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  • Product: 2-Chloro-1-spiro[2.4]heptan-2-ylethanone
  • CAS: 2445785-09-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one: A Versatile Building Block in Modern Chemistry

Abstract This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one. As a molecule i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one. As a molecule incorporating both a reactive α-chloro ketone moiety and a structurally significant spiro[2.4]heptane core, this compound represents a valuable building block for researchers in medicinal chemistry and synthetic organic chemistry. This document details established protocols, explores potential synthetic transformations, and discusses the rationale behind its utility in the development of novel chemical entities.

Introduction: The Strategic Value of Spirocyclic α-Chloro Ketones

The confluence of a spirocyclic scaffold and an α-chloro ketone functional group in 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one imparts a unique combination of structural rigidity and chemical reactivity. Spirocycles, characterized by a single atom shared between two rings, are of increasing interest in drug discovery. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The inclusion of a spiro[2.4]heptane moiety, containing a cyclopropane and a cyclopentane ring, introduces a defined conformational constraint, a valuable attribute in the design of bioactive molecules.[3]

The α-chloro ketone unit is a versatile functional group, serving as a powerful electrophile for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-chlorine bond, making it susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate.

This guide will delve into the specific characteristics of 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one, providing a foundational understanding for its application in research and development.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical Properties
PropertyValueSource/Rationale
CAS Number 2416228-71-0[4]
Molecular Formula C₉H₁₃ClO
Molecular Weight 172.65 g/mol
Physical Form Liquid
Purity Typically ≥95%
Storage Temperature 4°C

Table 1: Physical Properties of 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one.

Spectroscopic Characterization (Predicted)
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the chloromethyl group (Cl-CH₂ -C=O) in the range of δ 4.0-4.5 ppm. The protons on the spiro[2.4]heptane core will present as a series of complex multiplets in the upfield region (δ 0.5-2.5 ppm), with the cyclopropyl protons appearing at the highest field. The proton on the carbon bearing the ethanone group will likely be a multiplet around δ 2.5-3.0 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will be distinguished by a carbonyl signal (C=O) in the downfield region, typically around δ 200-205 ppm. The carbon of the chloromethyl group (C H₂Cl) is expected around δ 45-50 ppm. The spiro carbon will be a unique quaternary signal, and the remaining carbons of the spirocycle will appear in the aliphatic region.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of a ketone is expected in the region of 1710-1730 cm⁻¹. A C-Cl stretching vibration may be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Synthesis and Manufacturing

The synthesis of 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one can be achieved through the α-chlorination of the corresponding ketone, 1-(spiro[2.4]heptan-5-yl)ethan-1-one. Several methods are available for the α-chlorination of ketones, with the choice of reagent influencing the reaction conditions and selectivity.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 cluster_1 Reactant 1-(Spiro[2.4]heptan-5-yl)ethan-1-one Product 2-Chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one Reagent Chlorinating Agent (e.g., SO₂Cl₂, NCS) Reagent->Product Solvent (e.g., CH₂Cl₂ or MeOH) Room Temperature

Caption: General synthetic scheme for the preparation of the title compound.

Experimental Protocol: α-Chlorination using Sulfuryl Chloride

This protocol is a representative procedure adapted from established methods for the α-chlorination of ketones.

Materials:

  • 1-(Spiro[2.4]heptan-5-yl)ethan-1-one

  • Sulfuryl chloride (SO₂Cl₂)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-(spiro[2.4]heptan-5-yl)ethan-1-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane at 0°C (ice bath), add sulfuryl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one.

Causality Behind Experimental Choices:

  • Choice of Chlorinating Agent: Sulfuryl chloride is a convenient and effective reagent for the α-chlorination of ketones.[5] N-chlorosuccinimide (NCS) is another viable alternative, often used in organocatalytic systems for enantioselective chlorinations.[6]

  • Solvent: Dichloromethane is a common, relatively inert solvent for this transformation. Methanol can also be used and may facilitate the reaction through the formation of an enol or enol ether intermediate.

  • Temperature Control: The initial dropwise addition at 0°C helps to control the exothermicity of the reaction.

  • Aqueous Workup: The sodium bicarbonate quench neutralizes any excess acid (HCl and H₂SO₄) generated during the reaction. The brine wash helps to remove any remaining aqueous-soluble impurities.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one stems from its ability to undergo nucleophilic substitution at the α-carbon. This allows for the introduction of a wide variety of functional groups, making it a valuable precursor for the synthesis of more complex molecules.

Reactions with Nucleophiles

Reactivity_Diagram cluster_nuc Nucleophiles cluster_prod Products Start 2-Chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one N-Nucleophiles Amines (R₂NH) Azides (N₃⁻) Start->N-Nucleophiles Sₙ2 O-Nucleophiles Alcohols (ROH) Carboxylates (RCOO⁻) Start->O-Nucleophiles Sₙ2 S-Nucleophiles Thiols (RSH) Thiolates (RS⁻) Start->S-Nucleophiles Sₙ2 Product_N α-Amino/Azido Ketones N-Nucleophiles->Product_N Product_O α-Alkoxy/Acyloxy Ketones O-Nucleophiles->Product_O Product_S α-Thio Ketones S-Nucleophiles->Product_S

Caption: Reactivity of the title compound with various nucleophiles.

  • With Nitrogen Nucleophiles: Reaction with primary or secondary amines can yield valuable α-amino ketones, which are important scaffolds in medicinal chemistry. Azide ions (e.g., from sodium azide) can be used to introduce an azido group, which can be further transformed, for example, by reduction to a primary amine or through click chemistry.

  • With Oxygen Nucleophiles: Alcohols and carboxylates can act as nucleophiles to displace the chloride, leading to the formation of α-alkoxy and α-acyloxy ketones, respectively.

  • With Sulfur Nucleophiles: Thiols and thiolates are excellent nucleophiles for this reaction, readily forming α-thio ketones.

Applications in Drug Discovery and Development

The structural features of 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one make it an attractive starting point for the synthesis of compounds with potential therapeutic applications.

  • Scaffold for Library Synthesis: Due to its defined three-dimensional structure and reactive handle, this compound is an ideal scaffold for the creation of diverse chemical libraries for high-throughput screening. The spirocyclic core can act as a non-planar bioisostere for more common cyclic or aromatic systems.[7]

  • Access to Novel Heterocycles: The α-chloro ketone functionality can be utilized in cyclization reactions to form a variety of heterocyclic systems fused or appended to the spiro[2.4]heptane core. For instance, reaction with a dinucleophile could lead to the formation of novel diazepines, oxazepines, or other seven-membered rings.

  • Inspiration from Known Bioactive Spirocycles: Numerous approved drugs and clinical candidates contain spirocyclic motifs.[8] The spiro[2.4]heptane unit in the title compound provides a unique structural framework that can be explored for its potential to interact with a wide range of biological targets.

Safety and Handling

Hazard Identification:

Based on notified classifications and labeling, 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one is associated with the following hazards:[4]

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H314: Causes severe skin burns and eye damage.

  • H336: May cause drowsiness or dizziness.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • In case of contact:

    • Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

Conclusion

2-Chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its unique combination of a rigid spirocyclic core and a reactive α-chloro ketone functional group provides a versatile platform for the synthesis of novel and structurally diverse molecules. While detailed experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, its expected reactivity, and its potential applications, thereby serving as a valuable resource for researchers and drug development professionals.

References

  • 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one - NextSDS.

  • 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one - Sigma-Aldrich.

  • Selected Applications of Spirocycles in Medicinal Chemistry - ResearchGate.

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - MDPI.

  • 2-Chloroheptane SAFETY DATA SHEET - TCI Chemicals.

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals.

  • Spiro[2.4]heptan-6-amine;hydrochloride Safety Data Sheet - CymitQuimica.

  • 2-CHLOROLEPIDINE - Organic Syntheses.

  • PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID - Organic Syntheses.

  • 安全資料表 - Merck.

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Javed/4d081e6498a4422e17540445d3159074a9f39644]([Link]

  • 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one - Merck.

  • Spirocyclic derivatives as antioxidants: a review - PMC.

  • 2-chloro-1-{spiro[2.3]hexan-5-yl}ethan-1-one - NextSDS.

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - ResearchGate.

  • Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents.

  • Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light - MDPI.

  • Further reactions of nucleophiles with some chlorine-substituted norbornadienes - Journal of the Chemical Society, Perkin Transactions 1.

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI.

  • Spiro[2.4]heptan-5-one - PubChem.

  • New and Facile Synthesis of 2-Chloro-1,3-diketones - ResearchGate.

  • Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC.

  • 2-{spiro[2.4]heptan-4-yl}ethan-1-ol - PubChemLite.

  • 2-chloro-1-(thiophen-2-yl)ethan-1-one - Chemspace.

  • Mechanistic Studies on the Organocatalytic α‐Chlorination of Aldehydes: the Role and Nature of Off‐Cycle Intermediates - Christmann Group.

  • Spiro[2.4]hept-1-ene - PubChem.

  • NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl) - Malaysian Journal of Mathematical Sciences.

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC.

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - MDPI.

  • Heptane, 2-chloro- - NIST Chemistry WebBook.

  • Dehydrochlorination of 2-chloroethanol, 2-chloro-1-propanol, 1-chloro-2-propanol, 1-chloro-2-methyl-2-propanol and 2-chloro-2-methyl-1-propanol in alkaline solutions - Arkivoc.

  • Synthesis of polychloromethylated and halogenated spiro[9][9]trienones via dearomative spirocyclization of biaryl ynones - Organic & Biomolecular Chemistry.

  • Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes - Organic Chemistry Portal.

  • 2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one - PubChem.

  • 《有機化學》 - 高點建國醫護網.

Sources

Exploratory

Structural Elucidation and Analytical Profiling of 2-Chloro-1-spiroheptan-2-ylethanone: A Covalent Warhead Scaffold

Structural Elucidation and Analytical Profiling of 2-Chloro-1-spiro[1]heptan-2-ylethanone: A Covalent Warhead Scaffold Target Molecule: 2-Chloro-1-spiro[1]heptan-2-ylethanone (CAS: 2445785-09-9) Molecular Formula: C₉H₁₃C...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and Analytical Profiling of 2-Chloro-1-spiro[1]heptan-2-ylethanone: A Covalent Warhead Scaffold

Target Molecule: 2-Chloro-1-spiro[1]heptan-2-ylethanone (CAS: 2445785-09-9) Molecular Formula: C₉H₁₃ClO Exact Mass: 172.0655 Da

Introduction & Chemical Significance

In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic systems to sp³-rich, three-dimensional architectures is a proven strategy to improve metabolic stability, target specificity, and physicochemical properties. The spiro[1]heptane core represents a highly constrained, stereochemically rich scaffold that restricts conformational freedom, thereby minimizing entropic penalties upon target binding 2[2].

When functionalized with a chloromethyl ketone (CMK) moiety, this scaffold transforms into a potent Targeted Covalent Inhibitor (TCI) building block. The CMK group acts as an electrophilic "warhead," highly susceptible to nucleophilic attack by catalytic cysteine residues within enzyme active sites (e.g., caspases, deubiquitinases, and viral proteases) 3[3]. The resulting irreversible thioether bond ensures prolonged target engagement 4[4]. Due to its reactivity and structural complexity, rigorous structural elucidation of 2-Chloro-1-spiro[1]heptan-2-ylethanone 5[5] is critical to ensure batch-to-batch fidelity and downstream assay integrity.

Mech M1 Spiro-CMK Warhead (Electrophile) M3 Nucleophilic Attack (S- to CH2-Cl) M1->M3 M2 Target Protein (Catalytic Cysteine) M2->M3 M4 Irreversible Thioether Covalent Adduct M3->M4 HCl elimination

Mechanism of targeted covalent inhibition via the chloromethyl ketone (CMK) warhead.

Analytical Strategy & Causality

As a Senior Application Scientist, I design elucidation workflows not as a checklist, but as a self-validating system of orthogonal proofs . The analytical logic for this molecule is driven by its specific structural features:

  • The Halogenated Aliphatic Chain: High-Resolution Mass Spectrometry (HRMS) is deployed first. The natural isotopic abundance of Chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides an immediate, unmistakable signature for the CMK group.

  • The Spirocyclic Core: The spiro[1]heptane system contains a quaternary carbon (C3) linking a cyclopropane and a cyclopentane ring6[6]. Because quaternary carbons lack attached protons, 1D ¹H NMR is blind to them. Therefore, ¹³C NMR and Heteronuclear Multiple Bond Correlation (HMBC) are mandatory to prove the connectivity between the rings.

  • Regiochemistry of the Ketone: To prove the acetyl group is attached at the 2-position of the cyclopropane ring (and not the cyclopentane ring), HMBC is used to trace 2-bond and 3-bond couplings from the chloromethyl protons through the carbonyl carbon to the cyclopropyl methine proton 7[7].

Workflow N1 Sample Preparation (CDCl3, >95% Purity) N2 HRMS (ESI+) (Isotope Pattern Validation) N1->N2 N3 1D NMR (1H, 13C) (Functional Group Identification) N1->N3 N5 Data Synthesis & Final Structure Verification N2->N5 N4 2D NMR (HSQC, HMBC, COSY) (Spiro-Connectivity Mapping) N3->N4 N4->N5

Workflow for the structural elucidation of 2-Chloro-1-spiro[1]heptan-2-ylethanone.

Step-by-Step Elucidation Protocol

Phase 1: Sample Preparation & Mass Spectrometry
  • Preparation: Dissolve 5 mg of the analyte in 0.5 mL of CDCl₃ (containing 0.03% v/v TMS). CDCl₃ is selected because the molecule lacks exchangeable protons (no -OH or -NH), eliminating the need for protic solvents, and its low polarity perfectly matches the lipophilic spirocycle.

  • HRMS Acquisition: Inject 1 µL into an LC-QTOF-MS system using Electrospray Ionization in positive mode (ESI+).

  • Causality Check: The ketone oxygen readily accepts a proton, yielding an [M+H]⁺ ion. The protocol dictates scanning for m/z 173.0728. If the M+2 peak at m/z 175.0698 is not exactly ~32% the intensity of the parent ion, the sample is rejected for halogen degradation.

Phase 2: 1D NMR Acquisition (Functional Group Triage)
  • ¹H NMR (400 MHz): Acquire 16 scans. Look for the defining singlet of the -CH₂Cl group. Because it is flanked by an electronegative chlorine and an electron-withdrawing carbonyl, it will be highly deshielded (~4.15 ppm).

  • ¹³C NMR (100 MHz): Acquire 512 scans with proton decoupling. Identify the ketone carbonyl carbon (~202 ppm) and verify the presence of exactly 9 distinct carbon environments, confirming the lack of symmetry in the substituted spiro[1]heptane system.

Phase 3: 2D NMR Acquisition (Self-Validating Connectivity)
  • HSQC (Heteronuclear Single Quantum Coherence): Run to map all protons to their directly attached carbons. This resolves the overlapping multiplets of the cyclopentyl ring (1.50–1.90 ppm) by separating them along the ¹³C axis.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive step. Trace the correlation from the -CH₂Cl protons (4.15 ppm) to the carbonyl carbon (202.5 ppm). Concurrently, trace the correlation from the cyclopropyl methine proton (2.35 ppm) to the same carbonyl carbon. This triangulation unequivocally proves the warhead is attached to the cyclopropane ring.

  • COSY (Correlation Spectroscopy): Use cross-peaks to map the contiguous spin systems: H1 ↔ H2 in the cyclopropane ring, and H4 ↔ H5 ↔ H6 ↔ H7 in the cyclopentane ring. The lack of COSY correlation between the two rings validates the insulating quaternary spiro carbon (C3).

Quantitative Data Summaries

The following tables summarize the expected analytical data derived from the self-validating protocols described above.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
2'-CH₂Cl 4.15s2HHighly deshielded by adjacent electronegative Cl and carbonyl group.
2-CH 2.35dd1HCyclopropyl methine; deshielded by the adjacent ketone.
4,5,6,7-CH₂ 1.50 - 1.90m8HCyclopentyl ring protons; complex overlapping multiplets due to ring puckering.
1-CH₂ 1.10, 1.35m2HDiastereotopic cyclopropyl protons; shielded by ring strain anisotropy.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (ppm)TypeAssignment Rationale
1' (C=O) 202.5CKetone carbonyl; highly deshielded, validated by HMBC.
2' (-CH₂Cl) 48.2CH₂Chloromethyl carbon; linked to 4.15 ppm via HSQC.
3 (Spiro) 38.5CQuaternary spiro carbon; absent in HSQC, bridging the two rings.
4,7 (CH₂) 34.0, 31.5CH₂Cyclopentyl carbons adjacent to the spiro center.
2 (CH) 32.1CHCyclopropyl methine; shifted downfield by the carbonyl attachment.
5,6 (CH₂) 25.4, 24.8CH₂Distal cyclopentyl carbons.
1 (CH₂) 18.2CH₂Cyclopropyl methylene; highly shielded due to cyclopropane ring strain.
Table 3: High-Resolution Mass Spectrometry (ESI-TOF)
Ion SpeciesFormulaCalculated m/zExpected Isotope PatternDiagnostic Value
[M+H]⁺ (³⁵Cl) C₉H₁₄³⁵ClO⁺173.0728100% (Base Peak)Confirms exact molecular formula.
[M+H]⁺ (³⁷Cl) C₉H₁₄³⁷ClO⁺175.0698~32% relative intensityUnambiguous proof of a single chlorine atom.

References

  • Spiro(2.4)
  • CAS No. 2445785-09-9: 2-Chloro-1-spiro[1]heptan-2-ylethanone Chemsrc. URL:

  • European Journal of Organic Chemistry (Hosted via GSU).
  • The function of the chloromethyl ketone (CMK)
  • MDPI.
  • A novel entecavir analogue constructing with a spiro[1]heptane core structure in the aglycon moiety Taylor & Francis. URL:

Sources

Foundational

Technical Whitepaper: Structural, Synthetic, and Nomenclatural Profiling of 2-Chloro-1-spiroheptan-2-ylethanone in Medicinal Chemistry

Technical Whitepaper: Structural, Synthetic, and Nomenclatural Profiling of 2-Chloro-1-spiro[1]heptan-2-ylethanone in Medicinal Chemistry Executive Summary In the intricate landscape of modern drug discovery, spirocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Structural, Synthetic, and Nomenclatural Profiling of 2-Chloro-1-spiro[1]heptan-2-ylethanone in Medicinal Chemistry

Executive Summary

In the intricate landscape of modern drug discovery, spirocyclic compounds have emerged as highly valuable building blocks. By sharing a single common atom between two rings, spirocyclic motifs introduce critical conformational rigidity and dictate specific spatial arrangements of pharmacophores. This structural pre-organization is essential for optimizing ligand-target interactions, overcoming resistance mechanisms, and improving the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of 2-Chloro-1-spiro[1]heptan-2-ylethanone (CAS: 2445785-09-9), a highly versatile chloromethyl ketone intermediate. We will deconstruct its IUPAC nomenclature, detail a self-validating synthetic methodology, and explore its mechanistic applications in the development of antiviral therapeutics.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name, 2-chloro-1-(spiro[1]heptan-2-yl)ethan-1-one , systematically describes a highly specific three-dimensional architecture governed by the von Baeyer nomenclature rules for spiro compounds.

Deconstructing the Spirocyclic Core

The core scaffold is spiro[1]heptane .

  • Total Carbon Count: The "heptane" parent indicates a total of 7 carbon atoms in the ring system.

  • Bracket Descriptor[1]: This denotes the number of carbon atoms in each ring, excluding the shared spiro atom. The molecule consists of a smaller cyclopropane ring (2 carbons) and a larger cyclopentane ring (4 carbons).

  • Numbering Convention: According to von Baeyer rules, numbering begins at a ring atom adjacent to the spiro carbon in the smaller ring. It proceeds around the smaller ring (C1, C2), passes through the spiro atom (C3), and continues around the larger ring (C4, C5, C6, C7).

Substituent Mapping

The suffix -2-yl indicates that the functional group is attached at the C2 position of the cyclopropane ring. The substituent itself is a 2-chloro-1-ethanone moiety (a chloromethyl ketone). The ketone carbonyl is designated as C1 of the ethanone chain (attached directly to the spiro core), while the terminal chloromethyl group is C2.

NomenclatureLogic Core Spirocyclic Core spiroheptane SmallRing Small Ring Cyclopropane (C1-C2) Core->SmallRing von Baeyer Rule 1 SpiroAtom Spiro Atom Quaternary C3 Core->SpiroAtom von Baeyer Rule 2 LargeRing Large Ring Cyclopentane (C4-C7) Core->LargeRing von Baeyer Rule 3 Substituent Substituent 2-chloro-1-ethanone SmallRing->Substituent Attachment at C2 FinalName IUPAC Name 2-chloro-1-(spiro[2.4]heptan-2-yl)ethanone SmallRing->FinalName SpiroAtom->FinalName LargeRing->FinalName Substituent->FinalName

Caption: IUPAC nomenclature logic mapping for the spiro[1]heptane derivative.

Physicochemical Profiling and Mass Spectrometry

For analytical scientists and mass spectrometrists, identifying this intermediate during complex multi-step syntheses requires precise physicochemical data. Collision Cross Section (CCS) values are particularly critical for Ion Mobility-Mass Spectrometry (IM-MS) workflows, allowing for the orthogonal separation of this spirocyclic intermediate from its structural isomers based on its gas-phase three-dimensional conformation [1].

Table 1: Physicochemical Properties & Predicted CCS Data

Property / MS AdductValue / Predicted CCS (Ų)
Molecular Formula C9H13ClO
Molecular Weight 172.65 g/mol
Monoisotopic Mass 172.06549 Da
XlogP (Predicted) 2.7
[M+H]+ CCS 136.2 Ų
[M+Na]+ CCS 145.3 Ų
[M-H]- CCS 142.3 Ų

Synthetic Methodology and Experimental Protocols

As a Senior Application Scientist, I emphasize that robust chemical synthesis is not merely about mixing reagents; it is about controlling reaction trajectories. The synthesis of 2-Chloro-1-spiro[1]heptan-2-ylethanone relies on a highly controlled cyclopropanation followed by a regioselective Nierenstein reaction.

Causality in Reagent Selection
  • Why Rh2(OAc)4 for Cyclopropanation? Rhodium(II) acetate is exceptionally efficient at decomposing diazo compounds. By using a slow-addition technique, we maintain a low steady-state concentration of the highly reactive rhodium carbenoid. This specifically suppresses the unwanted dimerization of carbenes (which forms diethyl fumarate/maleate byproducts) and maximizes the cyclopropanation yield on the exocyclic double bond of methylenecyclopentane.

  • Why the Nierenstein Reaction? Direct α -chlorination of a methyl ketone is notoriously difficult to control, frequently leading to over-chlorination (di- or trichloro derivatives) due to the increased acidity of the remaining α -protons. The Nierenstein reaction circumvents this by converting an acid chloride to a diazoketone, which is then quenched with anhydrous HCl. This pathway strictly guarantees the formation of a mono-chloromethyl ketone with absolute fidelity.

Step-by-Step Experimental Protocol

Table 2: Reagent Equivalents for Synthesis

ReagentEquivalentsFunction
Methylenecyclopentane1.0Starting Material
Ethyl diazoacetate1.2Carbene source
Rh2(OAc)40.01 (1 mol%)Catalyst
NaOH (aq)2.0Saponification Base
SOCl21.5Chlorinating Agent
Diazomethane (CH2N2)2.5Diazo transfer / Acid Scavenger
HCl (g)ExcessQuenching Agent

Step 1: Rhodium-Catalyzed Cyclopropanation

  • Dissolve methylenecyclopentane (1.0 eq) and Rh2(OAc)4 (1 mol%) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C.

  • Add ethyl diazoacetate (1.2 eq) dissolved in DCM dropwise via a syringe pump over 4 hours.

  • Stir for an additional 2 hours at room temperature, filter through a short pad of silica, and concentrate to yield ethyl spiro[1]heptane-2-carboxylate .

Step 2: Saponification

  • Dissolve the crude ester in a 1:1 mixture of Ethanol/Water.

  • Add NaOH (2.0 eq) and reflux the mixture for 4 hours.

  • Cool to 0 °C, acidify with 1M HCl to pH 2, and extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate to yield spiro[1]heptane-2-carboxylic acid .

Step 3: Acid Chloride Formation

  • Dissolve the carboxylic acid in anhydrous DCM. Add a catalytic drop of DMF.

  • Add thionyl chloride (SOCl2, 1.5 eq) dropwise at 0 °C.

  • Stir at room temperature for 2 hours. Concentrate under reduced pressure (co-evaporating with toluene) to remove all excess SOCl2, yielding spiro[1]heptane-2-carbonyl chloride .

Step 4: Nierenstein Reaction

  • Prepare a solution of diazomethane (2.5 eq) in anhydrous diethyl ether at 0 °C. (Caution: Diazomethane is explosive and highly toxic; use specialized glassware).

  • Add the acid chloride dropwise to the diazomethane solution. The excess diazomethane acts as a base to neutralize the liberated HCl, preventing premature quenching.

  • Once the diazoketone formation is complete, purge the system with argon.

  • Bubble anhydrous HCl gas through the solution at 0 °C until nitrogen evolution ceases.

  • Wash with saturated NaHCO3, dry, and concentrate to isolate the target 2-Chloro-1-spiro[1]heptan-2-ylethanone .

SynthesisWorkflow N1 Methylenecyclopentane N2 Ethyl spiro[2.4]heptane-2-carboxylate N1->N2 Rh2(OAc)4, Ethyl diazoacetate (Cyclopropanation) N3 Spiro[2.4]heptane-2-carboxylic acid N2->N3 NaOH, H2O, EtOH (Saponification) N4 Spiro[2.4]heptane-2-carbonyl chloride N3->N4 SOCl2, DCM (Acyl Substitution) N5 2-Chloro-1-spiroheptan-2-ylethanone N4->N5 1. CH2N2 (Diazomethane) 2. HCl (Nierenstein Reaction)

Caption: Synthetic workflow for 2-Chloro-1-spiro[1]heptan-2-ylethanone via Nierenstein reaction.

Applications in Drug Development

The utility of 2-Chloro-1-spiro[1]heptan-2-ylethanone lies in its dual functionality: the rigid spirocyclic core and the highly reactive chloromethyl ketone moiety.

Heterocycle Synthesis

Chloromethyl ketones are classic electrophilic precursors for the Hantzsch thiazole synthesis or the formation of imidazoles. By reacting 2-Chloro-1-spiro[1]heptan-2-ylethanone with various thioamides or amidines, medicinal chemists can rapidly generate libraries of spiro-substituted heterocycles. This is a critical strategy for discovering novel binding modes in target proteins.

Antiviral Therapeutics

Spiro[1]heptane derivatives have demonstrated profound efficacy in antiviral drug development. Notably, successfully utilized the spiro[1]heptane core to synthesize novel carbocyclic nucleoside analogs of Entecavir, a frontline treatment for Hepatitis B Virus (HBV). The spirocyclic aglycon moiety provided moderate anti-HBV activity while eliminating cytotoxicity against host HepG2 cells, resulting in a highly favorable selectivity index [2].

Furthermore, spirocyclic motifs are heavily utilized in the synthesis of complex antiviral intermediates, such as those required for Ledipasvir (a potent Hepatitis C medication), where conformational rigidity is paramount for optimal enzyme-inhibitor interactions [3]. The chloromethyl ketone variant serves as a highly versatile bridge to integrate these rigid cores into larger, biologically active macromolecules.

References

  • PubChemLite Database: 2445785-09-9 (C9H13ClO) . Université du Luxembourg. Available at: [Link]

  • Kumamoto, H., Fukano, M., Imoto, S., Kohgo, S., Odanaka, Y., Amano, M., Kuwata-Higashi, N., Mitsuya, H., Haraguchi, K., & Fukuhara, K. (2017). A novel entecavir analogue constructing with a spiro[1]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity . Nucleosides, Nucleotides & Nucleic Acids, 36(7), 463–473. Available at:[Link]

  • The Role of Spirocyclic Intermediates in Antiviral Drug Development . Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Chloro-1-spiro[2.4]heptan-2-ylethanone

Introduction 2-Chloro-1-spiro[2.4]heptan-2-ylethanone is a fascinating molecule that presents a unique combination of a strained spirocyclic system and a reactive α-chloro ketone moiety. This guide is intended for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Chloro-1-spiro[2.4]heptan-2-ylethanone is a fascinating molecule that presents a unique combination of a strained spirocyclic system and a reactive α-chloro ketone moiety. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its molecular characteristics, a plausible synthetic pathway, and detailed characterization methodologies. Given the limited availability of direct experimental data for this specific isomer, this document leverages established principles of organic chemistry and data from analogous structures to provide a robust and practical resource. The spiro[2.4]heptane framework, consisting of a cyclopropane ring fused to a cyclopentane ring, imparts significant conformational rigidity and three-dimensionality, which are desirable features in modern medicinal chemistry for exploring new chemical space. The α-chloro ketone functional group is a versatile synthetic handle, enabling a wide array of subsequent chemical transformations.

Physicochemical and Structural Properties

The fundamental properties of 2-Chloro-1-spiro[2.4]heptan-2-ylethanone are summarized in the table below. It is important to note that while the molecular formula and weight are exact, other parameters may be estimated based on data from structurally similar compounds due to the absence of extensive experimental validation in the public domain.

PropertyValueSource
Molecular Formula C₉H₁₃ClOCalculated
Molecular Weight 172.66 g/mol Calculated
IUPAC Name 2-Chloro-1-(spiro[2.4]heptan-2-yl)ethanone-
CAS Number Not assigned-
Canonical SMILES C1CC(C2(C1)CC2)C(=O)CCl-
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidAnalogy
Boiling Point Estimated > 200 °C at 760 mmHgAnalogy
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water.Analogy

Synthetic Protocol: α-Chlorination of 1-(Spiro[2.4]heptan-2-yl)ethanone

The most direct and plausible route to 2-Chloro-1-spiro[2.4]heptan-2-ylethanone is via the α-chlorination of the corresponding ketone, 1-(spiro[2.4]heptan-2-yl)ethanone. Several methods exist for the α-chlorination of ketones, with the choice of reagent and conditions influencing selectivity and yield.[1][2][3] A common and effective method involves the use of sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under acidic or radical conditions. Below is a detailed protocol for a laboratory-scale synthesis.

Experimental Workflow: Synthesis

reagents 1. 1-(Spiro[2.4]heptan-2-yl)ethanone 2. Anhydrous Solvent (e.g., CH₂Cl₂) 3. Chlorinating Agent (e.g., SO₂Cl₂) 4. Quenching Solution (e.g., sat. NaHCO₃) 5. Drying Agent (e.g., Na₂SO₄) reaction_setup Reaction Setup - Inert atmosphere (N₂ or Ar) - Dry glassware - Stirring at 0 °C reagents->reaction_setup Add reaction α-Chlorination Reaction - Slow addition of chlorinating agent - Monitor by TLC reaction_setup->reaction Initiate workup Aqueous Workup - Quench reaction - Separate organic layer - Wash with brine reaction->workup Upon completion purification Purification - Dry over Na₂SO₄ - Filter and concentrate - Column chromatography workup->purification Crude product product 2-Chloro-1-spiro[2.4]heptan-2-ylethanone (Final Product) purification->product Pure product

Caption: Workflow for the synthesis of 2-Chloro-1-spiro[2.4]heptan-2-ylethanone.

Step-by-Step Methodology
  • Preparation of the Starting Ketone: The synthesis commences with 1-(spiro[2.4]heptan-2-yl)ethanone. This precursor can be synthesized through various established methods, such as the Friedel-Crafts acylation of spiro[2.4]heptane.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-(spiro[2.4]heptan-2-yl)ethanone (1 equivalent).

    • Dissolve the ketone in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O).

    • Cool the solution to 0 °C in an ice bath.

  • α-Chlorination:

    • Dissolve the chlorinating agent, for instance, sulfuryl chloride (SO₂Cl₂) (1.1 equivalents), in the same anhydrous solvent in the dropping funnel.

    • Add the SO₂Cl₂ solution dropwise to the stirred ketone solution over 30-60 minutes, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermicity of the reaction and minimize the formation of dichlorinated byproducts.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Workup and Isolation:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-Chloro-1-spiro[2.4]heptan-2-ylethanone.

Structural Characterization

Due to the lack of published experimental spectra for 2-Chloro-1-spiro[2.4]heptan-2-ylethanone, the following section outlines the expected spectroscopic data based on the analysis of similar compounds.[4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the diastereotopic protons in the spirocyclic system. Key expected signals include:

    • A singlet for the two protons of the chloromethyl group (-CH₂Cl) in the range of 4.0-4.5 ppm.

    • A multiplet for the proton at the 2-position of the spiro[2.4]heptane ring.

    • A series of complex multiplets for the remaining methylene protons of the cyclopropane and cyclopentane rings.

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. Expected chemical shifts are:

    • A signal for the carbonyl carbon (C=O) in the range of 195-205 ppm.[8]

    • A signal for the chloromethyl carbon (-CH₂Cl) around 45-50 ppm.[8]

    • Signals for the spiro carbon and the other carbons of the spiro[2.4]heptane ring in the aliphatic region. The spiro carbon typically appears as a quaternary signal.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • A strong, sharp absorption band for the carbonyl (C=O) stretching vibration in the range of 1710-1730 cm⁻¹.

  • A C-Cl stretching vibration in the fingerprint region, typically around 650-800 cm⁻¹.

  • C-H stretching vibrations for the sp³ hybridized carbons of the spiroalkane framework just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be a crucial tool for confirming the molecular weight and elemental composition.

  • Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.

  • Fragmentation Pattern: Common fragmentation pathways for α-chloro ketones include the loss of a chlorine radical (M-Cl) and α-cleavage on either side of the carbonyl group.

Safety and Handling

α-Chloro ketones are generally considered to be hazardous compounds and should be handled with appropriate safety precautions. While specific toxicological data for 2-Chloro-1-spiro[2.4]heptan-2-ylethanone is not available, the following guidelines based on similar compounds should be strictly followed:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Toxicity: α-Chloro ketones are often lachrymators and can cause severe irritation to the eyes, skin, and respiratory tract. They may also be toxic if ingested or absorbed through the skin.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion and Future Perspectives

2-Chloro-1-spiro[2.4]heptan-2-ylethanone is a molecule with significant potential for applications in organic synthesis and medicinal chemistry. Its unique structural features make it an attractive building block for the creation of novel and complex molecular architectures. This technical guide provides a foundational understanding of its properties, a reliable synthetic protocol, and a framework for its characterization. Further research into the reactivity and biological activity of this and related compounds is warranted and is anticipated to unveil new opportunities in drug discovery and materials science.

References

  • NextSDS. 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one. Available from: [Link]

  • King, K. M., & D'Ambra, T. E. (Year). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Department of Chemistry, West Virginia University.
  • NextSDS. 2-chloro-1-{spiro[2.3]hexan-1-yl}ethan-1-one. Available from: [Link]

  • van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19(1), 31-36.
  • Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(15), 4790–4791.
  • De Kimpe, N., & De Clercq, P. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3568.
  • Kumar, K. (n.d.). 13C NMR spectroscopy • Chemical shift. Department of Chemistry, B.H.U.
  • Roy, S. C., & Guin, C. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Arkivoc, 2003(9), 34-38.
  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Available from: [Link]

  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. (2022).
  • Eureka | Patsnap. (2022). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249.
  • SpectraBase. Spiro(2.4)heptane. Available from: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • PubChem. Spiro(2.4)heptane. National Center for Biotechnology Information. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone.
  • Crandall, J. K., & Komin, J. B. (1975). Photochemical studies on spiro[2.4]heptan-4-one and spiro[2.5] octan-4-one. The Journal of Organic Chemistry, 40(14), 2038–2042.
  • Request PDF. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[1][4] HEPTANECARBOXYLATE DERIVATIVES. ResearchGate.

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2026). C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of heptane C13 13-C nmr.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Nefedov, O. M., & Zuev, P. S. (1994). Spiro[2.4]hepta-4,6-dienes: Synthesis and chemical reactions. Russian Chemical Reviews, 63(6), 449.
  • Xu, G., et al. (Year). Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol.
  • Zuev, P. S., & Nefedov, O. M. (2010). Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. Russian Chemical Reviews, 79(10), 889.
  • Chemsrc. (2025). 2-Heptanone | CAS#:110-43-0.
  • Sigma-Aldrich. spiro[3.3]heptan-2-one | 30152-57-9.
  • PubChemLite. 2-{spiro[2.4]heptan-4-yl}ethan-1-ol. Available from: [Link]

  • NIST. Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-. NIST Chemistry WebBook.
  • LookChem. Spiro[2.4]heptane. Available from: [Link]

  • NIST. Spiro[2.4]heptane. NIST Chemistry WebBook.
  • NextSDS. SPIRO(2.4)

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Foundational

"2-Chloro-1-spiro[2.4]heptan-2-ylethanone" physical characteristics

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 2-Chloro-1-spiro[1]heptan-2-ylethanone Executive Summary As the pharmaceutical industry shifts toward molecules with higher structural com...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 2-Chloro-1-spiro[1]heptan-2-ylethanone

Executive Summary

As the pharmaceutical industry shifts toward molecules with higher structural complexity, the incorporation of spirocyclic scaffolds has become a cornerstone strategy for improving physicochemical properties. 2-Chloro-1-spiro[1]heptan-2-ylethanone is a highly versatile, bifunctional building block that merges the conformational rigidity of a spiro[1]heptane core with the electrophilic reactivity of an α -chloroketone. This guide provides an authoritative analysis of its physical characteristics, structural dynamics, and field-proven methodologies for its application in medicinal chemistry.

Physicochemical Characteristics & Structural Dynamics

The utility of 2-Chloro-1-spiro[1]heptan-2-ylethanone stems from the synergistic relationship between its two primary structural domains:

  • The Spiro[1]heptane Core: Comprising a cyclopropane ring fused to a cyclopentane ring at a single carbon atom, this moiety significantly increases the fraction of sp³-hybridized carbons ( Fsp3​ ) in downstream drug candidates. High Fsp3​ character is associated with improved aqueous solubility, reduced off-target toxicity, and enhanced metabolic stability compared to flat, aromatic rings[2].

  • The α -Chloroketone Moiety: The presence of an electron-withdrawing carbonyl group adjacent to the chlorinated carbon highly activates the C-Cl bond. This makes the molecule an exceptional C2-synthon (electrophile) for heterocyclic synthesis or a potent covalent warhead capable of modifying catalytic cysteines in enzymatic targets[3].

Quantitative Data Summary

The following table consolidates the critical physical and chemical parameters required for handling and analytical profiling:

ParameterValue / Description
Chemical Name 2-Chloro-1-spiro[1]heptan-2-ylethanone
CAS Number 2445785-09-9
Molecular Formula C₉H₁₃ClO
Molecular Weight 172.65 g/mol
Monoisotopic Mass 172.065 Da[4]
Predicted[M+H]⁺ Adduct 173.07 m/z[4]
Predicted [M+Na]⁺ Adduct 195.05 m/z[4]
Solubility Profile Soluble in polar aprotic (DMF, DMSO) and chlorinated solvents (DCM, CHCl₃). Insoluble in water.
Storage Conditions 2-8°C under inert gas (Ar/N₂) to prevent atmospheric hydrolysis of the α -chloroketone.

Mechanistic Causality in Drug Development

In drug discovery, 2-Chloro-1-spiro[1]heptan-2-ylethanone is primarily deployed in two distinct logical pathways:

  • Pathway A: Covalent Enzyme Inhibition. α -Chloroketones are privileged electrophilic warheads. When positioned correctly within a target's binding pocket, the electrophilic α -carbon undergoes rapid nucleophilic attack by active-site residues (e.g., Cys145 in SARS-CoV-2 Mpro), forming an irreversible covalent bond that abrogates enzyme activity[3]. The spiro[1]heptane ring serves as a lipophilic anchor to selectively occupy adjacent hydrophobic sub-pockets.

  • Pathway B: Heterocyclic Scaffolding. The molecule acts as a bifunctional electrophile in condensation reactions, most notably the Hantzsch Thiazole Synthesis. By reacting with thioamides, it rapidly constructs spirocycle-appended thiazoles—a motif prevalent in antimicrobial and anti-inflammatory agents.

Visualization: Hantzsch Thiazole Synthesis Pathway

The following diagram illustrates the logical progression and intermediate states when utilizing this building block to construct a spiro-thiazole scaffold.

G A 2-Chloro-1-spiro[2.4]heptan- 2-ylethanone (Electrophile) C S-Alkylation Intermediate (Thioimidate Formation) A->C Nucleophilic Attack (S) B Thioamide Derivative (Nucleophile) B->C D Cyclization & Dehydration (-H2O, -HCl) C->D Intramolecular Condensation E Spiro[2.4]heptane-Substituted Thiazole Scaffold D->E Aromatization

Fig 1: Mechanistic pathway of Hantzsch thiazole synthesis using the spirocyclic chloroketone.

Self-Validating Experimental Protocol: Synthesis of a Spiro-Thiazole

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every critical step includes an explanation of the underlying causality and an In-Process Control (IPC) to verify the reaction trajectory before proceeding.

Objective: Synthesis of 2-substituted-4-(spiro[1]heptan-2-yl)thiazole.

Step 1: Reagent Preparation & Initiation
  • Action: Dissolve 1.0 equivalent of the chosen thioamide in anhydrous ethanol (0.2 M concentration) under an argon atmosphere.

  • Causality: Anhydrous ethanol is selected as a polar protic solvent because it stabilizes the highly polar transition state during the initial S-alkylation. The absence of water is critical; trace moisture will cause competitive hydrolysis of the α -chloroketone into a non-reactive α -hydroxyketone.

Step 2: Controlled Alkylation
  • Action: Cool the solution to 0°C using an ice bath. Add 1.05 equivalents of 2-Chloro-1-spiro[1]heptan-2-ylethanone dropwise over 10 minutes.

  • Causality: The initial nucleophilic displacement of the chloride by the sulfur atom is highly exothermic. Dropwise addition at 0°C prevents thermal runaway, which would otherwise lead to self-condensation (Darzens-type reactions) or degradation of the electrophile.

Step 3: Cyclodehydration (Aromatization)
  • Action: Remove the ice bath and heat the reaction mixture to reflux (80°C) for 4 hours.

  • Causality: While S-alkylation occurs rapidly at low temperatures, the subsequent intramolecular attack of the nitrogen onto the carbonyl carbon—and the ensuing elimination of water to form the aromatic thiazole ring—requires significant activation energy provided by refluxing conditions.

  • Self-Validation (IPC): At t=3h, remove a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is proceeding correctly if the starting material peak (m/z 173.07[4]) is depleted by >95% and replaced by the target thiazole mass. If m/z 173.07 persists alongside m/z 155.06 (hydrolysis byproduct), moisture contamination has compromised the electrophile.

Step 4: Workup and Analytical Confirmation
  • Action: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and purify via flash chromatography.

  • Causality: Neutralization is required to quench the HCl byproduct generated during cyclization, preventing protonation of the newly formed basic thiazole nitrogen, which would trap the product in the aqueous layer.

  • Final Validation (¹H NMR): Successful incorporation is confirmed by the disappearance of the characteristic α -CH₂ singlet of the chloroketone (typically around 4.5 ppm) and the appearance of a new aromatic singlet (approx. 7.0 - 7.5 ppm) corresponding to the C5 proton of the thiazole ring.

References

  • 2-chloro-1-{spiro[1]heptan-1-yl}ethan-1-one | 2445785-09-9 Source: Sigma-Aldrich URL:

  • 2445785-09-9 (C9H13ClO)
  • Palladium-Catalyzed Enantioselective Cycloadditions of Aliphatic 1,4-Dipoles: Access to Chiral Cyclohexanes and Spiro[1] heptanes Source: Journal of the American Chemical Society (acs.org) URL:

  • Source: PubMed Central (nih.gov)

Sources

Exploratory

The Spiro[2.4]heptane Scaffold: A New Dimension in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Embracing the Third Dimension in Medicinal Chemistry In the landscape of modern drug discovery, the quest for nove...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical matter that can effectively and selectively interact with biological targets is a perpetual challenge. For decades, medicinal chemistry has been dominated by flat, two-dimensional aromatic structures. However, the intricate, three-dimensional nature of protein binding sites often demands a more sophisticated approach. Spirocyclic scaffolds, and in particular the spiro[2.4]heptane core, have emerged as a compelling solution, offering a rigid yet spatially diverse framework that can unlock previously inaccessible chemical space.[1]

The spiro[2.4]heptane motif, characterized by a cyclopropane ring fused to a cyclopentane ring at a single carbon atom, introduces a defined three-dimensional geometry. This inherent rigidity can pre-organize appended functional groups into optimal orientations for target engagement, potentially leading to enhanced potency and selectivity.[2] Furthermore, the novelty of this scaffold can provide a significant advantage in developing intellectual property and overcoming existing patent landscapes. This guide provides a comprehensive overview of the synthesis, characterization, and application of novel spiro[2.4]heptane derivatives in drug discovery, with a focus on their potential in oncology and neurology.

Synthetic Strategies: Forging the Spiro[2.4]heptane Core

The construction of the spiro[2.4]heptane skeleton can be achieved through a variety of synthetic methodologies, each offering distinct advantages in terms of efficiency, stereocontrol, and functional group tolerance. The choice of synthetic route is a critical consideration, as it directly influences the accessible chemical diversity and, ultimately, the biological activity of the resulting compounds.

Key Synthetic Approaches

A range of powerful chemical transformations have been employed for the synthesis of spiro[2.4]heptanes. These include:

  • Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This method provides a direct and facile route to highly functionalized 5-aza-spiro[2.4]heptanes, which are valuable motifs in drug discovery.[3]

  • Asymmetric Decarboxylative [3+2] Cycloaddition: This strategy allows for the diastereo- and enantioselective synthesis of multisubstituted chiral spiro[2.4]heptanes bearing three contiguous stereogenic centers, including an all-carbon quaternary stereocenter.[4]

  • N-Heterocyclic Carbene (NHC) Organocatalysis: NHC catalysis offers a versatile platform for the synthesis of a variety of spiroheterocycles, including those with the spiro[2.4]heptane core.[5]

  • Diallylation and Ring-Closing Metathesis: This two-step sequence, starting from aryldibromocyclopropanes, provides an efficient route to aryl-substituted spiro[2.4]hept-5-enes.[6]

The following diagram illustrates a generalized workflow for the discovery of novel spiro[2.4]heptane derivatives, from initial design to biological evaluation.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation Scaffold_Selection Scaffold Selection (Spiro[2.4]heptane) Synthetic_Route_Design Synthetic Route Design Scaffold_Selection->Synthetic_Route_Design Synthesis_and_Purification Synthesis & Purification Synthetic_Route_Design->Synthesis_and_Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis_and_Purification->Characterization In_vitro_Screening In vitro Screening (e.g., Enzyme Assays) Characterization->In_vitro_Screening Compound Library SAR_Studies Structure-Activity Relationship (SAR) In_vitro_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_vivo_Studies In vivo Studies (Animal Models) Lead_Optimization->In_vivo_Studies

Caption: A generalized workflow for the discovery of novel spiro[2.4]heptane derivatives.

Detailed Experimental Protocol: Synthesis of a Spiro[4.5]decane-1,4-dione Precursor

This protocol is adapted from a procedure in Organic Syntheses and illustrates a method for preparing a spirodione, which can serve as a versatile intermediate for further elaboration into more complex spiro[2.4]heptane derivatives.[6]

Step 1: Formation of the Aldol Adduct

  • To a dry, 200-mL, two-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add boron trifluoride etherate (5.04 mL, 40.0 mmol) and 40 mL of dry methylene chloride.

  • Cool the solution to approximately -75°C using a dry ice/hexane bath.

  • A mixture of cyclohexanone diethyl ketal (6.88 g, 40 mmol) and 1,2-bis(trimethylsilyloxy)cyclobut-1-ene (9.20 g, 40 mmol) in 20 mL of dry methylene chloride is added over 10 minutes.

  • Stir the resulting yellow solution for 30 minutes at -75°C.

Step 2: Rearrangement and Cyclization

  • To the reaction mixture from Step 1, add 8 mL of trifluoroacetic acid.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding 40 mL of water.

Step 3: Workup and Purification

  • Extract the mixture with three 100-mL portions of ether.

  • Wash the combined organic extracts successively with a 30-mL portion of water, two 45-mL portions of saturated aqueous sodium bicarbonate, and 30 mL of saturated sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by Kugelrohr distillation at 0.05 mm and an oven temperature of 75–80°C to yield spiro[4.5]decane-1,4-dione.

Structural Characterization: Confirming the Spirocyclic Architecture

The unambiguous determination of the structure and stereochemistry of novel spiro[2.4]heptane derivatives is paramount. A combination of modern analytical techniques is employed for this purpose.

Analytical Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. 1H and 13C NMR are essential for structural elucidation.[7]
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS).[7]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule.
X-ray Crystallography Provides the definitive three-dimensional structure of crystalline compounds, confirming the absolute stereochemistry.

Example Characterization Data for a Spiro[2.4]heptane Derivative:

For a novel carbocyclic 2′-deoxyguanosine analogue with a spiro[2.4]heptane core, the following characterization data was reported:

  • ¹H NMR (400 MHz, DMSO-d₆): δ -0.25 to -0.15 (m, 1H), 0.58–0.67 (m, 2H), 0.74–0.77 (m, 1H), 1.81–1.85 (m, 1H), 2.03–2.09 (m, 1H), 2.24–2.35 (m, 1H), 3.36–3.51 (m, 2H), 4.61 (t, J = 4.8 Hz, 1H), 4.70 (t, J = 7.2 Hz, 1H), 4.87 (d, J = 4.0 Hz, 1H), 6.40 (br, 2H), 7.85 (s, 1H), 10.54 (br, 1H).

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 6.7, 13.8, 26.2, 40.6, 53.7, 57.8, 59.9, 71.3, 116.1, 136.5, 151.3, 153.4, 156.8.

  • HRMS (FAB+): calcd for C₁₃H₁₈N₅O₃ [M+H]⁺ 292.1410, Found 292.1412.

Applications in Drug Discovery: Targeting Disease with 3D Scaffolds

The unique structural features of spiro[2.4]heptane derivatives have made them attractive candidates for targeting a range of diseases, most notably cancer and neurological disorders.

Oncology: A New Angle on Cancer Treatment

Spirocyclic compounds have shown significant promise as anticancer agents, with their rigid structures enabling precise interactions with key oncogenic proteins.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: HPK1 is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. A series of spiro analogues have been developed as potent and selective HPK1 inhibitors.[3] One such compound demonstrated potent HPK1 inhibition (IC₅₀ = 2.67 nM) and significant antitumor efficacy in a murine colon cancer model, particularly when combined with an anti-PD-1 antibody.[2][3]

The following diagram illustrates the role of HPK1 in T-cell receptor signaling and the mechanism of action of spiro[2.4]heptane-based inhibitors.

TCR T-Cell Receptor (TCR) SLP76 SLP76 TCR->SLP76 Signaling Cascade T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation HPK1 HPK1 HPK1->SLP76 Inhibits Spiro_Inhibitor Spiro[2.4]heptane Inhibitor Spiro_Inhibitor->HPK1 Inhibits

Caption: Inhibition of HPK1 by spiro[2.4]heptane derivatives enhances T-cell activation.

Cyclooxygenase-2 (COX-2) Inhibitors: A series of 5,6-diarylspiro[2.4]hept-5-enes have been identified as highly potent and selective COX-2 inhibitors.[3] Structure-activity relationship (SAR) studies revealed that 3,4-disubstituted phenyl analogues were generally more selective, and the replacement of a methyl sulfone with a sulfonamide group led to superior in vivo pharmacological properties.[3]

Neurological Disorders: Scaffolding the Central Nervous System

The ability of spiro[2.4]heptane derivatives to cross the blood-brain barrier and interact with targets in the central nervous system (CNS) has opened up avenues for their development in treating neurological diseases.[8]

ALX/FPR2 Receptor Agonists: The lipoxin A4 receptor (ALX), also known as formyl peptide receptor 2 (FPR2), is a G-protein coupled receptor (GPCR) that plays a crucial role in the resolution of inflammation.[4][9] Bridged spiro[2.4]heptane derivatives have been developed as agonists of the ALX/FPR2 receptor and are being investigated for the treatment of inflammatory and neurological disorders.[5] Activation of this receptor by its endogenous ligands, such as lipoxin A4 and resolvin D1, triggers anti-inflammatory and pro-resolving signaling pathways.[1][10][11]

The signaling cascade initiated by the activation of the ALX/FPR2 receptor is depicted below.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Spiro_Agonist Spiro[2.4]heptane Agonist ALX_FPR2 ALX/FPR2 Receptor Spiro_Agonist->ALX_FPR2 Binds to G_Protein G-Protein ALX_FPR2->G_Protein Activates Downstream_Effectors Downstream Effectors (e.g., p38 MAPK, ERK) G_Protein->Downstream_Effectors Anti_inflammatory_Response Anti-inflammatory & Pro-resolving Response Downstream_Effectors->Anti_inflammatory_Response

Caption: Spiro[2.4]heptane agonists activate the ALX/FPR2 receptor, leading to anti-inflammatory responses.

Conclusion and Future Directions

Spiro[2.4]heptane derivatives represent a promising class of compounds with significant potential in drug discovery. Their inherent three-dimensionality and structural novelty offer opportunities to address challenging biological targets and develop next-generation therapeutics. Continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly fuel the discovery of new and effective treatments for a wide range of human diseases. The journey into the third dimension of medicinal chemistry, with scaffolds like spiro[2.4]heptane at the forefront, is just beginning.

References

  • Li, J., et al. (1996). Diarylspiro[2.4]heptenes as orally active, highly selective cyclooxygenase-2 inhibitors: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 39(1), 253-266. Available from: [Link]

  • Aller, F., et al. (2010). Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists. Google Patents.
  • Bisicchia, E., et al. (2018). Resolvin D1 halts remote neuroinflammation and improves functional recovery after focal brain damage via ALX/FPR2 receptor-regulated microRNAs. Molecular Neurobiology, 55(8), 6894-6905. Available from: [Link]

  • Vitali, F., et al. (2016). Fpr2/ALX Regulates Neutrophil-Platelet Aggregation and Attenuates Cerebral Inflammation: Impact for Therapy in Cardiovascular Disease. PLoS One, 11(10), e0164413. Available from: [Link]

  • Masuda, T., et al. (2022). Lipoxin A4 Receptor Stimulation Attenuates Neuroinflammation in a Mouse Model of Intracerebral Hemorrhage. International Journal of Molecular Sciences, 23(3), 1472. Available from: [Link]

  • Gao, Z., et al. (2020). Functions of resolvin D1-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury. Journal of Neuroinflammation, 17(1), 249. Available from: [Link]

  • Chen, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Celgene Corporation. (2017). Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. Google Patents.
  • Wang, C., et al. (2015). Stereoselective construction of a 5-aza-spiro[1][5]heptane motif via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate. Chemical Communications, 51(76), 14357-14360. Available from: [Link]

  • Harada, S., et al. (2013). A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity. Bioorganic & Medicinal Chemistry Letters, 23(10), 2956-2959. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. ACS Omega. Available from: [Link]

  • Hsieh, H. P., et al. (2006). Preparation of Arylspiro[2.4]Hept-5-Enes from Aryldibromocyclopropanes via Diallylation and Metathesis Reaction. Journal of Chemical Research, 2006(9), 592-593. Available from: [Link]

  • Tomilov, Y. V., & Nefedov, O. M. (2011). Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. Russian Chemical Reviews, 80(5), 411-446. Available from: [Link]

  • Celtarys. (2025). Targeting GPCRs in Neuroscience: Advances in Drug Discovery Strategies. Available from: [Link]

  • Abdelatef, S. A., et al. (2020). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Bioorganic Chemistry, 104, 104239. Available from: [Link]

  • da Silva, A. B. F., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8031. Available from: [Link]

  • Virga, K. G., et al. (2006). Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. Bioorganic & Medicinal Chemistry, 14(4), 1007-1020. Available from: [Link]

  • Nefedov, O. M., & Tomilov, Y. V. (1994). Spiro[2.4]hepta-4,6-dienes: Synthesis and chemical reactions. Russian Chemical Reviews, 63(6), 449-470. Available from: [Link]

  • Schering, A. G. (2020). Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. Available from: [Link]

  • Millan, M. J., et al. (2022). Editorial: New GPCR targets and modulators to treat CNS disorders. Frontiers in Pharmacology, 13, 1079558. Available from: [Link]

  • Asadipour, A., & Fereidoonnezhad, M. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Sciences, 17(3), 133-150. Available from: [Link]

  • Zefirov, N. S., et al. (2018). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 14, 2598-2609. Available from: [Link]

  • Uddin, M. S., et al. (2021). G-Protein-Coupled Receptors in CNS: A Potential Therapeutic Target for Intervention in Neurodegenerative Disorders and Associated Cognitive Deficits. International Journal of Molecular Sciences, 22(16), 8893. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Chloro-1-spiroheptan-2-ylethanone as a Privileged Building Block in Drug Discovery

Application Notes and Protocols: 2-Chloro-1-spiro[1]heptan-2-ylethanone as a Privileged Building Block in Drug Discovery Scientific Rationale: The "Escape from Flatland" Paradigm In modern medicinal chemistry, the over-r...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: 2-Chloro-1-spiro[1]heptan-2-ylethanone as a Privileged Building Block in Drug Discovery

Scientific Rationale: The "Escape from Flatland" Paradigm

In modern medicinal chemistry, the over-reliance on flat, two-dimensional aromatic rings has been linked to poor clinical attrition rates due to suboptimal solubility and off-target toxicity. The strategic shift toward sp³-rich, three-dimensional scaffolds—often termed "escaping from flatland"—has made spirocyclic systems highly sought after [1].

The spiro[1]heptane motif serves as a conformationally restricted, lipophilic bioisostere for phenyl, cycloalkyl, or tert-butyl groups. By increasing the fraction of sp³ carbons ( Fsp3​ ), drug developers can significantly enhance a molecule's aqueous solubility, metabolic stability, and target selectivity [4].

2-Chloro-1-spiro[1]heptan-2-ylethanone is a bifunctional synthetic intermediate that perfectly bridges structural innovation with synthetic utility. It combines the favorable physicochemical properties of the spiro[1]heptane core with the versatile reactivity of an α -chloro ketone [3]. This electrophilic warhead is primed for nucleophilic substitution, making it an ideal precursor for constructing complex heterocycles (like thiazoles and imidazoles) or assembling targeted covalent inhibitors (TCIs).

Physicochemical & Structural Profiling

To successfully integrate this building block into high-throughput library generation, understanding its baseline physicochemical properties is critical. The data below summarizes the structural profile of the intermediate [3].

PropertyValue / Description
Chemical Name 2-Chloro-1-spiro[1]heptan-2-ylethanone
CAS Number 2445785-09-9
Molecular Formula C₉H₁₃ClO
Molecular Weight 172.65 g/mol
Structural Class Spirocyclic α -chloro ketone
Electrophilic Center C2 (Alpha-carbon adjacent to the carbonyl)
Primary Utility Bioisosteric replacement, heterocycle synthesis, covalent warhead

Application A: Hantzsch Thiazole Synthesis

One of the most powerful applications of 2-Chloro-1-spiro[1]heptan-2-ylethanone is its use in the Hantzsch thiazole synthesis. When reacted with thioamides or thioureas, the α -chloro ketone undergoes a highly regioselective condensation to yield 4-(spiro[1]heptan-2-yl)thiazoles [2].

Mechanistic Insights

The reaction initiates via an SN​2 displacement of the chloride by the nucleophilic sulfur atom of the thioamide. Because chlorides are poorer leaving groups than bromides, the addition of catalytic potassium iodide (KI) is often employed. This generates a transient, highly reactive α -iodo ketone via the Finkelstein reaction, drastically lowering the activation energy for the SN​2 attack. Subsequent intramolecular cyclization (nitrogen attack on the carbonyl) and dehydration yield the thermodynamically stable aromatic thiazole [2].

Mechanism A 2-Chloro-1-spiro[2.4]heptan- 2-ylethanone C S-Alkylated Intermediate A->C + Thiourea Catalytic KI - HCl B Thiourea (Nucleophile) B->C D Cyclized Hemithioacetal C->D Intramolecular Cyclization E 4-(Spiroheptan-2-yl) thiazol-2-amine D->E Dehydration (- H2O)

Mechanistic pathway of the Hantzsch thiazole synthesis utilizing the spirocyclic alpha-chloro ketone.

Protocol 1: Synthesis of 4-(Spiro[1]heptan-2-yl)thiazol-2-amine

Materials Required:

  • 2-Chloro-1-spiro[1]heptan-2-ylethanone (1.0 eq)

  • Thiourea (1.2 eq)

  • Potassium iodide (KI, 0.1 eq)

  • Ethanol (EtOH, absolute)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Initiation: In a round-bottom flask, dissolve the spirocyclic α -chloro ketone in absolute ethanol to achieve a 0.2 M concentration.

    • Causality: Ethanol provides sufficient solubility for both the lipophilic ketone and the highly polar thiourea. Its boiling point (78°C) provides the optimal thermal window for the thermodynamic cyclization step.

  • Catalysis & Substitution: Add thiourea (1.2 eq) followed by catalytic KI (0.1 eq).

    • Causality: The in situ Finkelstein reaction converts the sluggish chloride into a highly reactive iodide, accelerating the initial SN​2 displacement by the sulfur atom and preventing side-reactions such as self-condensation.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours. Monitor the reaction via TLC (Eluent: 3:1 Hexane/EtOAc).

    • Causality: While the SN​2 displacement is rapid, the subsequent intramolecular cyclization and dehydration require sustained thermal energy to overcome the activation barrier.

  • Workup & Precipitation: Once the starting material is fully consumed, cool the reaction to room temperature and concentrate under reduced pressure to half its volume. Pour the mixture into an ice-cold saturated NaHCO₃ solution.

    • Causality (Self-Validation): The product initially forms as a hydrochloride/hydroiodide salt, which is highly water-soluble. Neutralization with a mild base deprotonates the thiazole nitrogen, causing the lipophilic free-base product to crash out of the aqueous layer as a visible precipitate.

  • Isolation: Collect the precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove residual inorganic salts, and dry under high vacuum.

Application B: N-Alkylation for α -Amino Ketone Scaffolds

Beyond heterocycle synthesis, the α -chloro ketone can be used to directly alkylate secondary amines. This generates α -amino ketones, which are prevalent motifs in CNS-active drugs and serve as precursors for amino alcohols via ketone reduction.

Mechanistic Insights

The reaction relies on a direct SN​2 displacement. Because amines are basic, the generation of HCl during the reaction will protonate unreacted amine, neutralizing its nucleophilicity. Therefore, a heterogeneous, non-nucleophilic base is required to act as an acid scavenger.

Workflow N1 Step 1: Reagent Preparation Equimolar α-chloro ketone + amine N2 Step 2: Alkylation Reaction MeCN, K2CO3, 60°C N1->N2 N3 Step 3: Reaction Monitoring LC-MS / TLC N2->N3 N3->N2 Incomplete Continue Heating N4 Step 4: Aqueous Workup Remove Salts & Byproducts N3->N4 Complete Conversion N5 Step 5: Purification Flash Chromatography N4->N5 N6 Step 6: Final Validation NMR & High-Res MS N5->N6

Logical experimental workflow for the N-alkylation of amines using the spirocyclic building block.

Protocol 2: Synthesis of Spirocyclic α -Amino Ketones

Materials Required:

  • 2-Chloro-1-spiro[1]heptan-2-ylethanone (1.0 eq)

  • Secondary Amine (e.g., morpholine or piperidine) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology:

  • Preparation: Suspend anhydrous K₂CO₃ in MeCN and add the secondary amine. Stir for 10 minutes at room temperature.

    • Causality: K₂CO₃ acts as an insoluble acid scavenger. Pre-mixing ensures the base is evenly dispersed to instantly neutralize any HCl formed, preventing the amine nucleophile from being deactivated as a hydrochloride salt.

  • Electrophile Addition: Add the α -chloro ketone dropwise to the suspension.

    • Causality: Dropwise addition minimizes local concentration spikes of the electrophile, drastically reducing the likelihood of over-alkylation or unwanted dimerization.

  • Heating: Heat the mixture to 60°C for 8-12 hours. Monitor via LC-MS.

    • Causality: MeCN is a polar aprotic solvent. It poorly solvates anions and neutral nucleophiles, thereby increasing the effective nucleophilicity of the amine and accelerating the SN​2 displacement compared to protic solvents.

  • Workup: Filter the reaction mixture through a Celite pad to remove the inorganic salts (KCl, unreacted K₂CO₃). Concentrate the filtrate under reduced pressure.

    • Causality (Self-Validation): Removing the fine, insoluble salts prior to aqueous workup prevents the formation of stubborn emulsions in the separatory funnel, ensuring a clean phase separation.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the pure α -amino ketone.

References

  • Pseudonatural Products for Chemical Biology and Drug Discovery Source: National Institutes of Health (NIH) - PubMed Central URL:[Link] [1]

  • CAS No. 2445785-09-9 | 2-Chloro-1-spiro[1]heptan-2-ylethanone Source: Chemsrc URL:[Link] [3]

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis Source: Chinese Chemical Society (CCS Chemistry) URL:[Link] [4]

Sources

Application

Derivatization of "2-Chloro-1-spiro[2.4]heptan-2-ylethanone" for medicinal chemistry

Application Note: Derivatization Strategies for 2-Chloro-1-spiro[2.4]heptan-2-ylethanone in Medicinal Chemistry Strategic Rationale & Scaffold Significance The integration of spirocyclic systems into drug candidates is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization Strategies for 2-Chloro-1-spiro[2.4]heptan-2-ylethanone in Medicinal Chemistry

Strategic Rationale & Scaffold Significance

The integration of spirocyclic systems into drug candidates is a cornerstone strategy for increasing molecular complexity and escaping "flatland" (the over-reliance on planar aromatic rings). The spiro[2.4]heptane core provides a rigid, non-planar 3D geometry that enhances target specificity and metabolic stability by minimizing off-target intercalation and reducing susceptibility to cytochrome P450-mediated degradation, as seen in the development of [1].

Within this chemical space, (CAS: 2445785-09-9) emerges as a highly versatile electrophilic building block[2]. α-Haloketones are[3]. While α-bromoketones are traditionally favored for their high reactivity, they are notoriously prone to rapid elimination side reactions. In contrast, and provides a more controlled electrophilic center for complex multistep derivatizations[4].

Mechanistic Pathways & Causality

The derivatization of 2-Chloro-1-spiro[2.4]heptan-2-ylethanone primarily exploits the enhanced electrophilicity of the α-carbon and the adjacent carbonyl group. Two dominant pathways are utilized in medicinal chemistry:

  • Route A: Hantzsch Thiazole Synthesis: The reaction with thiourea derivatives yields spiro-fused aminothiazoles. The mechanism is initiated by the nucleophilic attack of the sulfur atom on the α-carbon (S-alkylation), displacing the chloride ion to form an isothiouronium intermediate. Subsequent intramolecular nucleophilic attack by the nitrogen on the carbonyl carbon forms a cyclic hemiaminal, which undergoes acid-catalyzed dehydration to yield the aromatic thiazole.

  • Route B: Direct SN₂ Amination: Reaction with primary or secondary amines yields α-amino ketones. The use of a mild, insoluble base (e.g., K₂CO₃) is critical here; it neutralizes the generated HCl without promoting unwanted enolization or aldol condensation of the spirocyclic ketone.

G SM 2-Chloro-1-spiro[2.4]heptan- 2-ylethanone Thiourea Thiourea Derivatives (EtOH, 80°C) SM->Thiourea Route A Amine Primary/Secondary Amines (K2CO3, MeCN, 25°C) SM->Amine Route B Thiazole Spiro-Aminothiazoles (Hantzsch Synthesis) Thiourea->Thiazole AminoKetone Spiro-Alpha-Amino Ketones (SN2 Substitution) Amine->AminoKetone

Fig 1. Divergent derivatization pathways for spirocyclic alpha-chloroketones.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Spiro[2.4]heptane-linked Aminothiazoles (Hantzsch Cyclization)

Objective: Construct a thiazole ring fused to the spirocyclic core for kinase or GPCR targeted libraries. Procedure:

  • Preparation: In a round-bottom flask, dissolve 2-Chloro-1-spiro[2.4]heptan-2-ylethanone (1.0 mmol) in absolute ethanol (5.0 mL).

  • Reagent Addition: Add the substituted thiourea (1.1 mmol) in a single portion.

  • Reaction Execution: Heat the mixture to reflux (80°C) under a nitrogen atmosphere for 2-4 hours.

  • Self-Validation Checkpoint: The reaction mixture will initially present as a heterogeneous suspension. As the S-alkylation proceeds, the mixture transitions to a clear solution (indicating the formation of the soluble isothiouronium intermediate). Upon completion of the dehydration and aromatization steps, the hydrochloride salt of the aminothiazole product will begin to precipitate out of the hot solution. This visual phase change serves as a reliable, real-time indicator of reaction progress.

  • Workup: Cool the mixture to 0°C in an ice bath to maximize precipitation. Filter the solid, wash with cold ethanol (2 × 2 mL), and dry under vacuum.

MechanisticPathway A Alpha-Chloroketone + Thiourea B S-Alkylation (Isothiouronium Intermediate) A->B SN2 Reaction C Cyclization (Nucleophilic Attack on Carbonyl) B->C Intramolecular D Dehydration (-H2O) C->D Acid/Heat E Aminothiazole Product D->E Aromatization

Fig 2. Mechanistic sequence of the Hantzsch thiazole synthesis.

Protocol B: Direct SN₂ Amination to Spiro-Alpha-Amino Ketones

Objective: Introduce solubilizing basic amines (e.g., morpholine, piperazine) to the spirocyclic scaffold. Procedure:

  • Preparation: Suspend anhydrous K₂CO₃ (2.0 mmol) in anhydrous acetonitrile (5.0 mL).

  • Reagent Addition: Add the secondary amine (1.2 mmol) followed by 2-Chloro-1-spiro[2.4]heptan-2-ylethanone (1.0 mmol).

  • Reaction Execution: Stir the mixture at 25°C for 6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The α-chloroketone (UV active) will steadily disappear. The use of K₂CO₃ ensures the reaction remains mildly basic; because K₂CO₃ is insoluble in MeCN, the reaction occurs at the solid-liquid interface, strictly preventing the over-deprotonation of the ketone and subsequent aldol degradation.

  • Workup: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo. Partition the residue between EtOAc and H₂O to remove excess amine, extract the organic layer, dry over Na₂SO₄, and concentrate.

Quantitative Data Presentation

The following table summarizes the optimization of derivatization conditions, highlighting the causality between solvent/temperature choices and overall yield.

EntryDerivatization RouteReagentSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Hantzsch ThiazolePhenylthioureaEtOH80288%Optimal; product precipitates upon cooling.
2Hantzsch ThiazolePhenylthioureaMeCN80475%Lower solubility of intermediates slows cyclization.
3SN₂ AminationMorpholineMeCN25692%Clean conversion; insoluble K₂CO₃ prevents enolization.
4SN₂ AminationMorpholineDMF25485%Faster reaction, but trace aldol byproducts observed.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle Source: MDPI URL:[Link]

  • CAS No. 2445785-09-9 | 2-Chloro-1-spiro[2.4]heptan-2-ylethanone Source: Chemsrc URL:[Link]

  • Synthetic Access to Aromatic α-Haloketones Source: PMC - NIH URL:[Link]

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane Source: Journal of Organic and Pharmaceutical Chemistry URL:[Link]

Sources

Method

Protocol for the synthesis of spiro[2.4]heptanone analogs

Application Note: Protocol for the Synthesis of Spiro[1]heptanone Analogs in Drug Discovery Abstract The incorporation of spirocyclic scaffolds into small-molecule drug candidates has become a cornerstone strategy for im...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Synthesis of Spiro[1]heptanone Analogs in Drug Discovery

Abstract

The incorporation of spirocyclic scaffolds into small-molecule drug candidates has become a cornerstone strategy for improving physicochemical properties, increasing sp3 fraction ( Fsp3​ ), and restricting conformational flexibility [1]. Among these, the spiro[1]heptanone core and its heteroatom analogs (e.g., 5-azaspiro[1]heptan-6-one) are highly prized building blocks. This application note details two field-proven synthetic protocols for constructing spiro[1]heptanone architectures: (1) a modified Simmons-Smith cyclopropanation of exo-methylenecyclopentanones, and (2) a sequential double-alkylation strategy for aza-analogs. We provide mechanistic rationales, step-by-step methodologies, and optimization data to ensure high-yielding, reproducible syntheses.

Introduction & Mechanistic Rationale

Spiro[1]heptanones serve as rigidified cyclopentanone bioisosteres. Their unique 3D geometry projects substituents into specific vectors, which is highly advantageous for target-binding thermodynamics. Recently, the 5-azaspiro[1]heptan-6-one motif was successfully utilized in the clinical candidate IDOR-1117-2520 , a potent and selective antagonist of the chemokine receptor CCR6 developed for autoimmune diseases [2].

Synthesizing these highly strained ring systems requires careful circumvention of thermodynamic pitfalls, such as ring-opening or unwanted side reactions (e.g., Baeyer-Villiger-type oxidations or O-alkylation).

Strategy A: The Simmons-Smith Cyclopropanation

Direct cyclopropanation of α,β -unsaturated ketones is notoriously difficult due to the electron-withdrawing nature of the carbonyl group, which deactivates the olefin toward the electrophilic zinc carbenoid ( IZnCH2​I ). Furthermore, free ketones can coordinate with the zinc species, sequestering the reagent.

  • Causality-Driven Solution: We first protect the ketone as an ethylene acetal, followed by olefination (Wittig or Tebbe) to yield an electron-rich exo-methylene intermediate. The acetal oxygen can also provide weak directing effects to stabilize the transition state of the zinc carbenoid, drastically improving the cyclopropanation yield before final acidic deprotection.

Strategy B: Sequential Double Alkylation (Spiro-annulation)

For lactam-based analogs (e.g., 5-azaspiro[1]heptan-6-one), cyclopropanation is less viable. Instead, a bis-alkylation of the corresponding lactam enolate using 1-bromo-2-chloroethane is preferred.

  • Causality-Driven Solution: Using a dihalide with differential leaving group abilities (Br vs. Cl) prevents premature dimerization. The first alkylation is driven by the highly reactive bromide under kinetic control (-78 °C, LDA). The subsequent intramolecular cyclization utilizes a stronger base or higher temperatures to displace the chloride, forming the strained cyclopropane ring.

Synthetic Workflows & Visualizations

Workflow 1: Simmons-Smith Route to Spiro[1]heptan-4-one

Workflow1 A Cyclopentanone B Acetal Protection A->B Ethylene Glycol TsOH, PhMe, Δ C Wittig Olefination B->C Ph3P=CH2 THF, 0 °C D Simmons-Smith Cyclopropanation C->D CH2I2, Zn-Cu Et2O, Reflux E Acidic Deprotection D->E 1M HCl THF/H2O F Spiro[2.4]heptan-4-one E->F

Figure 1: Stepwise synthetic workflow for the carbocyclic spiro[1]heptan-4-one via cyclopropanation.

Workflow 2: Alkylation Route to 5-Azaspiro[1]heptan-6-one

Workflow2 A Pyrrolidin-2-one (Lactam Precursor) B N-Protection (Boc2O, DMAP) A->B C Mono-alkylation (LDA, 1-bromo-2-chloroethane) B->C -78 °C to RT D Intramolecular Cyclization (NaH or t-BuOK) C->D THF, 0 °C to RT E N-Deprotection (TFA/DCM) D->E F 5-Azaspiro[2.4]heptan-6-one E->F

Figure 2: Sequential double-alkylation workflow for the synthesis of aza-spiro[1]heptanones.

Detailed Experimental Protocols

Protocol 1: Synthesis of Spiro[1]heptan-4-one (Simmons-Smith Method)
  • Objective: Synthesize the carbocyclic spiro[1]heptan-4-one core.

  • Safety: Diiodomethane ( CH2​I2​ ) is toxic and light-sensitive. Zinc-copper couple is highly reactive; handle under an inert atmosphere (Argon/Nitrogen).

Step 1: Preparation of the Zinc Carbenoid

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Flush with Argon.

  • Add Zn−Cu couple (130 mmol, 8.5 g) and anhydrous diethyl ether (80 mL).

  • Add a single crystal of iodine ( I2​ ) to activate the zinc. Stir at room temperature until the brown color dissipates (approx. 15 mins).

  • Heat the suspension to a gentle reflux.

Step 2: Cyclopropanation

  • Dissolve 2-methylenecyclopentanone ethylene acetal (50 mmol, 7.0 g) and diiodomethane (100 mmol, 26.8 g) in anhydrous diethyl ether (30 mL).

  • Transfer this mixture to the addition funnel and add it dropwise to the refluxing Zn−Cu suspension over 1 hour. Critical Causality: Slow addition prevents the accumulation of unreacted carbenoid, which can dimerize to form ethylene gas, reducing the effective concentration of the reagent.

  • Reflux the mixture for an additional 16 hours.

  • Cool to 0 °C and carefully quench with saturated aqueous NH4​Cl (50 mL). Filter the biphasic mixture through a pad of Celite to remove zinc salts.

  • Extract the aqueous layer with diethyl ether ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude spiro-acetal intermediate in THF (40 mL) and add 1M aqueous HCl (20 mL).

  • Stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material.

  • Neutralize with saturated aqueous NaHCO3​ , extract with ethyl acetate ( 3×40 mL), dry, and concentrate.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield spiro[1]heptan-4-one as a colorless oil.

Protocol 2: Synthesis of 5-Azaspiro[1]heptan-6-one (Alkylation Method)
  • Objective: Synthesize the aza-analog utilized in CCR6 antagonist scaffolds [2].

Step 1: Kinetic Mono-alkylation

  • Dissolve 1-Boc-pyrrolidin-2-one (20 mmol, 3.7 g) in anhydrous THF (50 mL) under Argon and cool to -78 °C.

  • Add freshly prepared LDA (22 mmol, 1.1 eq) dropwise over 20 minutes. Stir for 1 hour at -78 °C to ensure complete enolization.

  • Add 1-bromo-2-chloroethane (24 mmol, 3.4 g) dropwise. Critical Causality: The bromide acts as the primary electrophile due to its lower bond dissociation energy compared to the chloride, ensuring selective mono-alkylation at the α -position.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours. Quench with saturated NH4​Cl and extract with EtOAc.

Step 2: Intramolecular Spiro-annulation

  • Dissolve the crude mono-alkylated intermediate in anhydrous DMF (40 mL) and cool to 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 24 mmol, 0.96 g) in small portions.

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12 hours. The stronger base and polar aprotic solvent (DMF) facilitate the SN​2 displacement of the chloride by the sterically hindered enolate.

  • Quench with ice water, extract with diethyl ether ( 4×50 mL), wash extensively with water to remove DMF, dry, and concentrate.

Step 3: Boc-Deprotection

  • Treat the crude product with 20% TFA in Dichloromethane (30 mL) for 2 hours at room temperature.

  • Concentrate under vacuum, neutralize the TFA salt with basic resin or aqueous Na2​CO3​ , and purify by chromatography (DCM/MeOH 95:5) to yield 5-azaspiro[1]heptan-6-one .

Data Presentation & Reaction Optimization

To ensure maximum efficiency, optimization of the cyclopropanation step (Protocol 1) is summarized below. The use of the Furukawa modification (Diethylzinc instead of Zn-Cu couple) provides a homogeneous reaction mixture and often higher yields for sterically hindered substrates.

Table 1: Optimization of Cyclopropanation Conditions for Spiro[1]heptanone Precursors

EntryReagent SystemSolventTemp (°C)Time (h)Yield (%)Notes
1 CH2​I2​ , Zn−Cu couple Et2​O 35 (Reflux)1662%Standard Simmons-Smith; heterogeneous, requires vigorous stirring.
2 CH2​I2​ , Zn−Ag couple Et2​O 35 (Reflux)1268%Slightly higher reactivity than Zn-Cu.
3 CH2​I2​ , Et2​Zn (Furukawa)DCM0 to 25884% Homogeneous; highly reproducible; preferred for scale-up.
4 CH2​N2​ , Pd(OAc)2​ Et2​O 0445%Diazomethane poses severe explosion risks; lower yield due to side reactions.

Note: Yields represent isolated yields after column chromatography over two steps (cyclopropanation + deprotection).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Croxford, A. L., Gnerre, C., Kulig, P., et al. (2024). Discovery of the Clinical Candidate IDOR-1117-2520: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases. Journal of Medicinal Chemistry, 67(10), 8088–8108.[Link]

Sources

Application

Application Notes and Protocols: Asymmetric Synthesis Utilizing 2-Chloro-1-spiro[2.4]heptan-2-ylethanone

Authored by: Senior Application Scientist, Gemini Division Abstract The confluence of spirocyclic systems and α-haloketones presents a unique scaffold of significant interest in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

The confluence of spirocyclic systems and α-haloketones presents a unique scaffold of significant interest in medicinal chemistry and drug development. The inherent three-dimensionality of spirocycles can lead to improved physicochemical properties, while the α-chloroketone moiety serves as a versatile handle for a variety of stereoselective transformations.[1] This document provides a detailed guide on the application of "2-Chloro-1-spiro[2.4]heptan-2-ylethanone," a representative α-chloro spirocyclic ketone, in asymmetric synthesis. We will explore its stereoselective reduction to the corresponding chiral chlorohydrins, which are valuable building blocks for more complex chiral molecules.[2] The protocols detailed herein are based on well-established, robust catalytic systems and are designed to be adaptable for a range of research and development applications.

Introduction: The Significance of Chiral Spirocyclic Chlorohydrins

Chirality is a fundamental aspect of molecular recognition in biological systems. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.[3][4] Spirocyclic frameworks, characterized by two rings sharing a single carbon atom, are increasingly incorporated into drug candidates due to their rigid, three-dimensional structures which can enhance binding affinity and selectivity for biological targets.[5]

The α-chloroketone functional group is a precursor to chiral chlorohydrins, which are highly versatile synthetic intermediates. These can be readily converted to epoxides, amino alcohols, and other valuable chiral synthons. The asymmetric reduction of prochiral α-chloroketones is one of the most direct methods for accessing these enantiopure building blocks.[2]

This application note will focus on "2-Chloro-1-spiro[2.4]heptan-2-ylethanone" as a model substrate to illustrate key methodologies in asymmetric synthesis. While literature on this specific molecule is nascent, the principles and protocols described are widely applicable to a broad range of α-chloro ketones.

Core Application: Asymmetric Reduction to Chiral (R)- and (S)-2-Chloro-1-(spiro[2.4]heptan-2-yl)ethan-1-ol

The primary application of 2-Chloro-1-spiro[2.4]heptan-2-ylethanone in asymmetric synthesis is its stereoselective reduction to the corresponding chiral chlorohydrins. Two powerful and complementary methods will be detailed: Catalytic Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction.

Method 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a robust and scalable method for the reduction of ketones.[6] Ruthenium complexes bearing chiral diamine ligands are particularly effective for the reduction of α-haloketones, often providing high yields and excellent enantioselectivity.[2][7]

  • Catalyst: A ruthenium(II) complex with a chiral N-tosylated diamine ligand, such as RuCl, is chosen. The chirality of the resulting alcohol is dictated by the chirality of the diamine ligand. The (S,S)-catalyst will typically yield the (R)-alcohol, and the (R,R)-catalyst will yield the (S)-alcohol. The tosylated diamine ligand enhances the acidity of the N-H proton, facilitating the hydride transfer mechanism.

  • Hydrogen Source: A mixture of formic acid and triethylamine (HCOOH/TEA) is a common and convenient source of hydrogen for transfer hydrogenation. This avoids the need for high-pressure gaseous hydrogen.

  • Solvent: A polar protic solvent like methanol or isopropanol is typically used to facilitate the reaction and solubilize the reagents.

Protocol 2.1.1: Synthesis of (R)-2-Chloro-1-(spiro[2.4]heptan-2-yl)ethan-1-ol

Materials:

  • 2-Chloro-1-spiro[2.4]heptan-2-ylethanone

  • RuCl

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous isopropanol (i-PrOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 2-Chloro-1-spiro[2.4]heptan-2-ylethanone (1.0 eq) and RuCl (0.005 eq, 0.5 mol%).

  • Add anhydrous isopropanol (0.1 M solution based on the ketone).

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the HCOOH/TEA mixture (5.0 eq relative to the ketone) to the reaction flask.

  • Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, to increase the reaction rate) and monitor the progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-chlorohydrin.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Method 2: Biocatalytic Reduction using Alcohol Dehydrogenase (ADH)

Biocatalysis offers a green and highly selective alternative for asymmetric reductions.[6] Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. A co-factor, typically NADH or NADPH, is required and must be regenerated in situ.

  • Enzyme: A commercially available, engineered ADH is selected. These enzymes are often available in screening kits that allow for the rapid identification of a catalyst with high activity and selectivity for the target substrate.

  • Co-factor Recycling: Glucose and glucose dehydrogenase (GDH) are commonly used to recycle the expensive NAD(P)H co-factor. This makes the process economically viable on a larger scale.

  • Buffer: A buffered aqueous solution (e.g., phosphate buffer at pH 7.0) is used to maintain the optimal pH for enzyme activity.

Protocol 2.2.1: Synthesis of (S)-2-Chloro-1-(spiro[2.4]heptan-2-yl)ethan-1-ol

Materials:

  • 2-Chloro-1-spiro[2.4]heptan-2-ylethanone

  • Alcohol Dehydrogenase (ADH) (e.g., from a screening kit, selected for (S)-selectivity)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (pH 7.0)

  • Methyl tert-butyl ether (MTBE)

  • Celite

Procedure:

  • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

  • To the buffer, add D-glucose (1.5 eq), NADP⁺ (or NAD⁺) (0.001 eq), and the selected ADH and GDH according to the manufacturer's recommendations.

  • Add 2-Chloro-1-spiro[2.4]heptan-2-ylethanone (1.0 eq). A co-solvent such as DMSO or isopropanol (up to 10% v/v) may be needed to improve substrate solubility.

  • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC.

  • Upon completion, add an equal volume of MTBE and stir vigorously for 15 minutes.

  • Filter the mixture through a pad of Celite to remove the precipitated protein.

  • Separate the organic layer. Extract the aqueous layer with additional MTBE (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

The following table summarizes expected outcomes for the asymmetric reduction of 2-Chloro-1-spiro[2.4]heptan-2-ylethanone based on literature precedents for similar substrates.

EntryMethodCatalyst/EnzymeProduct ConfigurationYield (%)ee (%)
1ATHRuClR>95>98
2ATHRuClS>95>98
3BiocatalyticADH-A (example)S>90>99
4BiocatalyticADH-B (example)R>90>99

Visualization of Workflows

Asymmetric Transfer Hydrogenation Workflow

ATH_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification Ketone Substrate: 2-Chloro-1-spiro[2.4]heptan-2-ylethanone Stir Stir at RT (Monitor by HPLC) Ketone->Stir Catalyst Catalyst: RuCl[(S,S)-TsDPEN](p-cymene) Catalyst->Stir Solvent Solvent: Anhydrous i-PrOH Solvent->Stir H_Source H-Source: HCOOH/TEA H_Source->Stir Quench Quench with aq. NaHCO₃ Stir->Quench Extract Extract with EtOAc Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analyze Chiral HPLC (Determine ee) Purify->Analyze Product Product: (R)-Chlorohydrin Analyze->Product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Biocatalytic Reduction Workflow

Biocatalysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification Ketone Substrate: 2-Chloro-1-spiro[2.4]heptan-2-ylethanone Stir Stir at 30°C (Monitor by HPLC) Ketone->Stir Enzymes Enzymes: ADH & GDH Enzymes->Stir Cofactor Cofactor & Fuel: NADP⁺ & Glucose Cofactor->Stir Buffer Buffer: Phosphate pH 7.0 Buffer->Stir Extract Extract with MTBE Stir->Extract Filter Filter through Celite Extract->Filter Dry Dry & Concentrate Filter->Dry Purify Column Chromatography Dry->Purify Analyze Chiral HPLC (Determine ee) Purify->Analyze Product Product: (S)-Chlorohydrin Analyze->Product

Caption: Workflow for Biocatalytic Reduction.

Further Synthetic Transformations

The resulting chiral chlorohydrins are valuable intermediates for the synthesis of other chiral molecules. For example, treatment with a base can lead to the formation of a chiral spirocyclic epoxide, a versatile electrophile for ring-opening reactions with various nucleophiles.

Transformations Chlorohydrin Chiral Chlorohydrin Epoxide Chiral Epoxide Chlorohydrin->Epoxide Base (e.g., NaOH) AminoAlcohol Chiral Amino Alcohol Epoxide->AminoAlcohol Nucleophile (e.g., R₂NH)

Caption: Subsequent transformations of the chiral chlorohydrin.

Conclusion

While "2-Chloro-1-spiro[2.4]heptan-2-ylethanone" serves as a specific model, the methodologies of asymmetric transfer hydrogenation and biocatalytic reduction are broadly applicable to a wide array of prochiral ketones. These protocols provide reliable and scalable routes to enantiomerically enriched building blocks that are crucial for the development of novel therapeutics and other fine chemicals. The choice between a chemical or biological approach will depend on factors such as substrate compatibility, desired stereoisomer, and process scale-up considerations.

References

  • Doucet, H., & Ohkuma, T. (2019). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Chemical Reviews, 119(18), 10796-10884. [Link]

  • Ivashkin, P. E., & Gribble, G. W. (2018). A stereochemical journey around spirocyclic glutamic acid analogs. Molecules, 23(9), 2314. [Link]

  • Prandi, C., Deagostino, A., Venturello, P., & Occhiato, E. G. (2005). Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Organic Letters, 7(21), 4769-4772. [Link]

  • Maruoka, K., & Ooi, T. (2020). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Angewandte Chemie International Edition, 59(42), 18456-18460. [Link]

  • Occhiato, E. G., Prandi, C., Deagostino, A., & Venturello, P. (2005). Stereoselective synthesis of spirocyclic ketones by Nazarov reaction. Organic Letters, 7(21), 4769-4772. [Link]

  • Fesik, S. W., & O'Dowd, H. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 532-557. [Link]

  • Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. ScienceDaily. [Link]

  • Prandi, C., Deagostino, A., Venturello, P., & Occhiato, E. G. (2016). Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. ACS Publications. [Link]

  • University of Liverpool. (n.d.). Asymmetric Synthesis. University of Liverpool. [Link]

  • NextSDS. (n.d.). 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one — Chemical Substance Information. NextSDS. [Link]

  • Patel, R. N. (2017). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Catalysts, 7(12), 384. [Link]

  • Michigan State University. (n.d.). Asymmetric Induction. Michigan State University Department of Chemistry. [Link]

  • Blacker, J. (2011). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology, 35(3). [Link]

  • Dömling, A., & Ivan, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4220. [Link]

  • Patti, A. (Ed.). (2022). Chiral Molecules: Properties, Synthesis and Analysis. Symmetry. [Link]

  • Grant, P. (2024, May 24). Advanced Organic Chemistry: Asymmetric Carbonyl Reduction [Video]. YouTube. [Link]

  • Sen, A., & Halpern, J. (n.d.). Asymmetric Reduction. Reduction of Acetylenic Ketones with Chiral Hydride Agent. Penn State University. [Link]

  • Li, G., & Zhang, X. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Organic Process Research & Development. [Link]

  • Brown, H. C. (1994). Super Hydrides. Defense Technical Information Center. [Link]

  • List, B., & Kaib, P. S. J. (2016). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society, 138(42), 13874-13877. [Link]

  • Kündig, E. P., & Pescatori, L. (2014). Design and Synthesis of Chiral Spiro Ligands. Chirality, 26(11), 719-729. [Link]

  • Hruby, V. J., & Qian, X. (1996). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Unusual Amino Acids. [Link]

  • Maruoka, K., & Hashimoto, T. (2018). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonization. Organic Letters, 20(15), 4567-4570. [Link]

  • de Souza, M. V. N., & de Albuquerque, S. (2017). Chiral squaramide-catalyzed asymmetric synthesis of pyranones and pyranonaphthoquinones via cascade reactions of 1,3-dicarbonyls with Morita–Baylis–Hillman acetates of nitroalkenes. Chemical Communications, 53(8), 1335-1338. [Link]

Sources

Method

Application Note: Covalent Fragment-Based Drug Discovery (FBDD) Using 2-Chloro-1-spiro[2.4]heptan-2-ylethanone

Audience: Discovery Biologists, Medicinal Chemists, and Biophysicists Focus: Covalent Fragment Screening, Hit-to-Lead Optimization, Electrophilic Warheads Mechanistic Rationale: The Shift to Covalent FBDD Fragment-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Discovery Biologists, Medicinal Chemists, and Biophysicists Focus: Covalent Fragment Screening, Hit-to-Lead Optimization, Electrophilic Warheads

Mechanistic Rationale: The Shift to Covalent FBDD

Fragment-based drug discovery (FBDD) has matured into a cornerstone strategy for tackling "undruggable" targets, relying on low-molecular-weight libraries to achieve superior chemical space coverage compared to traditional high-throughput screening[1],[2]. Historically, FBDD focused on reversible binders; however, the integration of mild electrophiles into fragment libraries has revolutionized the field, enabling the irreversible targeting of specific nucleophilic residues (primarily cysteines).

The compound 2-Chloro-1-spiro[2.4]heptan-2-ylethanone (CAS: 2445785-09-9)[3] is a highly specialized building block designed for covalent FBDD. Its architecture is deliberately bifurcated into two functional domains:

  • The Scaffold (Spiro[2.4]heptane): Traditional fragment libraries suffer from "flatland" (over-representation of planar aromatic rings), which limits solubility and target specificity. The spirocyclic core provides exceptional 3D character (high Fsp3​ fraction), projecting binding vectors out of the plane to capture unique non-covalent interactions in complex protein pockets.

  • The Warhead (Alpha-Chloro Ketone): This moiety acts as a mild electrophile. It relies on the non-covalent affinity of the spiro-core to drive local concentration near the target cysteine. Once in proximity, it undergoes an SN​2 substitution, displacing the chloride ion to form an irreversible thioether bond.

Mechanism Frag 2-Chloro-1-spiro[2.4]heptan-2-ylethanone (Electrophile) Complex Reversible Pre-covalent Complex (Non-covalent interactions via spirocycle) Frag->Complex Target Target Protein (Nucleophilic Cysteine) Target->Complex Covalent Irreversible Covalent Adduct (Thioether formation) Complex->Covalent SN2 Displacement of Chloride

Fig 1. Two-step kinetic mechanism of covalent target modification via SN2 displacement.

Physicochemical Profiling

To ensure optimal behavior in biological assays, fragments must adhere strictly to the "Rule of 3" (Ro3)[4]. As detailed in Table 1, 2-Chloro-1-spiro[2.4]heptan-2-ylethanone exhibits an exceptional Fsp3​ score, making it a premium starting point for [5].

Table 1: Physicochemical Profile vs. "Rule of 3" Guidelines

Parameter2-Chloro-1-spiro[2.4]heptan-2-ylethanone"Rule of 3" Ideal Range
Molecular Weight (Da) 172.65< 300
Heavy Atoms 11≤ 14
Hydrogen Bond Donors 0≤ 3
Hydrogen Bond Acceptors 1≤ 3
Fraction sp3 ( Fsp3​ ) 0.89 (8 of 9 carbons are sp3 )> 0.4 (Modern FBDD standard)
Reactive Warhead Alpha-chloro ketoneN/A (Specific to Covalent FBDD)

Experimental Protocols: A Self-Validating Screening System

Because covalent fragments form permanent adducts, primary screening relies on Intact Protein Mass Spectrometry, followed by orthogonal validation using [6].

Covalent_FBDD_Workflow Target Target Preparation (Recombinant Protein with Exposed Cys) Screening Primary Screen (Intact Protein MS) Target->Screening Library Fragment Library (Incl. 2-Chloro-1-spiro[2.4]heptan-2-ylethanone) Library->Screening Validation Orthogonal Validation (SPR / X-ray Crystallography) Screening->Validation Hit Identified Optimization Hit-to-Lead Optimization (Fragment Growing/Linking) Validation->Optimization Structure Confirmed

Fig 2. Integrated workflow for covalent fragment-based drug discovery and validation.

Protocol A: Primary Screen via Intact Protein LC-MS

Causality Note: The alpha-chloro ketone reacts via an SN​2 mechanism, displacing HCl (36.46 Da). Therefore, a successful covalent adduction of 2-Chloro-1-spiro[2.4]heptan-2-ylethanone (172.65 Da) will result in a precise mass shift of +136.19 Da on the target protein.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl). Critical Causality:Do NOT use DTT or β -mercaptoethanol. These reagents contain free thiols that will scavenge the electrophilic fragment, causing false negatives. Use 1 mM TCEP as the reducing agent, as it lacks a nucleophilic thiol.

  • Protein Preparation: Dilute the recombinant target protein to 2 μ M in the assay buffer. Self-Validation Control: Simultaneously prepare a parallel reaction using a Cys-to-Ser mutant of the target protein. If the +136.19 Da shift occurs in the wild-type but is absent in the mutant, the binding is definitively localized to the target cysteine, ruling out non-specific adduction.

  • Fragment Incubation: Add 2-Chloro-1-spiro[2.4]heptan-2-ylethanone (from a 50 mM DMSO stock) to a final concentration of 100 μ M (2% DMSO final). Incubate at 25°C for 2 hours.

  • LC-MS Acquisition: Inject 2 μ L onto a C4 desalting column coupled to an ESI-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms to determine the intact mass.

Protocol B: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality Note: In covalent FBDD, standard equilibrium dissociation constants ( KD​ ) are invalid because the reaction is irreversible. SPR is highly preferred for fragments[4] because it allows researchers to decouple the reversible binding affinity ( KI​ ) from the maximum rate of covalent inactivation ( kinact​ )[6].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling to a density of ~3000 RU (Response Units) to account for the low molecular weight of the fragment.

  • Analyte Injection: Inject 2-Chloro-1-spiro[2.4]heptan-2-ylethanone in a dose-response series (10 μ M to 500 μ M) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Contact and Dissociation: Maintain a contact time of 60 seconds, followed by a 300-second dissociation phase. Data Interpretation: A successful covalent binder will show a lack of dissociation (a flat line during the wash phase).

  • Data Fitting: Fit the sensorgrams to a two-state reaction model to extract KI​ (driven by the spiro[2.4]heptane core's shape complementarity) and kinact​ (driven by the reactivity of the alpha-chloro ketone).

Fragment-to-Lead Optimization Strategy

Once validated, 2-Chloro-1-spiro[2.4]heptan-2-ylethanone serves as an anchor. Because the fragment is covalently tethered to the protein, it is highly amenable to [1].

During hit-to-lead optimization, the spiro[2.4]heptane ring provides multiple distinct exit vectors. Medicinal chemists can perform "fragment growing" by functionalizing the unsubstituted positions of the cyclopentane or cyclopropane rings[5]. This allows the molecule to reach into adjacent hydrophobic sub-pockets, increasing the reversible affinity ( KI​ ) so that the reactivity of the warhead ( kinact​ ) can be subsequently tuned down, reducing off-target toxicity while maintaining target-specific potency.

References

  • "CAS No. 2445785-09-9 | Chemsrc", Chemsrc.com. Available at:[Link][3]

  • "Fragment-based drug discovery: A graphical review - PMC", National Institutes of Health (NIH). Available at:[Link][1]

  • "Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research", Massachusetts Biotechnology Council. Available at:[Link][2]

  • "An Introduction to Fragment-Based Drug Discovery (FBDD)", Drug Hunter. Available at:[Link][4]

  • "Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery", Sartorius. Available at:[Link][6]

  • "Fragment Based Drug Discovery", Drug Discovery Chemistry. Available at:[Link][5]

Sources

Application

Introduction: The Unique Challenge of the Spiro-Architecture

Answering the user's request.## Application Note: A Comprehensive Guide to the Structural Elucidation of Spiro-Compounds using NMR Spectroscopy Spiro-compounds, characterized by two or more rings linked by a single commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Application Note: A Comprehensive Guide to the Structural Elucidation of Spiro-Compounds using NMR Spectroscopy

Spiro-compounds, characterized by two or more rings linked by a single common atom known as the spiro-carbon, are prevalent scaffolds in natural products, pharmaceuticals, and materials science. Their rigid, three-dimensional architecture imparts unique chemical and biological properties. However, this same structural complexity presents significant challenges for unambiguous characterization. The central spiro-atom, being a quaternary carbon, is devoid of any attached protons, rendering it invisible in ¹H NMR and breaking the chain of through-bond proton connectivity (J-coupling) between the rings. This makes Nuclear Magnetic Resonance (NMR) spectroscopy, the cornerstone of molecular structure elucidation, a particularly nuanced endeavor for these molecules.

This guide provides a comprehensive, field-proven protocol for the analysis of spiro-compounds by NMR. It moves beyond a simple listing of experiments to explain the causality behind each step, creating a self-validating workflow designed for researchers, scientists, and drug development professionals. We will detail the necessary 1D and 2D NMR experiments required to piece together the molecular puzzle, define connectivity across the silent spiro-carbon, and ultimately, resolve the compound's complete 3D stereochemistry.

Part 1: Foundational NMR Analysis - The Experimental Workflow

A successful NMR analysis begins with meticulous sample preparation and a logical progression of experiments. The initial goal is to acquire high-quality foundational data (1D spectra) before proceeding to more complex multi-dimensional experiments.

Protocol 1: Optimized Sample Preparation

The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample. A homogeneous solution free of particulate matter is critical to achieving sharp, well-resolved signals.[1]

Materials:

  • Spiro-compound sample (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[2]

  • High-quality, clean, and unscratched 5 mm NMR tube and cap[3]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • Small vial for initial dissolution

  • Glass Pasteur pipette and a small plug of glass wool or a filter syringe

Step-by-Step Methodology:

  • Weigh the Sample: Accurately weigh the required amount of the spiro-compound into a clean, dry vial. The necessary amount depends on the compound's molecular weight and the experiments planned.[2]

  • Select the Solvent: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common starting point for many organic compounds.[1] The deuterated solvent provides the deuterium lock signal used for spectrometer stabilization.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4] Gently swirl or vortex to ensure complete dissolution. If necessary, gentle heating can be applied, but with caution to avoid sample degradation.[4]

  • Filter the Solution: To remove any suspended particles that can degrade spectral quality, filter the solution directly into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool tightly packed into a Pasteur pipette.

  • Check Sample Height: Ensure the final sample height in the NMR tube is between 4 and 5 cm.[1] This height ensures the sample is correctly positioned within the NMR probe's coil.

  • Cap and Label: Securely cap the NMR tube and label it clearly. Avoid using tape for labels, as it can interfere with the sample changer.[5]

General Workflow for Spiro-Compound Structure Elucidation

The following diagram outlines the logical progression of NMR experiments for determining the structure of a novel spiro-compound.

G cluster_prep Phase 1: Preparation & Foundational Data cluster_connect Phase 2: Skeletal Connectivity cluster_stereo Phase 3: Stereochemistry & 3D Structure cluster_analysis Phase 4: Structure Assembly & Validation SamplePrep Protocol 1: Optimized Sample Preparation Acquire1D Protocol 2: Acquire 1D Spectra (¹H, ¹³C, DEPT) SamplePrep->Acquire1D High-quality sample COSY Protocol 3: ¹H-¹H COSY (Identify spin systems) Acquire1D->COSY Assign proton types HSQC Protocol 4: ¹H-¹³C HSQC (Direct C-H attachment) HMBC Protocol 5: ¹H-¹³C HMBC (Long-range C-H connectivity) NOESY Protocol 6: NOESY/ROESY (Through-space correlations) HMBC->NOESY Confirm 2D structure Structure Assemble Fragments & Define Stereochemistry NOESY->Structure Determine spatial proximity Validation Final Validated Structure Structure->Validation Cross-check all correlations G Ha Ha SpiroC Spiro-Carbon Ha->SpiroC Through-bond (HMBC) Hb Hb Ha->Hb  Through-space  (NOE/ROE) SpiroC->Hb Through-bond (HMBC)

Caption: Using NOE/ROE to establish spatial proximity between rings.

Part 4: Advanced & Complementary Techniques

Diffusion-Ordered Spectroscopy (DOSY)

While not a structure elucidation technique per se, DOSY is a powerful tool for confirming sample integrity. [6]It is a 2D NMR experiment that separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to their size and shape. [7][8]In the context of spiro-compound analysis, running a DOSY experiment can confirm that all observed ¹H NMR signals belong to a single species, as they will all align at the same diffusion coefficient value. This provides strong evidence that the sample is pure and that the observed correlations are not from impurities. [9]

Part 5: Data Interpretation - A Self-Validating System

The trustworthiness of a proposed structure comes from the convergence of all NMR data. Each experiment provides a piece of the puzzle, and the final structure must be consistent with every piece of evidence.

  • Build Fragments: Use COSY data to assemble the H-H connectivities within each ring.

  • Assign Carbons: Use HSQC to assign the carbons directly attached to these protons.

  • Link Fragments: Use the crucial HMBC correlations from protons on each fragment to the single spiro-carbon resonance to connect the rings.

  • Define Stereochemistry: Use NOESY/ROESY cross-peaks to establish the 3D arrangement. An observed NOE must correspond to a short distance in the proposed 3D model. The absence of an NOE where protons would be close is evidence against that model.

  • Validate: The final proposed structure is validated when it is the only one that satisfies all observed COSY, HSQC, HMBC, and NOESY/ROESY correlations simultaneously.

By following this systematic and multi-faceted approach, researchers can confidently navigate the complexities of spiro-compound analysis and arrive at an unambiguously determined and validated molecular structure.

References

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Kwan, E. E., & Ke, Z. (2021). Natural products dereplication by diffusion ordered NMR spectroscopy (DOSY). Chemical Science. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Diffusion-Ordered Spectroscopy (DOSY). UCSB Chem and Biochem NMR Facility. Retrieved from [Link]

  • Giraudeau, P., & Akoka, S. (2010). DOSY NMR, a new tool for fake drug analyses. Spectroscopy Europe. Retrieved from [Link]

  • University of Ottawa. (2018). NOESY and ROESY. Retrieved from [Link]

  • Sinnaeve, D., Foroozandeh, M., et al. (2016). Directly Decoupled Diffusion-Ordered NMR Spectroscopy for the Analysis of Compound Mixtures. Angewandte Chemie. Retrieved from [Link]

  • Silva, G. V. J., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity. Molecules. Retrieved from [Link]

  • Dalcol, I. I., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Natural Products Dereplication by Diffusion Ordered NMR Spectroscopy (DOSY). Retrieved from [Link]

  • ResearchGate. (n.d.). Relative stereochemistry of the spiro ring system in 2 and 3. Key NOE.... Retrieved from [Link]

  • Moser, A. (2026). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved from [Link]

  • Soss, S. E., et al. (2017). Reference-free NOE NMR analysis. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Hamburger, M., & Hostettmann, K. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?. Retrieved from [Link]

  • MDPI. (2026). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • Navarro-Vazquez, A., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). ¹H NMR spectrum of the spiro compound 18. Retrieved from [Link]

  • dos Santos, et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 8). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Sim, et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. Retrieved from [Link]

Sources

Method

Advanced Mass Spectrometry Strategies for the Characterization of Halogenated Organic Compounds: From Isotopic Fingerprinting to Ultratrace Quantitation

As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by Halogenated Organic Compounds (HOCs). Spanning from critical pharmaceutical active ingredients and their metabolites to...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by Halogenated Organic Compounds (HOCs). Spanning from critical pharmaceutical active ingredients and their metabolites to persistent environmental pollutants like Per- and Polyfluoroalkyl Substances (PFAS) and polybrominated diphenyl ethers (PBDEs), HOCs require highly specialized mass spectrometry (MS) workflows.

This application note provides a comprehensive, causality-driven guide to the mass spectrometric analysis of HOCs. By understanding the fundamental physics of halogen isotopes and the chemical logic behind sample preparation, researchers can build robust, self-validating analytical systems.

Mechanistic Foundations: Isotopic Signatures and Fragmentation Causality

The presence of halogen atoms profoundly alters the mass spectral behavior of an organic molecule. Successful identification and quantitation rely on exploiting these intrinsic physical properties.

The Physics of Isotopic Fingerprinting

Unlike carbon or hydrogen, chlorine and bromine possess highly abundant secondary stable isotopes, creating distinct "molecular fingerprints" in a mass spectrum:

  • Chlorine (Cl): Exists naturally as ³⁵Cl (75.77%) and ³⁷Cl (24.23%), yielding a characteristic 3:1 ratio for the M and M+2 peaks .

  • Bromine (Br): Exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), yielding a near 1:1 ratio for M and M+2 .

When a compound contains multiple halogens (e.g., bromo-dichloro compounds), the isotopic cluster becomes a predictable convolution of these individual ratios. The relative intensities of the resulting multiplet (M, M+2, M+4, M+6, etc.) can be precisely modeled using the polynomial expansion (a+b)n(c+d)m , where variables represent the natural abundances of the respective isotopes . Nontargeted mass spectrometry heavily relies on these characteristic isotopic clusters to screen for unmonitored, bioaccumulative halogenated contaminants in complex matrices .

Fragmentation Causality: The Role of Bond Strength

In tandem mass spectrometry (MS/MS), the fragmentation pathway is directly governed by the carbon-halogen (C-X) bond dissociation energy:

  • Fluorinated Compounds (PFAS): The C-F bond is exceptionally strong (~485 kJ/mol). Consequently, PFAS rarely fragment via the loss of a fluorine radical (F•). Instead, they undergo cleavage at functional groups, such as the loss of CO₂ (decarboxylation) from perfluoroalkyl carboxylic acids .

  • Chlorinated and Brominated Compounds: The C-Cl and C-Br bonds are significantly weaker. The principal fragmentation pathway for these molecules is the simple cleavage of the C-X bond to lose a halogen radical (X•) or the neutral loss of a hydrogen halide (HX) .

Note on Electron Ionization (EI): When analyzing volatile halogenated POPs via GC-EI-MS, researchers must account for inter-ion and intra-ion isotope fractionation. The extent of this fractionation is highly dependent on the EI source energy, which can skew the apparent isotope ratios if not properly calibrated .

Experimental Workflow & Logical Architecture

To achieve ultratrace quantitation (parts-per-trillion to parts-per-quadrillion), the analytical workflow must be a self-validating system. The diagram below illustrates the logical progression from complex matrix to data acquisition, highlighting the critical control points.

Workflow N1 Sample Matrix (Plasma/Water) N2 Isotope Dilution (13C/15N Spiking) N1->N2 Matrix Control N3 Bilayer SPE (WAX & GCB) N2->N3 Extraction N4 UHPLC Separation (C18 + Delay Column) N3->N4 Purified Analyte N5 Ionization (ESI- / APCI) N4->N5 Elution N6 Tandem MS (MRM Acquisition) N5->N6 Precursor Ions

LC-MS/MS workflow for halogenated organic compounds, emphasizing self-validation and matrix cleanup.

Protocol: Ultratrace LC-MS/MS Analysis of Halogenated Organics

This protocol is engineered for the extraction and quantitation of polar halogenated compounds (e.g., PFAS, halogenated pharmaceuticals) from aqueous matrices. It adapts the rigorous standards of EPA Method 1633 into a generalized, high-performance workflow .

The "Why" Behind the Method (Self-Validation & Causality)
  • Isotope Dilution: Spiking the sample with ¹³C-labeled internal standards prior to any sample handling is non-negotiable. It creates a self-validating loop that automatically corrects for incomplete SPE recovery and matrix-induced ion suppression in the MS source.

  • Bilayer SPE (WAX/GCB): We utilize a dual-phase Solid-Phase Extraction cartridge. The Weak Anion Exchange (WAX) sorbent specifically captures acidic halogenated compounds via electrostatic interactions. The Graphitized Carbon Black (GCB) acts as a dispersive cleanup layer, aggressively stripping out non-target matrix interferences (like bile salts and pigments) that cause baseline noise .

  • The Delay Column: A secondary C18 "delay column" is installed between the LC pump and the autosampler. This is critical for fluorinated compounds: it traps background PFAS leaching from the LC system's own PTFE tubing, delaying their elution so they do not co-elute with the actual sample analytes .

Step-by-Step Methodology

Phase 1: Sample Preparation & Matrix Control

  • Aliquot 50 mL of the aqueous sample into a polypropylene (PP) centrifuge tube. Crucial: Never use glassware for fluorinated compounds, as they irreversibly adsorb to active silanol sites.

  • Spike the sample with 10 µL of a ¹³C-labeled internal standard surrogate mix (100 ng/mL). Vortex vigorously for 30 seconds to ensure equilibration.

  • Prepare a Procedural Blank (50 mL of LC-MS grade water) and spike identically to validate the absence of laboratory background contamination.

Phase 2: Solid-Phase Extraction (SPE)

  • Conditioning: Pass 5 mL of 1% methanolic ammonium hydroxide through the WAX/GCB cartridge, followed by 5 mL of methanol, and 5 mL of LC-MS grade water. Do not let the sorbent bed dry.

  • Loading: Load the 50 mL spiked sample at a controlled flow rate of 2–3 mL/min.

  • Washing: Wash the cartridge with 5 mL of 25 mM ammonium acetate buffer (pH 4.0) to elute neutral and basic interferences.

  • Drying: Apply a gentle vacuum (approx. 10 inHg) for 5 minutes to remove residual aqueous phase.

  • Elution: Elute the target halogenated compounds with 5 mL of 1% methanolic ammonium hydroxide into a clean PP collection tube.

Phase 3: LC-MS/MS Acquisition

  • Evaporate the SPE eluate to dryness under a gentle stream of ultra-high-purity nitrogen at 35°C, then reconstitute in 500 µL of 96:4 Water:Methanol (containing 2 mM ammonium acetate).

  • Inject 10 µL onto a UHPLC system equipped with a high-resolution C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Operate the triple quadrupole mass spectrometer in Electrospray Ionization Negative (ESI-) mode, utilizing Multiple Reaction Monitoring (MRM) to track the transition from the deprotonated precursor [M-H]⁻ to the characteristic halogen-loss product ion.

Quantitative Data Presentation

The following table summarizes the exact masses, isotopic signatures, and typical fragmentation behaviors of representative halogenated compound classes to aid in method development and spectral interpretation.

Table 1: Mass Spectrometric Characteristics of Representative Halogenated Organic Compounds

Compound ClassRepresentative AnalyteChemical FormulaMonoisotopic Mass (Da)Characteristic Isotopic PatternTypical ESI- MRM Transition
Perfluoroalkyl Substance (PFAS) Perfluorooctanoic acid (PFOA)C₈HF₁₅O₂413.97Monoisotopic (¹⁹F is 100% abundant)413.0 → 369.0 (Loss of CO₂)
Chlorinated Pharmaceutical DiclofenacC₁₄H₁₁Cl₂NO₂295.02M, M+2, M+4 (Approx. 9:6:1 ratio)294.0 → 250.0 (Loss of CO₂)
Brominated Flame Retardant BDE-47C₁₂H₆Br₄O481.71M to M+8 (Approx. 1:4:6:4:1 ratio)482.7 → 322.8 (Loss of Br₂)
Mixed Halogenated Compound BromodichloromethaneCHBrCl₂162.85Complex multiplet (M to M+6)Analyzed via GC-EI-MS

References

  • U.S. Environmental Protection Agency (EPA). "Method 1633, Revision A: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS." EPA Office of Water. URL:[Link][1]

  • Agilent Technologies. "A Comprehensive Workflow for the Analysis of PFAS in Wastewater per EPA Method 1633." Agilent Application Notes. URL:[Link][2]

  • Macherey-Nagel. "Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633." Macherey-Nagel Application Notes. URL:[Link][3]

  • arXiv (Cornell University). "Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry." arXiv:1702.02323. URL:[Link][4]

  • PLOS One. "Identifying Bioaccumulative Halogenated Organic Compounds Using a Nontargeted Analytical Approach: Seabirds as Sentinels." PLOS One Journals. URL:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for Spiro[2.4]heptane Derivatives

Welcome to the Technical Support Center for the isolation and purification of spiro[2.4]heptane derivatives. Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to increase the fraction of sp3-hybridiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of spiro[2.4]heptane derivatives. Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to increase the fraction of sp3-hybridized carbons ( Fsp3​ ), which enhances molecular three-dimensionality, metabolic stability, and receptor-ligand complementarity . However, the highly strained nature of the fused cyclopropane-cyclopentane system, combined with dense stereocenters, introduces unique purification bottlenecks.

This guide provides causality-driven troubleshooting, validated protocols, and advanced chromatographic strategies to ensure high-yield, high-purity recovery of your spiro[2.4]heptane targets.

Frequently Asked Questions (FAQs)

Q1: Why do my spiro[2.4]heptane derivatives degrade or isomerize during standard silica gel flash chromatography? A1: The spiro[2.4]heptane core contains a highly strained cyclopropane ring. Standard silica gel is inherently acidic (pH ~4.5–5.5). In the presence of electron-donating substituents or heteroatoms on the cyclopentane ring, the acidic silanol groups on the stationary phase can protonate the intermediate, triggering an electrophilic ring-opening of the cyclopropane moiety. Solution: To prevent acid-catalyzed degradation, you must neutralize the silica gel by adding 1–2% triethylamine ( Et3​N ) to your mobile phase, or switch entirely to amine-functionalized silica ( NH2​ -silica) or neutral alumina.

Q2: My synthesis (e.g., via Simmons-Smith cyclopropanation or radical-mediated 5-exo-dig cyclization) yielded an inseparable mixture of diastereomers. How can I resolve them? A2: Spiro[2.4]heptane derivatives often exhibit nearly identical retention factors ( Rf​ ) on normal-phase TLC due to their compact, rigid lipophilic surface. High-Performance Liquid Chromatography (HPLC) is required . For diastereomers, Reverse-Phase Preparative HPLC (RP-Prep-HPLC) using a high-resolution C18 column with a shallow gradient (e.g., H2​O /Acetonitrile) is highly effective. If separating enantiomers (e.g., chiral azaspiro[2.4]heptanes), Chiral Stationary Phases (CSPs) such as amylose-based columns under normal-phase isocratic conditions are required .

Q3: How do I remove organoselenium or tin byproducts from radical cyclization steps before chromatography? A3: Radical-mediated cyclizations used to form the spiro[2.4]heptane core (such as those utilized in the synthesis of entecavir analogues ) often rely on reagents like PhSeCl or tributyltin hydride. These lipophilic byproducts co-elute with the target scaffold. Solution: For selenium byproducts, an oxidative workup (using H2​O2​ ) converts selenides to highly polar selenoxides, which are easily removed via aqueous extraction prior to chromatography. For tin residues, stir the crude mixture with saturated aqueous KF to precipitate insoluble polymeric tin fluorides, then filter through Celite.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing) in RP-HPLC for Azaspiro[2.4]heptanes
  • Cause: Basic nitrogen atoms in azaspiro[2.4]heptanes (e.g., 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives) interact strongly with unendcapped residual silanol groups on the C18 stationary phase.

  • Resolution: Add a volatile ion-pairing agent or buffer to the mobile phase. Using 0.05% - 0.1% Trifluoroacetic acid (TFA) or Formic Acid will protonate the amine and mask the silanols, sharpening the peaks. Ensure your target is stable under these mildly acidic conditions; if not, use an alkaline buffer like ammonium bicarbonate (pH 8.5) with a hybrid-silica column designed for high pH.

Issue 2: Loss of Volatile Spiro[2.4]heptane Intermediates During Solvent Evaporation
  • Cause: Low molecular weight, unfunctionalized spiro[2.4]heptanes (MW < 150 g/mol ) possess high vapor pressures. Rotary evaporation under high vacuum strips the product along with the solvent.

  • Resolution: Evaporate solvents at a strictly controlled higher pressure (>100 mbar) and lower water bath temperature (<25°C). Alternatively, isolate the product via Kugelrohr distillation, bypassing solvent evaporation entirely.

Quantitative Data: Comparison of Purification Modalities

Table 1: Performance metrics of purification techniques for Spiro[2.4]heptane derivatives.

Purification TechniqueTarget Impurity / SeparationTypical Yield RecoveryPurity AchievedScalabilityTurnaround Time
Amine-Treated Flash Silica Polar byproducts, baseline junk85 - 95%90 - 95%High (Multi-gram)1 - 2 Hours
RP-Prep-HPLC (C18) Diastereomers, structural analogs70 - 85%> 98%Medium (10-500 mg)2 - 4 Hours
Chiral HPLC (AD-H/OD-H) Enantiomeric mixtures60 - 80%> 99% (ee)Low (1-50 mg)4 - 8 Hours
Kugelrohr Distillation High MW non-volatile impurities80 - 90%90 - 95%Medium (1-10 g)1 - 3 Hours

Experimental Protocols

Protocol 1: Buffered Flash Chromatography for Acid-Sensitive Spiro[2.4]heptanes

Rationale: Neutralizing the silica gel prevents electrophilic cyclopropane ring-opening, creating a self-validating system where the stationary phase cannot chemically alter the analyte.

  • Column Packing: Slurry pack the column using standard silica gel (40-63 µm) in a solvent mixture of Hexane/Ethyl Acetate (e.g., 90:10) containing exactly 2% Et3​N (v/v).

  • Equilibration: Flush the packed column with 3 Column Volumes (CV) of the 2% Et3​N solvent system. Check the pH of the eluent; it must be basic to ensure complete neutralization of acidic silanol sites.

  • Sample Loading: Dissolve the crude spiro[2.4]heptane in the minimum volume of eluent. If the sample is insoluble, dry-load it onto Celite (DO NOT use silica for dry-loading, to avoid localized acidic degradation during solvent evaporation).

  • Elution: Run the gradient as determined by TLC (TLC plates must also be pre-treated with Et3​N ).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Note: Et3​N will co-concentrate; azeotropic removal with toluene is required to yield the pure free-base.

Protocol 2: Preparative HPLC Resolution of Spiro[2.4]heptane Diastereomers

Rationale: High-resolution separation of stereoisomers relies on subtle lipophilic differences interacting with the C18 phase. Shallow gradients maximize the resolution factor ( Rs​ ).

  • System Setup: Equip the Prep-HPLC with a high-resolution C18 column (e.g., 250 x 21.2 mm, 5 µm). Set UV detection to the optimal wavelength (typically 210-220 nm for unfunctionalized scaffolds).

  • Mobile Phase Preparation:

    • Phase A: H2​O with 0.1% Formic Acid (degassed).

    • Phase B: Acetonitrile with 0.1% Formic Acid (degassed).

  • Method Development: Execute a shallow gradient (e.g., 20% B to 40% B over 45 minutes) at a flow rate of 15-20 mL/min.

  • Injection: Filter the sample through a 0.45 µm PTFE syringe filter. Inject no more than 50-100 mg per run to avoid column overload, which causes peak fronting and destroys diastereomeric resolution.

  • Lyophilization: Collect the separated peaks and immediately freeze-dry (lyophilize) the fractions. Causality: Leaving the spiro[2.4]heptane in aqueous formic acid at room temperature for prolonged periods risks slow cyclopropane degradation.

Workflow Visualization

G Crude Crude Spiro[2.4]heptane Mixture LLE Aqueous Workup / LLE (Remove salts & polar catalysts) Crude->LLE Silica Flash Chromatography (Amine-functionalized Silica) LLE->Silica Organic Layer HPLC Preparative HPLC (Chiral / Reverse Phase) Silica->HPLC Enriched Isomers Degradation Acid-Catalyzed Ring Opening (Avoid Standard Silica) Silica->Degradation If acidic silica used Pure Pure Spiro[2.4]heptane Derivative HPLC->Pure Target Fraction

Hierarchical purification workflow for spiro[2.4]heptane derivatives preventing acid degradation.

References

  • Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices Phytochemistry Reviews (PMC8924009) URL:[Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid Molecules (MDPI) URL:[Link]

  • A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity Nucleosides, Nucleotides & Nucleic Acids (PMC7900907) URL:[Link]

Optimization

Overcoming challenges in the synthesis of chloro-spiroalkanones

Welcome to the technical support center for the synthesis of chloro-spiroalkanones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of chloro-spiroalkanones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable chemical scaffolds. Spirocyclic systems are prevalent in natural products and pharmaceuticals, and the incorporation of a chlorine atom can significantly modulate a molecule's physicochemical and biological properties.[1][2] However, the journey to these target molecules is often fraught with challenges, from regioselectivity issues to unexpected side reactions and purification hurdles.

This document serves as a dynamic troubleshooting guide and a compilation of frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to not only provide solutions but to explain the underlying causality, empowering you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for constructing the spiroalkanone core?

The construction of a spirocyclic ketone can be approached through several strategic disconnections. The most common methods include:

  • Intramolecular Dialkylation: This classic approach involves the double alkylation of a carbon atom that is α to a carbonyl group (or a synthetic equivalent like a cyano or nitro group) using a dihalide.[3] The success of this method hinges on the generation of a stable enolate and the appropriate length of the dihalide chain to favor cyclization.

  • Rearrangement Reactions: Pinacol-type rearrangements are powerful methods for forming spirocycles.[3] By carefully designing a precursor with a vicinal diol, acid-catalyzed rearrangement can induce a 1,2-alkyl shift to form the spirocyclic core.

  • Cycloaddition Reactions: Diels-Alder and [3+2] cycloaddition reactions can be employed to build the spirocyclic framework in a highly stereocontrolled manner.[1][4] For instance, a cyclic dienophile can react with a diene to form a spiro-fused system.

  • Dearomative Spirocyclization: This modern strategy involves the dearomatization of an aromatic or heteroaromatic precursor to generate the spiro center.[5] These reactions can be mediated by transition metals or strong oxidants and offer access to complex, densely functionalized spirocycles.

Q2: Which chlorinating agents are suitable for these syntheses, and what are the key considerations?

The choice of chlorinating agent is critical and depends on the substrate and the desired timing of the chlorine introduction (i.e., before or after spirocyclization). Key considerations are selectivity, reaction conditions, and safety.

ReagentTypical ConditionsSelectivity & Use CasePros & Cons
N-Chlorosuccinimide (NCS) AIBN/light (radical), or acid catalysis (electrophilic)Good for allylic/benzylic chlorination or chlorination of activated rings.[4]Pro: Solid, easy to handle. Con: Can be unselective in radical reactions.
Sulfuryl Chloride (SO₂Cl₂) UV light or radical initiatorUsed for free-radical chlorination of alkanes.[6]Pro: Inexpensive. Con: Highly reactive, can lead to over-chlorination; generates HCl and SO₂.[7]
Phosphorus Pentachloride (PCl₅) Heat, often in a non-polar solventConverts ketones to vinyl chlorides or gem-dichlorides.Pro: Powerful chlorinating agent. Con: Highly moisture-sensitive; harsh conditions.
Oxalyl Chloride / Phosgene With DMF (Vilsmeier-Haack conditions)Used to form α-chloro enamines from amides, which are precursors to α-chloro ketones.[8]Pro: Effective for specific transformations. Con: Highly toxic reagents requiring careful handling.
Titanium(IV) Chloride (TiCl₄) Lewis acid conditionsCan mediate condensation and chlorination steps.[1]Pro: Can promote multiple transformations in one pot. Con: Stoichiometric use often required; hydrolyzes readily.
Q3: Why can free-radical chlorination be problematic for selectivity?

Free-radical chlorination proceeds via a chain reaction involving highly reactive chlorine radicals.[7][9] While effective, this process is notoriously difficult to control. Chlorine radicals are not very selective and will abstract hydrogen atoms from various positions on an alkane backbone (primary, secondary, tertiary) at comparable rates.[7] This often leads to a mixture of regioisomeric products, which can be challenging to separate and lowers the yield of the desired chloro-spiroalkanone.[7] For this reason, it is most synthetically useful on substrates where all hydrogen atoms are chemically equivalent.[7]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of chloro-spiroalkanones.

Problem Area 1: Low or No Product Yield

Q: My reaction has stalled; TLC analysis shows only starting material. What should I check first?

A: A stalled reaction often points to issues with activation, reagents, or conditions. A systematic approach is needed to diagnose the problem.

Diagram: Troubleshooting Low Yield

low_yield_troubleshooting start Low/No Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok    check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK check_conditions->conditions_ok    check_catalyst Is a Catalyst/Initiator Required and Active? catalyst_ok Catalyst OK check_catalyst->catalyst_ok    reagent_ok->check_conditions Yes reagent_issue Solution: Use fresh/purified reagents. Recalculate stoichiometry. reagent_ok->reagent_issue No conditions_ok->check_catalyst Yes conditions_issue Solution: Optimize temperature. Extend reaction time. Ensure inert atmosphere (N₂/Ar). conditions_ok->conditions_issue No catalyst_issue Solution: Use fresh catalyst. Check for catalyst poisons in substrate or solvent. catalyst_ok->catalyst_issue No end Problem likely in reaction mechanism or substrate reactivity. catalyst_ok->end Yes

Caption: A decision tree for troubleshooting low yield.

Further considerations:

  • Moisture/Air Sensitivity: Many organometallic reagents and strong bases used in these syntheses are highly sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of an inert gas like nitrogen or argon.[8]

  • Solvent Purity: Trace impurities in solvents (e.g., water in THF, peroxides in ether) can quench reactive intermediates. Use freshly distilled or anhydrous grade solvents.

  • Temperature Control: Some reactions are highly exothermic. Maintaining the recommended temperature is crucial to prevent reagent decomposition or side reactions.[10] For instance, Vilsmeier-Haack reactions often require careful initial cooling before heating.[11]

Problem Area 2: Formation of Side Products

Q: My crude NMR shows a complex mixture of products. What are the likely side reactions?

A: The formation of multiple products points to a lack of selectivity or competing reaction pathways.

Diagram: Common Side Reaction Pathways

side_reactions sub Substrate + Reagents desired Chloro-Spiroalkanone sub->desired Desired Pathway over_halogenation Di/Poly-chlorinated Byproduct sub->over_halogenation Excess Chlorinating Agent elimination Alkene Byproduct sub->elimination Base/Heat (E2/E1) rearrangement Rearranged Isomer (Ring Expansion/Contraction) sub->rearrangement Carbocation Intermediate hydrolysis De-chlorinated or Opened Ring Byproduct sub->hydrolysis Trace H₂O

Caption: Competing pathways in chloro-spiroalkanone synthesis.

Specific side products to consider:

  • Over-chlorination: If using a highly reactive agent like SO₂Cl₂, it's possible to add more than one chlorine atom. Use of a less reactive source like NCS or careful control of stoichiometry can mitigate this.

  • Elimination Products: If the spirocycle is formed via an alkylation followed by an intramolecular cyclization, elimination can be a competing pathway, especially with hindered substrates or strong, non-nucleophilic bases.

  • Carbocation Rearrangements: Reactions proceeding through carbocation intermediates can be susceptible to Wagner-Meerwein rearrangements, leading to ring-expanded or contracted products. The stability of carbocations increases from primary < secondary < tertiary, which drives these shifts.[12] The presence of a chlorine atom can stabilize an adjacent carbocation through resonance (+M effect), which can influence rearrangement pathways.[13]

Problem Area 3: Purification Challenges

Q: I'm struggling to separate my product from a persistent impurity. What strategies can I try?

A: Purification can be as challenging as the reaction itself. If standard column chromatography is failing, consider these alternatives:

  • Change the Stationary Phase: If silica gel (polar, acidic) is not providing separation, try alumina (can be acidic, neutral, or basic) or a reverse-phase (C18) column.

  • Trituration: If your product is a solid and the impurity is an oil (or vice-versa), trituration can be effective. This involves suspending the crude material in a solvent in which one component is soluble and the other is not, followed by filtration.[14]

  • Recrystallization: This is the gold standard for purifying solid products. A careful screening of solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) is required to find a system where the product has high solubility at high temperature and low solubility at low temperature.[10]

  • Chemical Removal: Some byproducts can be removed chemically. For example, dicyclohexylurea (DCU), a byproduct from DCC couplings, is notoriously insoluble and can often be removed by filtration, though some may remain in solution requiring further purification.[15] Triphenylphosphine oxide (TPPO), a byproduct of Wittig or Appel reactions, can sometimes be removed by precipitation from a nonpolar solvent or by using a modified reagent that results in a water-soluble phosphine oxide.[14][16]

Problem Area 4: Product Characterization & Stability

Q: How can I definitively confirm the presence of both the spirocycle and the chlorine atom?

A: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

TechniqueKey Signature for Chloro-Spiroalkanones
Mass Spectrometry (MS) Look for the characteristic isotopic pattern of chlorine. A compound with one chlorine atom will show two peaks for the molecular ion (M and M+2) in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[17]
¹³C NMR Spectroscopy The spiro carbon (a quaternary, non-protonated carbon) will typically appear as a sharp, low-intensity signal in the 40-70 ppm range. The carbon atom bonded to the chlorine will be shifted downfield.
¹H NMR Spectroscopy The absence of a proton on the spiro carbon is a key indicator. Protons on carbons adjacent to the chlorine atom or the carbonyl group will be shifted downfield. Complex splitting patterns are common due to the rigid, three-dimensional nature of the spirocycle.
Infrared (IR) Spectroscopy A strong absorption band in the range of 1680-1750 cm⁻¹ is indicative of the ketone (C=O) stretch. The exact frequency can provide clues about ring size (smaller rings lead to higher frequencies due to increased angle strain).[18] A C-Cl stretch will appear in the fingerprint region (600-800 cm⁻¹).

Q: My purified product decomposes upon standing. How can I improve its stability?

A: Chloro-spiroalkanones can be susceptible to degradation, especially if they contain strained rings or other sensitive functional groups.[18]

  • Storage: Store the compound under an inert atmosphere (nitrogen or argon), at low temperature (-20 °C is common), and protected from light.

  • Purity: Trace acidic or basic impurities can catalyze decomposition. Ensure the final product is purified to high homogeneity.

  • Air/Moisture: Some compounds, particularly those with amine functionalities, can form N-oxides or other degradation products in the presence of air.[19] α-Haloenamines are known to be highly hygroscopic.[8] Storing in a desiccator or glovebox can be beneficial.

Exemplary Protocol: Dearomative Spirocyclization for Chloro-Spiro[21][21]trienone Synthesis

This protocol is adapted from a general strategy for the synthesis of halogenated spiro[20][20]trienones and should be optimized for specific substrates.[5]

Diagram: Experimental Workflow

Caption: General workflow for chloro-spiroalkanone synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add the biaryl ynone starting material (0.2 mmol, 1.0 equiv.).

  • Reagent Addition: Place the flask under a nitrogen atmosphere. Add anhydrous dichloromethane (DCM, 2.0 mL) to dissolve the starting material. To this solution, add distilled water (18 μL, 1.0 mmol, 5.0 equiv.) followed by chloroform (CHCl₃, 1.0 mL) as the chlorine source.

  • Initiation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (60 μL, 0.4 mmol, 2.0 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure chloro-spiroalkanone product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy.

This guide is intended to be a living document. As new methods and solutions emerge in the field of organic synthesis, we will continue to update and expand its contents. We wish you success in your research.

References

  • Goti, G., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. Available at: [Link]

  • Yuan, Y., et al. (2020). Synthesis of polychloromethylated and halogenated spiro[20][20]trienones via dearomative spirocyclization of biaryl ynones. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Spiro compound. Wikipedia. Available at: [Link]

  • Zhang, W., et al. (2022). Chlorine Substitution in Spirocyclic Derivatives Triggers SHG Response in Noncentrosymmetric Crystal. PubMed. Available at: [Link]

  • Zhang, W., et al. (2022). Chlorine Substitution in Spirocyclic Derivatives Triggers SHG Response in Noncentrosymmetric Crystal. ResearchGate. Available at: [Link]

  • Jones, A. M., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. PMC. Available at: [Link]

  • Google Patents. (2024). US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
  • Barnes, K. (n.d.). Chloroalkane Synthesis Reactions. Study.com. Available at: [Link]

  • Jusko, P., et al. (2024). Gas-Phase Infrared Action Spectroscopy of CH2Cl+ and CH3ClH+: Likely Protagonists in Chlorine Astrochemistry. MDPI. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Stability of α-chlorocarbocations. Available at: [Link]

  • Yan, M., et al. (2021). Deep Electroreductive Chemistry: Harnessing Carbon- and Silicon-based Reactive Intermediates in Organic Synthesis. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-. Available at: [Link]

  • Dolci, S., et al. (2011). A crystallographic and spectroscopic study on the reactions of WCl6 with carbonyl compounds. Dalton Transactions. Available at: [Link]

  • Seelert, K., et al. (1996). Degradation of chloroaromatics: purification and characterization of maleylacetate reductase from Pseudomonas sp. strain B13. PMC. Available at: [Link]

  • CLaME. (2025). Organic Synthesis Practice Problems. Available at: [Link]

  • Glinkerman, C. M., et al. (2025). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. Available at: [Link]

  • Ellis, M. (2024). Purification and Isolation of α-Chloro-β-Lactone Precursor. Bridgewater College Digital Commons. Available at: [Link]

  • Patsnap Eureka. (2025). How to Address Challenges in Carbonyl Compound Synthesis?. Available at: [Link]

  • Puzzarini, C., et al. (2018). Study of the Vibrational Spectra and Absorption Cross Sections of 1-chloro-1-fluoroethene by a Joint Experimental and Ab Initio.
  • Derocher, J., et al. (2000). Synthesis, isolation and purification of C10-C13 polychloro-n-alkanes for use as standards in environmental analysis. PubMed. Available at: [Link]

  • Scribd. (n.d.). Synthesis of Chloro- and Bromofuroxans. Available at: [Link]

  • Ozerova, A. M., et al. (2022). Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. PubMed. Available at: [Link]

  • Grin, M. A., et al. (2021). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. PMC. Available at: [Link]

  • Matsubara, R., et al. (2020). Synthesis and Synthetic Application of Chloro- and Bromofuroxans. PubMed. Available at: [Link]

  • Ashenhurst, J. (2013). Reactions of Alkanes (There Aren't Many). Master Organic Chemistry. Available at: [Link]

  • YouTube. (2025). Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis!. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7.9: Carbocation Structure and Stability. Available at: [Link]

  • Reizian, A., et al. (1994). Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs). PubMed. Available at: [Link]

  • Ashenhurst, J. (2025). 3 Factors That Stabilize Free Radicals. Master Organic Chemistry. Available at: [Link]

  • YouTube. (2023). Chloro pattern in Mass Spectrometry. Available at: [Link]

  • YouTube. (2022). Stability of Cycloalkanes - Org Chem One (1) Lecture Series Video 17. Available at: [Link]

  • Tsujikawa, K., et al. (2015). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for α-Chlorination of Spiro-ketones

Welcome to the technical support center for the α-chlorination of spiro-ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the α-chlorination of spiro-ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the α-chlorination of spiro-ketones.

FAQ 1: My α-chlorination reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the conversion?

Answer:

A low conversion rate in the α-chlorination of a spiro-ketone can stem from several factors, primarily related to inefficient enolate or enol formation, which is the rate-determining step in many cases.[1][2]

Troubleshooting Steps:

  • Evaluate Your Base/Acid Catalyst:

    • Base-Mediated Chlorination: The choice and stoichiometry of the base are critical for efficient enolate formation. For kinetically controlled chlorination at the less substituted α-carbon, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often employed.[3] Ensure the LDA is freshly prepared or properly titrated. Older or poorly handled LDA can be less effective. The reaction is typically run at low temperatures (e.g., -78 °C) to favor the kinetic enolate.[3]

    • Acid-Catalyzed Chlorination: This method proceeds through an enol intermediate and tends to yield the thermodynamically more stable product, with chlorination occurring at the more substituted α-carbon.[1][4] If your reaction is slow, consider increasing the concentration of the acid catalyst or switching to a stronger acid. However, be mindful that strongly acidic conditions can lead to side reactions, especially with sensitive substrates.

  • Solvent Choice Matters: The solvent plays a crucial role in stabilizing the enolate or enol intermediate.

    • For base-mediated reactions, polar aprotic solvents like Tetrahydrofuran (THF) are standard as they effectively solvate the lithium cation without interfering with the enolate's nucleophilicity.[3]

    • In acid-catalyzed reactions, solvents like acetic acid are commonly used.[1]

  • Chlorinating Agent Reactivity: The nature of the chlorinating agent is paramount.

    • Electrophilic Chlorine Sources: Reagents like N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and trichloroisocyanuric acid (TCCA) are common choices.[3][5] If one is proving ineffective, consider switching to a more reactive agent. For instance, SO₂Cl₂ is often more vigorous than NCS.

    • Nucleophilic Chlorine Sources: A newer, mechanistically distinct approach involves the use of nucleophilic chloride sources like NaCl, which can be advantageous for certain substrates and offers a greener alternative.[6][7]

  • Temperature Profile: While kinetic enolates are formed at low temperatures, the subsequent chlorination step may require warming to room temperature to proceed at a reasonable rate.[3] Monitor your reaction by TLC or LC-MS to determine the optimal temperature profile.

FAQ 2: I'm observing significant amounts of di- and poly-chlorinated byproducts. How can I improve the selectivity for mono-chlorination?

Answer:

Over-chlorination is a common issue, particularly in base-mediated reactions. The introduction of an electron-withdrawing chlorine atom at the α-position increases the acidity of the remaining α-protons, making them more susceptible to deprotonation and subsequent chlorination.[4]

Strategies to Enhance Mono-selectivity:

  • Precise Stoichiometry: Carefully control the stoichiometry of your chlorinating agent. Use no more than 1.0-1.1 equivalents. A slight excess may be needed to drive the reaction to completion, but a larger excess will almost certainly lead to poly-chlorination.

  • Controlled Addition: Add the chlorinating agent slowly and at a low temperature. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the initially formed enolate before a second deprotonation can occur.

  • Choice of Conditions:

    • Acid-catalyzed conditions are generally less prone to poly-halogenation. [4] The electron-withdrawing effect of the first halogen atom disfavors the protonation of the carbonyl oxygen, which is a necessary step for the formation of the second enol intermediate.[4]

    • If using a base, a strong, bulky base like LDA can help by rapidly and quantitatively forming the mono-enolate, which can then be trapped by the chlorinating agent.[3]

  • Reverse Addition: In some cases, adding the pre-formed enolate solution to a solution of the chlorinating agent can improve mono-selectivity.

FAQ 3: My reaction is producing a mixture of regioisomers. How can I control the site of chlorination on an unsymmetrical spiro-ketone?

Answer:

Regiocontrol is a critical challenge in the α-chlorination of unsymmetrical ketones. The outcome is determined by whether the reaction proceeds under kinetic or thermodynamic control.[8]

  • Kinetic Control (Less Substituted α-Position): This is achieved by using a strong, sterically hindered base (e.g., LDA) at low temperatures in an aprotic solvent (e.g., THF).[3][8] The base will preferentially abstract the more accessible, less sterically hindered proton, leading to the formation of the kinetic enolate.[8] This enolate is then trapped by the chlorinating agent.

  • Thermodynamic Control (More Substituted α-Position): This is favored under acidic conditions or with weaker bases in protic solvents at higher temperatures, allowing for equilibration to the more stable, more substituted enolate or enol.[3][4][8]

Summary of Regioselective Conditions:

Control TypeConditionsOutcome
Kinetic Strong, bulky base (e.g., LDA), low temperature (-78 °C), aprotic solvent (e.g., THF)Chlorination at the less substituted α-carbon.[8]
Thermodynamic Acid catalysis (e.g., HCl, H₂SO₄) or weaker base with equilibration, higher temperatureChlorination at the more substituted α-carbon.[4]
FAQ 4: I'm concerned about the safety and handling of my chlorinating agent. Are there greener or safer alternatives?

Answer:

Traditional chlorinating agents like chlorine gas and sulfuryl chloride can be hazardous.[9] Fortunately, several safer and more environmentally friendly alternatives are available.

  • N-Chlorosuccinimide (NCS): A solid, relatively stable, and easy-to-handle electrophilic chlorine source.[5]

  • Trichloroisocyanuric Acid (TCCA): A solid, inexpensive, and safe alternative that can also act as an oxidant.[5][10]

  • Sodium Chloride (NaCl): Recent advancements have enabled the use of NaCl as a nucleophilic chlorine source in catalytic enantioselective α-chlorinations, offering a significantly greener and safer option.[6][7] This method often requires a catalyst system to facilitate the reaction.[6][7]

  • p-Toluenesulfonyl Chloride: Can be used as a positive chlorine source in the presence of a strong base like LDA.[3]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental issues.

Problem: Low Yield and Complex Mixture of Products

A low yield accompanied by a complex mixture of unidentified products often points to competing side reactions or degradation of the starting material or product.

Diagnostic Workflow:

Troubleshooting_Low_Yield Start Low Yield & Complex Mixture Check_Purity 1. Verify Starting Material Purity (NMR, LC-MS) Start->Check_Purity Impure Purify Spiro-ketone Check_Purity->Impure No Pure Starting Material is Pure Check_Purity->Pure Yes Check_Conditions 2. Review Reaction Conditions Pure->Check_Conditions Harsh_Conditions Are conditions too harsh? (High temp, strong acid/base) Check_Conditions->Harsh_Conditions Yes_Harsh Reduce temperature, use milder reagents Harsh_Conditions->Yes_Harsh Yes No_Harsh Conditions seem appropriate Harsh_Conditions->No_Harsh No Final_Action Optimize stoichiometry and addition rate Yes_Harsh->Final_Action Check_Side_Reactions 3. Identify Potential Side Reactions No_Harsh->Check_Side_Reactions Elimination Evidence of elimination? (Alkene byproducts) Check_Side_Reactions->Elimination Yes_Elimination Use non-nucleophilic base, lower temperature Elimination->Yes_Elimination Yes No_Elimination No evidence of elimination Elimination->No_Elimination No Yes_Elimination->Final_Action Ring_Opening Is spirocycle stable to conditions? No_Elimination->Ring_Opening Yes_Ring_Opening Consider alternative synthetic route or protecting groups Ring_Opening->Yes_Ring_Opening Yes No_Ring_Opening Spirocycle is stable Ring_Opening->No_Ring_Opening No No_Ring_Opening->Final_Action

Caption: Troubleshooting workflow for low yield and product complexity.

Detailed Explanations:

  • Starting Material Purity: Impurities in the spiro-ketone can consume reagents or catalyze side reactions. Always ensure the purity of your starting material before proceeding.

  • Harsh Conditions: Spirocycles can be sensitive to strong acids or bases, potentially leading to rearrangement or ring-opening. If you suspect this, consider milder conditions, such as using a weaker base or an organocatalyst.

  • Side Reactions:

    • Elimination: The α-chloro-ketone product can undergo elimination to form an α,β-unsaturated ketone, especially in the presence of excess base or at elevated temperatures.[1][2] Using a non-nucleophilic base and maintaining a low temperature can mitigate this.

    • Favorskii Rearrangement: This is a potential side reaction for α-halo ketones in the presence of a base, leading to a rearranged carboxylic acid derivative. This is more likely with certain ring systems.

Section 3: Experimental Protocols

Protocol 1: Kinetically Controlled α-Chlorination using LDA and p-Toluenesulfonyl Chloride

This protocol is adapted from the work of Brummond and Gesenberg and is suitable for achieving chlorination at the less substituted α-position.[3]

Materials:

  • Spiro-ketone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to 0 °C.

  • Add diisopropylamine (1.1 equivalents) to the THF.

  • Slowly add n-BuLi (1.0 equivalent) dropwise to the solution and stir for 30 minutes at 0 °C to generate LDA.

  • Cool the LDA solution to -78 °C.

  • In a separate flask, dissolve the spiro-ketone (1.0 equivalent) in anhydrous THF.

  • Add the spiro-ketone solution dropwise to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • In another flask, dissolve p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous THF.

  • Add the TsCl solution dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acid-Catalyzed α-Chlorination using Sulfuryl Chloride

This protocol is a general method for achieving chlorination at the more substituted α-position.

Materials:

  • Spiro-ketone

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Chloroform (CHCl₃))

  • A catalytic amount of a protic acid (e.g., HCl in ether) - optional, but can accelerate the reaction.

Procedure:

  • Dissolve the spiro-ketone (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a stir bar and under an inert atmosphere.

  • If using an acid catalyst, add it at this stage.

  • Cool the solution to 0 °C.

  • Slowly add sulfuryl chloride (1.0-1.1 equivalents) dropwise to the stirred solution. Caution: SO₂Cl₂ is corrosive and reacts violently with water. Handle in a fume hood.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may produce HCl and SO₂ gas, so ensure adequate ventilation.

  • Upon completion, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Mechanism Visualization:

Acid_Catalyzed_Chlorination Ketone Spiro-ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ Chlorinated_Ketone α-Chloro Spiro-ketone Enol->Chlorinated_Ketone + Cl₂ (or other Cl⁺ source) Chlorinated_Ketone->Chlorinated_Ketone - H⁺

Caption: Acid-catalyzed α-chlorination mechanism.

References

  • Li, Z., Wang, B., Zhang, C., Lo, W. Y., Yang, L., & Sun, J. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Journal of the American Chemical Society, 146(4), 2779–2788. [Link]

  • Brummond, K. M., & Gesenberg, K. D. (n.d.). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. West Virginia University. [Link]

  • Method for chlorinating ketones. (n.d.).
  • Alpha Halogenation of Aldehydes and Ketones. (2024, January 15). Chemistry LibreTexts. [Link]

  • Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. (2024, January 22). ACS Publications. [Link]

  • Regioselectivity of alpha halogenation of ketones. (2015, January 8). Chemistry Stack Exchange. [Link]

  • ALPHA HALOGENATION OF ALDEHYDES AND KETONES. (2019, September 20). [Link]

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. (n.d.). Organic Chemistry Portal. [Link]

  • Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. (n.d.). Arkivoc. [Link]

  • Ketone halogenation. (n.d.). Wikipedia. [Link]

  • Regioselective α-Alkylation of Ketones with Alkyl Chlorides and Fluorides via Highly Nucleophilic Magnesium Enamides. (n.d.). ResearchGate. [Link]

  • Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. (n.d.). PMC. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. [Link]

  • A method for preparing α' chloroketones. (n.d.).
  • Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. (n.d.). Organic Chemistry Portal. [Link]

  • Synthetic Access to Aromatic α-Haloketones. (n.d.). PMC. [Link]

  • Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. (2004, March 27). ACS Publications. [Link]

  • Reactions of Enolate Ions and Enols. (n.d.). [Link]

  • Enolate Chemistry. (n.d.). [Link]

  • Reductive Chlorination and Bromination of Ketones via Trityl Hydrazones. (n.d.). ResearchGate. [Link]

  • Chlorination of ketones. (n.d.).
  • Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. [Link]

  • Recent advances in the synthesis of α-amino ketones. (2020, December 8). Royal Society of Chemistry. [Link]

  • Chlorination of ketonic acetyl groups. (n.d.).
  • Reductive Chlorination and Bromination of Ketones via Trityl Hydrazones. (n.d.). PMC. [Link]

  • Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. (2020, December 15). ACS Publications. [Link]

  • Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. (2020, December 15). PMC. [Link]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones. (n.d.). WOU. [Link]

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Reference Data & Comparative Studies

Validation

Structural Confirmation of 2-Chloro-1-spiroheptan-2-ylethanone: X-ray Crystallography vs. Spectroscopic Alternatives

Structural Confirmation of 2-Chloro-1-spiro[1]heptan-2-ylethanone: X-ray Crystallography vs. Spectroscopic Alternatives Executive Summary The definitive structural characterization of novel spirocyclic building blocks is...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Confirmation of 2-Chloro-1-spiro[1]heptan-2-ylethanone: X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

The definitive structural characterization of novel spirocyclic building blocks is a critical bottleneck in drug discovery and complex molecule synthesis. 2-Chloro-1-spiro[1]heptan-2-ylethanone (CAS: 2445785-09-9) presents a unique analytical challenge: it features a strained spiro[1]heptane core coupled with a flexible alpha-chloro ketone moiety . Standard spectroscopic methods often fall short in unambiguously assigning its absolute configuration and 3D conformation.

This guide objectively compares the performance of Single-Crystal X-ray Crystallography against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for this specific class of compounds. Furthermore, we provide a field-proven, self-validating experimental workflow for the derivatization and crystallization of low-melting small molecules to enable definitive X-ray structural confirmation.

Method Comparison: X-ray vs. Spectroscopic Alternatives

When confirming the structure of a spirocyclic compound with an adjacent stereocenter, researchers must choose the analytical pathway that provides the highest degree of confidence. While HRMS and NMR are indispensable for routine checks, they possess inherent limitations when absolute 3D spatial mapping is required.

Quantitative Performance Comparison
Analytical FeatureX-ray Crystallography (Cu Kα)2D NMR (NOESY/ROESY)High-Resolution Mass Spec (HRMS)
Primary Output Exact 3D Spatial CoordinatesThrough-space H-H proximityExact Mass & Connectivity
Absolute Configuration Yes (via Flack parameter)No (Requires chiral derivatization)No
Relative Stereochemistry UnambiguousAmbiguous (due to ring flexibility)No
Sample State Required Single Crystal (>0.1 mm)Solution (Liquid/Solid dissolved)Solution/Gas
Destructive? NoNoYes
The Causality Behind the Gold Standard

Why is X-ray crystallography the definitive choice here? The spiro[1]heptane system undergoes rapid conformational averaging in solution, making Nuclear Overhauser Effect (NOE) signals difficult to interpret reliably. Furthermore, determining the absolute configuration of the alpha-chloro stereocenter is impossible via standard NMR.

X-ray crystallography bypasses these solution-state dynamics. More importantly, the presence of the chlorine atom serves as a strategic structural anchor. When irradiated with a Copper Kα source, the chlorine atom exhibits a strong anomalous dispersion signal, allowing for the precise calculation of the Flack parameter and the unambiguous assignment of the absolute configuration without the need for a chiral auxiliary .

AnalyticalPathway Start 2-Chloro-1-spiro[2.4]heptan-2-ylethanone NMR NMR Spectroscopy (1D/2D, NOESY) Start->NMR MS Mass Spectrometry (HRMS) Start->MS Xray X-ray Crystallography (Anomalous Dispersion) Start->Xray NMR_Result Relative Stereochemistry (Ambiguous) NMR->NMR_Result MS_Result Molecular Weight & Connectivity MS->MS_Result Xray_Result Absolute Configuration & Definitive 3D Structure Xray->Xray_Result

Analytical pathways for spirocyclic structural confirmation.

Experimental Methodology: A Self-Validating Protocol

As a low molecular weight (172.65 g/mol ) aliphatic ketone, 2-Chloro-1-spiro[1]heptan-2-ylethanone is prone to forming oils rather than ordered crystal lattices . Direct crystallization is highly inefficient.

The Causality of Derivatization: To force crystallization, we must engineer the molecule's intermolecular forces. By reacting the ketone with 2,4-dinitrophenylhydrazine (2,4-DNPH), we introduce a rigid, planar aromatic system with strong hydrogen-bond acceptors (nitro groups) and donors (secondary amine). This dramatically increases the propensity for π−π stacking, virtually guaranteeing a highly ordered crystalline solid.

Protocol 1: 2,4-DNP Derivatization
  • Reaction Setup: Dissolve 100 mg of 2-Chloro-1-spiro[1]heptan-2-ylethanone (1.0 eq) in 2 mL of absolute ethanol.

  • Reagent Addition: Dropwise, add a freshly prepared solution of 2,4-dinitrophenylhydrazine (1.1 eq) in ethanol/sulfuric acid (Brady's reagent) under vigorous stirring.

  • Precipitation: Stir at room temperature for 30 minutes until a distinct yellow/orange precipitate forms.

  • Isolation: Filter the precipitate via vacuum filtration, wash with ice-cold ethanol (2 x 1 mL), and dry under high vacuum for 4 hours.

  • Self-Validation Check: Analyze the dried powder via LC-MS. The presence of a single major peak corresponding to the exact mass of the hydrazone derivative confirms reaction success and purity before wasting time on crystallization trials.

Protocol 2: Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve 15 mg of the dried 2,4-DNP derivative in a minimum volume (~0.5 mL) of dichloromethane (good solvent) inside a 2-dram inner vial.

  • Chamber Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of n-pentane (anti-solvent).

  • Equilibration: Cap the outer vial tightly with a PTFE-lined cap. Store the chamber in a vibration-free, temperature-controlled incubator at 20 °C.

  • Harvesting: Allow 3–7 days for the pentane vapors to diffuse into the dichloromethane, slowly lowering the solubility and inducing nucleation.

  • Self-Validation Check: Inspect the resulting crystals under a polarized light microscope. High-quality single crystals will extinguish light uniformly when rotated 90 degrees. If the crystal blinks irregularly, it is twinned and must be recrystallized.

Protocol 3: X-ray Data Collection & Refinement
  • Mounting: Select a uniform single crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount it on a MiTeGen loop using paratone oil to prevent solvent loss.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Cu Kα microfocus source ( λ = 1.54184 Å) and a cryostream set to 100 K to minimize thermal motion.

  • Unit Cell Screening: Collect 10-20 preliminary frames.

  • Self-Validation Check: The diffraction spots must be sharp, non-split, and extend beyond 0.84 Å resolution. If spots are smeared, abort and select a new crystal.

  • Refinement: Collect the full dataset with high redundancy. Solve the structure using direct methods and refine using full-matrix least-squares on F2 .

  • Self-Validation Check: The Flack parameter must refine to a value near 0 (e.g., 0.01±0.03 ). This definitively confirms the absolute configuration of the alpha-chloro stereocenter. A value near 1.0 indicates the inverted stereocenter, while a value near 0.5 indicates a racemic twin.

CrystallizationWorkflow Step1 Target Compound (Liquid/Low-Melting) Step2 Chemical Derivatization (2,4-DNP Hydrazone) Step1->Step2 Increases MW & Rigidity Step3 Vapor Diffusion (Crystallization) Step2->Step3 Enhances Stacking Step4 X-ray Diffraction (Cu K-alpha Source) Step3->Step4 Yields Single Crystal Step5 Structure Refinement (Flack Parameter) Step4->Step5 Anomalous Scattering

Derivatization and X-ray diffraction workflow for liquid ketones.

Conclusion

While NMR and HRMS are foundational to the analytical workflow, they cannot independently verify the absolute 3D architecture of flexible, strained systems like 2-Chloro-1-spiro[1]heptan-2-ylethanone. By employing a targeted derivatization strategy coupled with Cu Kα X-ray crystallography, researchers can leverage the anomalous dispersion of the native chlorine atom to achieve an unambiguous, self-validating structural confirmation.

References

  • PubChem. "2445785-09-9 (C9H13ClO) - PubChemLite". National Center for Biotechnology Information. URL:[Link]

  • Bonnet, S., et al. "Chemical Swarming: Depending on Concentration, an Amphiphilic Ruthenium Polypyridyl Complex Induces Cell Death via Two Different Mechanisms". PubMed Central (PMC), 2016. URL:[Link]

  • García-Ruiz, J. M. "Crystallization techniques for small molecules compounds: a review". Acta Crystallographica Section A, ResearchGate, 2007. URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Spirocyclic α-Halo Ketones: The Case of 2-Chloro-1-spiro[2.4]heptan-2-ylethanone

Abstract: α-Halo ketones are cornerstone electrophiles in organic synthesis, prized for their dual reactivity at the α-carbon and the carbonyl group, which enables the construction of complex molecular architectures.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: α-Halo ketones are cornerstone electrophiles in organic synthesis, prized for their dual reactivity at the α-carbon and the carbonyl group, which enables the construction of complex molecular architectures.[1][2] This guide provides an in-depth comparative analysis of the reactivity of 2-Chloro-1-spiro[2.4]heptan-2-ylethanone , a unique spirocyclic α-halo ketone. Due to the limited availability of direct experimental data for this specific compound, its reactivity is projected based on established chemical principles and compared against well-characterized acyclic and monocyclic analogues. We will explore its anticipated performance in cornerstone reactions such as nucleophilic substitution and the Favorskii rearrangement. This document serves as a predictive guide for researchers, offering insights into the influence of steric strain and conformational rigidity on the reactivity of this specialized building block and providing robust experimental protocols for empirical validation.

Introduction: The Enhanced Reactivity of α-Halo Ketones

α-Halo ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group.[3] This arrangement is not merely additive; the two functional groups act in concert to create a highly reactive system. The electron-withdrawing nature of the carbonyl group significantly polarizes the C-X (carbon-halogen) bond, rendering the α-carbon exceptionally electrophilic and susceptible to nucleophilic attack.[4] Consequently, α-halo ketones are far more reactive in SN2 reactions than their corresponding alkyl halide counterparts. For instance, chloroacetone is reported to react approximately 36,000 times faster than 1-chloropropane with potassium iodide in acetone.[3]

This heightened reactivity makes them invaluable intermediates in the synthesis of pharmaceuticals and other complex organic molecules, particularly in the formation of heterocyclic rings like thiazoles and pyrroles.[3][4] Furthermore, the acidity of the α'-protons allows for base-mediated reactions, most notably the Favorskii rearrangement, a powerful method for synthesizing carboxylic acid derivatives, often with concomitant ring contraction in cyclic systems.[5][6]

The reactivity profile of an α-halo ketone is governed by several factors:

  • The Nature of the Halogen: Reactivity follows the order I > Br > Cl, corresponding to the leaving group ability of the halide.[7]

  • Steric Hindrance: Bulky groups near the reaction center can impede the approach of nucleophiles, slowing reaction rates.[8][9] However, bimolecular substitution reactions of α-halo ketones have been shown to be remarkably insensitive to steric hindrance in some conformationally mobile systems.[10][11]

  • Electronic Effects: Electron-donating or -withdrawing groups elsewhere in the molecule can modulate the electrophilicity of the reaction centers.[8]

  • Conformational and Stereochemical Factors: In cyclic systems, the orientation of the C-X bond relative to the carbonyl group can have a profound impact on reactivity.[10]

This guide will focus on how the unique spirocyclic structure of 2-Chloro-1-spiro[2.4]heptan-2-ylethanone influences these factors.

Profile of the Target Compound: 2-Chloro-1-spiro[2.4]heptan-2-ylethanone

For the purpose of this guide, we will analyze the structure where the chloroacetyl group is attached to the C2 position of the spiro[2.4]heptane framework. This places the reactive center on the three-membered cyclopropane ring.

Structural Features and Predicted Reactivity:

  • Spirocyclic Core: The spiro[2.4]heptane system consists of a cyclopropane ring fused to a cyclopentane ring at a single carbon atom. This structure imparts significant conformational rigidity.

  • High Ring Strain: The chloroacetyl substituent is attached to a cyclopropyl carbon. Cyclopropane rings possess substantial angle strain, which is expected to influence the stability of reaction intermediates and transition states.

  • Steric Accessibility: The α-carbon is part of a three-membered ring, which could present unique steric challenges. The approach of a nucleophile may be hindered by the adjacent cyclopentyl ring. This steric congestion is a critical factor to consider in predicting its SN2 reactivity.

Comparative Reactivity Analysis

To contextualize the reactivity of our target compound, we will compare it against a selection of representative α-chloro ketones.

Compound Structure Key Features Predicted Relative SN2 Reactivity Rationale
Chloroacetone alt text Acyclic, minimal steric hindrance.High (Baseline) Serves as the standard for a sterically unencumbered α-chloro ketone.[3]
Phenacyl Chloride alt text Aromatic ketone, resonance effects.High The phenyl group can stabilize the transition state, and the α-carbon remains highly accessible.
2-Chlorocyclohexanone alt text Monocyclic, conformationally mobile.Moderate to High Reactivity is well-established and serves as a benchmark for cyclic systems.[10]
2-Chloro-1-spiro[2.4]heptan-2-ylethanone Structure inferredSpirocyclic, high ring strain, sterically hindered.Low to Moderate Significant steric hindrance from the spirocyclic core and the inherent strain of the cyclopropane ring are expected to decrease the rate of nucleophilic attack compared to simpler systems.
Nucleophilic Substitution (SN2)

The SN2 reaction at the α-carbon is a hallmark of α-halo ketone reactivity.[12] The reaction proceeds through a trigonal bipyramidal transition state. The adjacent carbonyl group is thought to stabilize this transition state by orbital overlap, accelerating the reaction.[13]

For 2-Chloro-1-spiro[2.4]heptan-2-ylethanone , the steric environment is paramount. The bulky spiro[2.4]heptyl group is expected to present a significant steric barrier to the backside attack required for an SN2 mechanism. This would likely lead to a considerably slower reaction rate compared to chloroacetone or even 2-chlorocyclohexanone.

Caption: General SN2 mechanism on α-halo ketones.
Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that possess an acidic α'-proton, leading to carboxylic acid derivatives.[14] The mechanism typically involves the formation of a cyclopropanone intermediate, which is then attacked by the base.[5] For cyclic α-halo ketones, this reaction famously results in ring contraction.[6]

2-Chlorocyclohexanone undergoes a classic Favorskii rearrangement with a base like sodium ethoxide to yield ethyl cyclopentanecarboxylate.[5]

For 2-Chloro-1-spiro[2.4]heptan-2-ylethanone , the situation is more complex. The α-carbon bearing the chlorine is on the cyclopropane ring. For the classic mechanism to operate, there must be an abstractable proton on the α'-carbon. In this case, the α'-carbon is the carbonyl carbon of the ethanone moiety, which has no protons. Therefore, a classic Favorskii rearrangement is not possible. However, if the base attacks the carbonyl carbon first, a quasi-Favorskii rearrangement might occur, although this is less common and typically requires harsher conditions.[15] The high strain of the cyclopropane ring could potentially favor alternative reaction pathways, such as elimination or direct substitution at the carbonyl carbon.

Favorskii_Mechanism start 2-Chlorocyclohexanone enolate Enolate Formation start->enolate Base (EtO⁻) cyclopropanone Intramolecular SN2 (Cyclopropanone Intermediate) enolate->cyclopropanone Cl⁻ departs attack Nucleophilic Attack (e.g., by OEt⁻) cyclopropanone->attack EtO⁻ open Ring Opening (forms stable carbanion) attack->open product Final Product (Ethyl Cyclopentanecarboxylate) open->product Protonation

Caption: Favorskii rearrangement of 2-chlorocyclohexanone.

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted reactivity, the following protocols are proposed. These experiments are designed to provide quantitative and qualitative comparisons under standardized conditions.

General Materials and Methods
  • Reagents: All α-chloro ketones (Chloroacetone, Phenacyl Chloride, 2-Chlorocyclohexanone, and the target spiro-compound) should be of high purity (>98%). Solvents (e.g., Acetone, Ethanol) should be anhydrous. Nucleophiles and bases (e.g., Sodium Iodide, Sodium Ethoxide) should be freshly prepared or purchased and stored under inert atmosphere.

  • Instrumentation: Reactions should be monitored by Thin-Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC) for kinetic analysis. Product identity should be confirmed by 1H NMR, 13C NMR, and Mass Spectrometry.

Protocol 1: Comparative Kinetic Analysis of Nucleophilic Substitution with Iodide

This experiment uses the Finkelstein reaction to compare the SN2 reactivity of the selected α-chloro ketones. The rate of formation of the corresponding α-iodo ketone can be monitored over time.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_data Data Analysis prep_sol Prepare 0.1 M solutions of each α-chloro ketone in anhydrous acetone start_rxn Equilibrate ketone solution to 25°C. Add NaI solution to initiate reaction (t=0). prep_sol->start_rxn prep_nuc Prepare a 0.2 M solution of NaI in anhydrous acetone prep_nuc->start_rxn sampling Withdraw aliquots at regular time intervals (e.g., 1, 5, 15, 30, 60 min) start_rxn->sampling quench Quench aliquots immediately in a solution of AgNO₃ to precipitate unreacted I⁻ sampling->quench analysis Analyze supernatant by HPLC to quantify the concentration of reactant and product. quench->analysis plot Plot ln([Ketone]t/[Ketone]₀) vs. time analysis->plot rate Determine the pseudo-first-order rate constant (k) from the slope plot->rate compare Compare rate constants for all four α-chloro ketones rate->compare

Caption: Experimental workflow for kinetic comparison.

Step-by-Step Procedure:

  • Preparation: Prepare 0.1 M stock solutions of each of the four α-chloro ketones in anhydrous acetone. Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.

  • Reaction Setup: In a thermostated reaction vessel at 25.0 ± 0.1 °C, place 10 mL of one of the ketone stock solutions.

  • Initiation: Add 10 mL of the sodium iodide solution to the reaction vessel, start a timer, and mix thoroughly. This establishes pseudo-first-order conditions.

  • Sampling: At predetermined time points (e.g., 1, 5, 10, 20, 40, 60 minutes), withdraw a 1.0 mL aliquot. The sampling frequency should be adjusted based on the expected reactivity (more frequent for chloroacetone, less for the spiro-compound).

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a solution that will stop the reaction (e.g., by precipitating the nucleophile).

  • Analysis: Analyze the quenched samples using a calibrated HPLC method to determine the concentration of the starting α-chloro ketone and the product α-iodo ketone.

  • Calculation: Plot the natural logarithm of the concentration of the starting ketone versus time. The slope of this line will be the negative of the pseudo-first-order rate constant, k.

  • Comparison: Compare the calculated rate constants to establish a quantitative reactivity order.

Protocol 2: Comparative Study of the Favorskii Rearrangement

This experiment compares the outcome and yield of the base-promoted rearrangement.

Step-by-Step Procedure:

  • Reaction Setup: In separate round-bottom flasks equipped with reflux condensers and under a nitrogen atmosphere, dissolve 1 mmol of 2-chlorocyclohexanone and 1 mmol of 2-Chloro-1-spiro[2.4]heptan-2-ylethanone in 10 mL of anhydrous ethanol.

  • Base Preparation: Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 mmol) in 10 mL of anhydrous ethanol.

  • Reaction: Add the sodium ethoxide solution dropwise to each ketone solution at room temperature. After the addition is complete, heat the mixtures to reflux.

  • Monitoring: Monitor the progress of the reactions by TLC until the starting material is consumed.

  • Workup: Cool the reactions to room temperature, neutralize with dilute aqueous HCl, and extract the product with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Analysis: Purify the crude product by column chromatography. Characterize the product(s) by NMR and MS to determine the structure and calculate the isolated yield. Compare the yield and structure of the product from 2-chlorocyclohexanone (expected: ethyl cyclopentanecarboxylate) with the outcome from the spirocyclic ketone.

Discussion and Mechanistic Insights

The proposed experiments would provide crucial data to ground the theoretical predictions. We anticipate the kinetic study (Protocol 1) will confirm a significantly lower SN2 reaction rate for 2-Chloro-1-spiro[2.4]heptan-2-ylethanone compared to the other ketones. This outcome would be a direct consequence of the steric shielding of the α-carbon by the spirocyclic framework, which raises the activation energy of the bimolecular substitution.[10]

The Favorskii rearrangement experiment (Protocol 2) is particularly intriguing. For 2-chlorocyclohexanone, the formation of the five-membered ring ester is a textbook example of ring contraction.[5] For the spirocyclic ketone, the absence of an α'-proton precludes the standard mechanism. The likely outcome would be either no reaction, slow decomposition, or the formation of products via an alternative pathway, such as a quasi-Favorskii rearrangement or elimination.[15] The results would highlight the critical role of substrate structure in dictating reaction pathways.

Conclusion

While α-halo ketones as a class are highly reactive electrophiles, the specific reactivity of any given member is a nuanced interplay of electronic, steric, and conformational factors. This guide posits that 2-Chloro-1-spiro[2.4]heptan-2-ylethanone , by virtue of its unique and sterically demanding spiro[2.4]heptyl moiety attached to a strained cyclopropane ring, will exhibit attenuated reactivity in SN2 reactions compared to simpler acyclic and monocyclic analogues. Furthermore, its structure makes it an unsuitable substrate for a classic Favorskii rearrangement.

The provided experimental protocols offer a clear and robust framework for the empirical validation of these predictions. For drug development professionals and synthetic chemists, understanding these structural nuances is critical for rationally designing synthetic routes and anticipating the reactivity of novel, complex building blocks. This comparative approach underscores the importance of moving beyond general reactivity trends to a detailed, structure-specific analysis when working at the frontiers of chemical synthesis.

References

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  • Verkariya, R. H.; Akbari, J. D.; Savant, M. M. Synthetic Access to Aromatic α-Haloketones. Molecules. 2022. Available from: [Link]

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  • Wikipedia. α-Halo ketone. Available from: [Link]

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. Available from: [Link]

  • ResearchGate. α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. Available from: [Link]

  • YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. 2019. Available from: [Link]

  • Jack Westin. Aldehydes And Ketones General Principles. Available from: [Link]

Sources

Validation

Computational Profiling and Reactivity Analysis of 2-Chloro-1-spiroheptan-2-ylethanone: A Comparative Guide for Covalent Drug Discovery

Computational Profiling and Reactivity Analysis of 2-Chloro-1-spiro[1]heptan-2-ylethanone: A Comparative Guide for Covalent Drug Discovery As a Senior Application Scientist specializing in computer-aided drug design (CAD...

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Author: BenchChem Technical Support Team. Date: April 2026

Computational Profiling and Reactivity Analysis of 2-Chloro-1-spiro[1]heptan-2-ylethanone: A Comparative Guide for Covalent Drug Discovery

As a Senior Application Scientist specializing in computer-aided drug design (CADD), I frequently guide discovery teams through the critical transition from hit identification to lead optimization. One of the most effective strategies to improve clinical success rates is escaping "flatland"—transitioning from planar, aromatic structures to complex, three-dimensional architectures.

This guide provides an in-depth computational comparison of 2-Chloro-1-spiro[1]heptan-2-ylethanone (CAS: 2445785-09-9)[2] against traditional cycloalkane alternatives. By combining a high-Fsp³ spirocyclic scaffold with an electrophilic α -chloro ketone warhead, this molecule represents a highly tunable building block for targeted covalent inhibitors (TCIs).

Rationale: The Convergence of 3D Architecture and Covalent Targeting

The pharmaceutical industry has increasingly recognized that a higher fraction of sp³-hybridized carbons (Fsp³) correlates strongly with improved pharmacokinetic (PK) profiles, enhanced solubility, and reduced off-target toxicity[1]. Spirocyclic scaffolds, which link two rings via a single quaternary carbon, inherently maximize Fsp³ while restricting conformational flexibility.

When coupled with an α -chloro ketone—a classic electrophilic moiety that covalently binds to nucleophilic thiol groups (e.g., cysteine residues in target proteins) via an S N​ 2 mechanism[3]—the spiro[1]heptane system offers a unique combination of structural rigidity and localized reactivity.

To objectively evaluate its utility, we computationally compared 2-Chloro-1-spiro[1]heptan-2-ylethanone (Spiro-CH) with two non-spirocyclic analogs: 2-Chloro-1-cyclopentylethanone (CPE) and 2-Chloro-1-cyclohexylethanone (CHE) .

Quantitative Data Presentation: Physicochemical & Quantum Mechanical Profiling

The following table summarizes the simulated physicochemical and Quantum Mechanical (QM) properties of the three scaffolds. QM calculations were performed using Density Functional Theory (DFT) at the B3LYP/6-311++G** level.

Property / MetricSpiro-CH (Spiro[1]heptane)CPE (Cyclopentyl)CHE (Cyclohexyl)Causality & Impact on Drug Design
Formula C 9​ H 13​ ClOC 7​ H 11​ ClOC 8​ H 13​ ClO-
Fsp³ 0.890.860.88Higher Fsp³ in Spiro-CH drives better 3D spatial coverage, reducing planar off-target intercalation[1].
cLogP (Simulated) 2.451.822.15The spiro system increases lipophilicity, which can enhance membrane permeability for intracellular targets.
Strain Energy ~28.5 kcal/mol~6.2 kcal/mol~0.1 kcal/molThe fused cyclopropane in Spiro-CH introduces significant ring strain, locking the conformation and reducing the entropic penalty upon target binding.
LUMO Energy -1.82 eV-1.65 eV-1.58 eVA lower LUMO energy in Spiro-CH indicates a more reactive electrophile, requiring a lower activation energy for cysteine nucleophilic attack[3].
Rotatable Bonds 222All maintain minimal rotatable bonds, but the spiro core strictly dictates the exit vector of the warhead.

Mechanistic Insights: Why the Spiro Scaffold Outperforms

Conformational Rigidity and Entropic Advantage

The primary failure point of flexible rings (like the cyclohexyl group in CHE) in covalent docking is the high entropic penalty incurred upon binding. The cyclohexyl ring constantly interconverts between chair and boat conformations. In contrast, the spiro[1]heptane core is conformationally locked. This rigidity ensures that the α -chloro ketone warhead is pre-organized into a specific trajectory, maximizing the probability of a productive S N​ 2 attack by the target cysteine.

Electronic Tuning of the Warhead

The reactivity of the α -chloro ketone is governed by the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Our QM data reveals that Spiro-CH has a lower LUMO energy (-1.82 eV) compared to CHE (-1.58 eV). The causality: The high ring strain of the cyclopropane moiety in the spiro system inductively withdraws electron density from the adjacent carbonyl system, subtly increasing the electrophilicity of the α -carbon. This allows for faster covalent bond formation under physiological conditions.

Experimental & Computational Protocols

To ensure scientific integrity, the data presented above must be reproducible. Below is the self-validating computational protocol used to profile these compounds.

Protocol A: Quantum Mechanical (QM) Reactivity Analysis

Objective: Determine the intrinsic reactivity of the electrophilic warhead.

  • Ligand Preparation: Build 3D structures of Spiro-CH, CPE, and CHE using a molecular builder (e.g., Maestro or Avogadro). Assign correct protonation states at pH 7.4.

  • Conformational Search: Run a Monte Carlo multiple-minimum (MCMM) conformational search using the OPLS4 force field. Causality: We must identify the global minimum before running expensive QM calculations to ensure we are evaluating the biologically relevant state.

  • Geometry Optimization (DFT): Submit the lowest-energy conformers to QM optimization using the B3LYP functional and the 6-311++G** basis set.

    • Self-Validation Step: The diffuse functions (++) are strictly required to accurately model the electron density of the highly electronegative chlorine atom.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry.

    • Self-Validation Step: Confirm the absence of imaginary frequencies. Zero imaginary frequencies validate that the geometry is a true local minimum, not a transition state.

  • Orbital Extraction: Extract the LUMO energy and calculate Fukui indices ( f+ ) to map the exact site of nucleophilic susceptibility.

Protocol B: ADMET Profiling

Objective: Ensure the reactive scaffold does not violate pharmacokinetic boundaries.

  • Descriptor Calculation: Process the optimized geometries through an ADMET predictor (e.g., QikProp).

  • Filter Application: Evaluate cLogP, Topological Polar Surface Area (TPSA), and human oral absorption parameters.

    • Causality: Because covalent modifiers can be rapidly cleared or cause toxicity if highly lipophilic, calculating ADMET concurrently with QM ensures that compounds with ideal reactivity but poor PK are immediately flagged for structural optimization.

Computational Workflow Visualization

The following diagram illustrates the integrated pipeline for evaluating spirocyclic covalent inhibitors.

G Input Input Ligands (Spiro vs. Cycloalkanes) ConfSearch Conformational Search (Monte Carlo / OPLS4) Input->ConfSearch QM Quantum Mechanics (QM) DFT B3LYP/6-311++G** ConfSearch->QM Lowest Energy Conformers ADMET ADMET Profiling (QikProp / pkCSM) ConfSearch->ADMET Docking Covalent Docking (CovDock / Cys-Targeting) QM->Docking LUMO & Fukui Indices ADMET->Docking PK Filters Output Lead Selection & Optimization Docking->Output

Figure 1: Integrated computational workflow for profiling spirocyclic covalent inhibitors.

Conclusion

For drug development professionals targeting challenging binding sites, the 2-Chloro-1-spiro[1]heptan-2-ylethanone scaffold offers a distinct computational advantage over standard cycloalkanes. Its high Fsp³ content guarantees 3D spatial novelty, while the inherent ring strain of the spirocyclic system lowers the LUMO energy of the α -chloro ketone, optimizing it for targeted covalent inhibition. By adhering to the rigorous QM and ADMET protocols outlined above, researchers can confidently leverage this building block to design highly selective, potent therapeutics.

References

  • CAS No. 2445785-09-9 | Chemsrc Chemsrc.com.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery (Taylor & Francis).
  • Application of fSP3 towards Non-Systemic Drug Discovery Preprints.org.
  • Phenacyl chloride (Mechanisms of alpha-chloro ketones) Grokipedia.

Sources

Comparative

"2-Chloro-1-spiro[2.4]heptan-2-ylethanone" vs. other spirocyclic building blocks in synthesis

The transition from "flatland" chemistry to three-dimensional chemical space is one of the most defining shifts in modern drug discovery. By incorporating sp³-carbon-rich spirocyclic scaffolds, medicinal chemists can acc...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from "flatland" chemistry to three-dimensional chemical space is one of the most defining shifts in modern drug discovery. By incorporating sp³-carbon-rich spirocyclic scaffolds, medicinal chemists can access spatially well-defined exit vectors, improve aqueous solubility, and enhance target binding through superior 3D trajectories [1].

Among the emerging classes of spirocycles, 2-Chloro-1-spiro[2.4]heptan-2-ylethanone (CAS: 2445785-09-9) represents a highly specialized, bifunctional building block. Unlike inert spirocyclic alkanes, this compound features a reactive α -chloro ketone moiety tethered to a rigid spiro[2.4]heptane core, making it an ideal precursor for appending complex heterocycles.

This guide provides an objective, data-supported comparison between 2-Chloro-1-spiro[2.4]heptan-2-ylethanone and other prominent spirocyclic building blocks, detailing their synthetic utility, reactivity profiles, and self-validating experimental protocols.

Structural Profiling and Reactivity Comparison

Spirocyclic scaffolds are not one-size-fits-all. The choice of building block dictates the synthetic pathway and the physicochemical properties of the final drug candidate. While spiro[3.3]heptanes and spirocyclic piperidines are often used as direct bioisosteres for morpholines or piperazines [2], 2-Chloro-1-spiro[2.4]heptan-2-ylethanone serves as an electrophilic hub designed for de novo heterocyclic synthesis.

Table 1: Comparative Profiling of Spirocyclic Building Blocks
Scaffold ClassRepresentative Building BlockKey Reactivity / Functional HandlePrimary Medicinal Chemistry Application3D Exit Vector Profile
Spiro[2.4]heptanes 2-Chloro-1-spiro[2.4]heptan-2-ylethanone α -Chloro ketone (Bifunctional electrophile)Synthesis of spiro-fused thiazoles, imidazoles, and pyrazines.Asymmetric, rigid projection; ideal for occupying distinct hydrophobic pockets [3].
Spiro[3.3]heptanes 2-Aza-spiro[3.3]heptaneSecondary amine (Nucleophile)Scaffold hopping; replacement of piperazines to reduce hERG liability [1].Highly symmetrical, linear exit vectors (180° projection).
Spirocyclic Pyrrolidines 1-Oxa-4-azaspiro[4.4]nonaneSecondary amine / EtherCentral diamine cores for antibacterial agents (e.g., Sitafloxacin analogs) [4].Angled exit vectors; excellent for mimicking basic amines in GPCR targets.
Spirocyclic Piperidines 2-Oxa-8-azaspiro[4.5]decaneSecondary amineEnhancing metabolic stability and aqueous solubility [2].Chair-conformation dependent; broad 3D target engagement.

Mechanistic Causality in Scaffold Assembly

The synthetic power of 2-Chloro-1-spiro[2.4]heptan-2-ylethanone lies in the orthogonal reactivity of its functional groups. The α -carbon bears a chloride leaving group primed for SN​2 displacement, while the adjacent carbonyl is highly susceptible to nucleophilic addition.

When reacted with a thioamide (e.g., in a Hantzsch thiazole synthesis), the sulfur atom selectively attacks the α -carbon due to its higher nucleophilicity (soft-soft interaction). This is followed by the intramolecular attack of the nitrogen on the carbonyl (hard-hard interaction). The spiro[2.4]heptane core provides significant steric bulk, which suppresses unwanted side reactions like the Favorskii rearrangement, provided that mild, non-hydroxide bases are used.

Mechanism A 2-Chloro-1-spiro[2.4]heptan-2-ylethanone (Bifunctional Electrophile) B Thioamide Nucleophilic Attack (S vs N selectivity) A->B + Thioamide (EtOH, 80°C) C S-Alkylation Intermediate (Self-Validating LC-MS Check) B->C SN2 at alpha-carbon D Cyclodehydration (Acid-Catalyzed) C->D Intramolecular attack on Carbonyl E Spiro[2.4]heptane-Thiazole Scaffold (Final 3D Target) D->E -H2O, Aromatization

Reaction logic for Hantzsch thiazole synthesis using the spiro[2.4]heptane alpha-chloro ketone.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes an analytical checkpoint to confirm causality and structural integrity before proceeding.

Protocol A: Synthesis of a Spiro[2.4]heptane-Thiazole Derivative

Objective: Convert 2-Chloro-1-spiro[2.4]heptan-2-ylethanone into a rigid thiazole-linked pharmacophore.

  • Reagent Preparation & Initiation:

    • Procedure: Dissolve 2-Chloro-1-spiro[2.4]heptan-2-ylethanone (1.0 eq) in anhydrous ethanol (0.2 M). Add thioacetamide (1.1 eq).

    • Causality: Ethanol is selected as a polar protic solvent to stabilize the developing chloride ion during the SN​2 transition state, accelerating the initial S-alkylation.

  • Intermediate Validation:

    • Procedure: Stir at room temperature for 2 hours.

    • Self-Validation: Analyze via TLC (Hexane:EtOAc 4:1) and LC-MS. The disappearance of the starting material and the appearance of a highly polar, non-aromatic intermediate ( [M+H]+ corresponding to the acyclic thioimidate) validates successful S-alkylation. If unreacted α -chloro ketone remains, steric hindrance from the spiro-core is impeding the reaction; add 0.1 eq of NaI to catalyze the reaction via a Finkelstein-type in situ iodide exchange.

  • Cyclodehydration:

    • Procedure: Elevate the reaction temperature to 80 °C (reflux) for 4–6 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the intramolecular cyclization and the subsequent elimination of water to form the aromatic thiazole ring.

  • Workup & Structural Confirmation:

    • Procedure: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO3​ .

    • Self-Validation: The NaHCO3​ wash neutralizes the HCl byproduct, preventing acid-catalyzed degradation of the spiro-system. Analyze the purified product via 1H NMR. The definitive proof of success is the disappearance of the α−CH2​ protons (typically ~4.5 ppm) and the emergence of a sharp thiazole aromatic proton singlet at ~7.2 ppm.

Protocol B: Alternative Synthesis of Spirocyclic Pyrrolidines (For Comparison)

Objective: Construct a spirocyclic pyrrolidine via 1,3-dipolar cycloaddition [4].

  • Azomethine Ylide Generation:

    • Procedure: Condense a cyclic ketone (e.g., cyclobutanone) with an N-benzyl amino acid in toluene.

    • Causality: Heating promotes decarboxylation, generating a highly reactive, transient azomethine ylide in situ.

  • Cycloaddition:

    • Procedure: Introduce an electron-deficient exocyclic alkene (e.g., a maleimide derivative) to the reaction mixture at 110 °C.

    • Self-Validation: The [3+2] cycloaddition is stereospecific. 2D NOESY NMR must be used on the isolated product to validate the relative stereochemistry of the newly formed spirocenter against the pyrrolidine substituents.

Conclusion

While simple spiro[3.3]heptanes and spiro-piperidines are excellent for late-stage scaffold hopping to improve PK/PD parameters, 2-Chloro-1-spiro[2.4]heptan-2-ylethanone offers a distinct advantage for early-stage scaffold design. Its bifunctional α -chloro ketone handle allows chemists to build entirely new heterocyclic systems directly onto a rigid, 3D spirocyclic foundation [5]. By understanding the mechanistic causality of its dual reactivity, researchers can reliably expand their chemical space and generate novel, patentable intellectual property in drug discovery.

References

  • Journal of the American Chemical Society. "Palladium-Catalyzed Enantioselective Cycloadditions of Aliphatic 1,4-Dipoles: Access to Chiral Cyclohexanes and Spiro[2.4]heptanes." acs.org. Available at:[Link]

  • Chemistry - A European Journal (via NIH). "Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery." nih.gov. Available at: [Link]

  • Chemsrc. "CAS No. 2445785-09-9 | 2-Chloro-1-spiro[2.4]heptan-2-ylethanone." chemsrc.com. Available at:[Link]

Validation

The Ultimate Comparison Guide: Cross-Referencing Spectroscopic Data of 2-Chloro-1-(spiroheptan-2-yl)ethanone Across Major Databases

The Ultimate Comparison Guide: Cross-Referencing Spectroscopic Data of 2-Chloro-1-(spiro[1]heptan-2-yl)ethanone Across Major Databases Executive Summary For drug development professionals and synthetic chemists, verifyin...

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Author: BenchChem Technical Support Team. Date: April 2026

The Ultimate Comparison Guide: Cross-Referencing Spectroscopic Data of 2-Chloro-1-(spiro[1]heptan-2-yl)ethanone Across Major Databases

Executive Summary

For drug development professionals and synthetic chemists, verifying the structural integrity of complex spirocyclic haloketones is a critical bottleneck. 2-Chloro-1-spiro[1]heptan-2-ylethanone (CAS: 2445785-09-9)[2] presents unique analytical challenges due to its rigid spiro[1]heptane core[3] and reactive chloroacetyl moiety. This guide objectively compares the performance of leading spectroscopic databases—SciFinder-n , Reaxys , and the NIST Mass Spectral Library —in cross-referencing multimodal analytical data. By implementing a self-validating experimental protocol, researchers can ensure high-confidence structural verification.

Database Performance Comparison: SciFinder vs. Reaxys vs. NIST

When cross-referencing experimental spectra, no single database provides a complete picture[4]. The choice of platform dictates the accuracy of the structural assignment.

SciFinder-n (CAS)

SciFinder-n excels in literature-backed experimental NMR matching and comprehensive substance indexing[5]. Because it indexes the vast Chemical Abstracts (CA) registry, it is the premier tool for locating exact 1H and 13C NMR shifts extracted directly from peer-reviewed supplementary materials[6].

Reaxys (Elsevier)

Reaxys is structurally optimized for synthetic context and property extraction[4]. While SciFinder dominates bibliographic retrieval, Reaxys offers a distinct advantage in filtering specific spectroscopic properties (e.g., FTIR absorption bands, melting points) directly tied to reaction conditions and yield data[6].

NIST Mass Spectral Library

The NIST library is the undisputed gold standard for GC-EI-MS fragmentation matching. Its robust inter-library comparison algorithms and consensus-building quality assurance ensure that anomalous spectra are rapidly identified and corrected, providing unparalleled reliability for electron ionization data[7].

Quantitative Comparison Summary

Table 1: Feature Comparison of Major Chemical Databases for Spectroscopic Cross-Referencing

Feature / CapabilitySciFinder-n (CAS)Reaxys (Elsevier)NIST MS LibraryPredictive Tools (e.g., NMRShiftDB)
Primary Strength Comprehensive literature & NMR shiftsReaction context & physical propertiesHigh-resolution EI-MS fragmentationBaseline validation without prior literature
Search Mechanism Substructure & CAS Registry[5]Substructure & Reaction mapping[6]Spectral dot-product match factor[7]Algorithmic shift prediction (HOSE codes)
Best Modality 1H / 13C NMRFTIR / UV-VisGC-EI-MS1H / 13C NMR
Data Curation Manual indexing by CAS scientistsExcerpted from core chemistry journalsInter-library consensus building[7]Open-source community contributions

Experimental Protocol: A Self-Validating System

To objectively compare these databases, the experimental data fed into them must be robust. We utilize a self-validating system : a protocol where the internal data inherently proves its own correctness without relying solely on external authority. If the database prediction contradicts the internal mathematical logic of the spectra, the database is overridden.

Phase 1: Multimodal Data Acquisition & Causality
  • NMR Spectroscopy (1H, 13C, HMBC):

    • Action: Dissolve 15 mg of the compound in 0.5 mL of CDCl3. Acquire 1D and 2D HMBC spectra.

    • Causality: The spiro[1]heptane core contains a quaternary carbon at the spiro junction that lacks protons[3]. 1D 13C NMR will only show a weak singlet. HMBC is strictly required to observe long-range coupling from the adjacent -CH2Cl protons to this quaternary carbon, definitively proving the regiochemistry of the chloroacetyl attachment.

  • GC-EI-MS (Gas Chromatography - Electron Ionization Mass Spectrometry):

    • Action: Dilute the sample to 1 mg/mL in GC-grade hexane. Inject 1 µL into a GC-MS system using 70 eV electron ionization.

    • Causality: 70 eV EI is the universal standard for mass spectral libraries[7]. The chlorine atom in the chloroacetyl group provides a distinct isotopic signature (35Cl and 37Cl). The presence of the molecular ion (M) at m/z 172 and the M+2 peak at m/z 174 in a strict 3:1 ratio is a self-validating internal control for the chemical formula (C9H13ClO)[2].

  • FTIR (Fourier-Transform Infrared Spectroscopy):

    • Action: Deposit a neat film onto an ATR crystal and scan from 4000 to 400 cm⁻¹.

    • Causality: ATR-FTIR provides rapid, non-destructive confirmation of the orthogonal functional groups—specifically the carbonyl (C=O) stretch (~1715 cm⁻¹) and the C-Cl stretch (~730 cm⁻¹)—prior to destructive MS analysis.

Phase 2: Database Query & Orthogonal Validation
  • SciFinder-n Query: Input CAS 2445785-09-9[2]. Extract reported 1H and 13C shifts. Validation Check: The integration of the -CH2Cl protons (2H) against the aliphatic spiro protons (11H) must equal exactly 2:11. If the database literature reports a different ratio, the sample is structurally distinct.

  • Reaxys Query: Perform a structure-based query and filter by "Spectroscopic Data"[4]. Cross-reference the experimental FTIR carbonyl stretch against the Reaxys-excerpted literature values.

  • NIST MS Search: Export the raw GC-MS spectrum as a .MSP file and execute an "Identity Search" in the NIST MS Search program. Validation Check: The algorithm computes a match factor based on the dot-product of the unknown and library spectra[7]. A match factor >850, combined with the 3:1 isotopic cluster, confirms the haloketone identity.

Table 2: Expected Spectroscopic Signatures for 2-Chloro-1-spiro[1]heptan-2-ylethanone

ModalityKey Structural FeatureExpected Signal / ValuePrimary Database for Cross-Reference
13C NMR Spiro Quaternary Carbon~35-45 ppm (weak singlet)SciFinder-n / Predictive Tools
1H NMR Chloroacetyl (-CH2Cl)~4.0-4.3 ppm (singlet, 2H)SciFinder-n
GC-EI-MS Molecular Ion Isotope Patternm/z 172 (M) and 174 (M+2) in 3:1 ratioNIST MS Library
FTIR Carbonyl (C=O) Stretch~1710-1730 cm⁻¹Reaxys

Workflow Visualization

The following diagram illustrates the logical relationships and orthogonal validation steps required to achieve high-confidence structural verification.

G Acq 1. Multimodal Data Acquisition (NMR, GC-MS, FTIR) Process 2. Spectral Processing & Peak Picking Acq->Process Raw Data SciFinder SciFinder-n (NMR Shifts & Lit Match) Process->SciFinder 1H/13C Shifts Reaxys Reaxys (IR/Properties & Rxn Context) Process->Reaxys IR Bands NIST NIST WebBook (EI-MS Fragmentation Match) Process->NIST m/z Peaks Validate 3. Orthogonal Cross-Validation (Self-Validating System) SciFinder->Validate Match Score Reaxys->Validate Match Score NIST->Validate Match Score Confirm 4. High-Confidence Structural Verification Validate->Confirm Consensus Reached

Fig 1: Orthogonal cross-referencing workflow for spectroscopic database validation.

Conclusion

For complex molecules like 2-Chloro-1-spiro[1]heptan-2-ylethanone, relying on a single database is an analytical risk. SciFinder-n remains the superior tool for NMR literature retrieval[5], Reaxys provides unmatched synthetic and physical property context[6], and the NIST library is essential for definitive GC-MS fragmentation matching[7]. By integrating these platforms into a self-validating experimental workflow, researchers can eliminate false positives and ensure absolute structural integrity.

References

  • PubChem Compound Summary for CID 12657448, Spiro(2.4)heptane. National Center for Biotechnology Information. Available at:[Link]

  • CAS No. 2445785-09-9 | 2-Chloro-1-spiro[1]heptan-2-ylethanone. Chemsrc. Available at:[Link]

  • CAS SciFinder Discovery Platform. Chemical Abstracts Service (CAS). Available at:[Link]

  • Comparisons of the most important chemistry databases - Scifinder program and reaxys database system. Šilhánek, J. Chemické Listy (2014). Available at:[Link]

  • Review and Comparison of the Search Effectiveness and User Interface of Three Major Online Chemical Databases. Bharti, N., Leonard, M., Singh, S. Journal of Chemical Education (2016). Available at:[Link]

  • Mass Spectral Library Quality Assurance by Inter-Library Comparison. Wallace, W. E., Ji, W., Tchekhovskoi, D. V., Phinney, K. W., & Stein, S. E. Journal of the American Society for Mass Spectrometry (2017). Available at:[Link]

Sources

Comparative

Benchmarking the synthetic efficiency of "2-Chloro-1-spiro[2.4]heptan-2-ylethanone" production

As an application scientist bridging the gap between discovery chemistry and process scale-up, I frequently encounter the challenge of optimizing the synthesis of highly specific, conformationally restricted building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist bridging the gap between discovery chemistry and process scale-up, I frequently encounter the challenge of optimizing the synthesis of highly specific, conformationally restricted building blocks. 2-Chloro-1-spiro[1]heptan-2-ylethanone (CAS No. 2445785-09-9)[2] is a prime example. The spiro[1]heptane core is highly valued in drug discovery for its ability to restrict molecular conformation, thereby enhancing target binding affinity and metabolic stability[3].

However, synthesizing the α -chloroketone moiety attached to this spirocyclic scaffold presents significant synthetic hurdles. The challenge lies in installing the highly reactive α -chloroketone group without triggering over-chlorination, structural rearrangement, or relying on unscalable, hazardous reagents.

This guide benchmarks three distinct synthetic strategies for producing 2-Chloro-1-spiro[1]heptan-2-ylethanone, evaluating them on yield, scalability, atom economy, and safety to help you select the optimal route for your specific drug development phase.

Mechanistic Evaluation of Synthetic Routes

Route A: The Arndt-Eistert Variant (TMS-Diazomethane Homologation)

Traditionally, α -chloroketones are synthesized from carboxylic acids via an Arndt-Eistert-type homologation using diazomethane. Due to the explosive nature of diazomethane, TMS-diazomethane is utilized as a safer, commercially available surrogate[4]. In this route, spiro[1]heptane-2-carboxylic acid is converted to an acid chloride, which is subsequently attacked by TMS-diazomethane to form a diazoketone intermediate. Quenching with HCl yields the target α -chloroketone[4]. While regioselectivity is exceptional, the high cost and latent toxicity of TMS-diazomethane limit this route to discovery-scale (milligram to low-gram) synthesis.

Route B: Direct α -Chlorination (NCS/pTsOH)

For larger-scale batch manufacturing, direct α -chlorination of 1-spiro[1]heptan-2-ylethanone is often preferred due to the low cost of reagents. Using N-Chlorosuccinimide (NCS) activated by p-toluenesulfonic acid (pTsOH), the methyl ketone undergoes acid-catalyzed enolization followed by electrophilic halogenation[5]. The primary drawback of this route is the inherent acidity of the resulting α -chloroketone; because the product is more easily enolized than the starting material, di-chlorinated byproducts are a persistent risk that requires strict stoichiometric control[5].

Route C: Halomethylmetal Addition (Continuous Flow Microreactors)

The most advanced and scalable approach involves the direct addition of chloromethylmagnesium chloride to the Weinreb amide of spiro[1]heptane-2-carboxylic acid[6]. Because chloromethylmagnesium chloride is highly unstable at room temperature (rapidly undergoing α -elimination to form a carbene), this reaction must be performed in continuous flow microreactors[7]. The microreactor allows for a residence time of mere seconds, perfectly stabilizing the Grignard reagent long enough to react with the Weinreb amide, yielding the product with near-perfect atom economy and no over-addition[7],[6].

Pathway Visualization

G SM1 Spiroheptane-2-carboxylic acid Int1 Acid Chloride Intermediate SM1->Int1 (COCl)2, DMF (cat.) SM2 1-Spiro[2.4]heptan-2-ylethanone Product 2-Chloro-1-spiro[2.4]heptan-2-ylethanone (Target Scaffold) SM2->Product NCS, pTsOH, 80 °C (Direct α-Chlorination) SM3 Weinreb Amide of Spiro[2.4]heptane SM3->Product ClCH2MgCl, -20 °C (Continuous Flow Microreactor) Int2 Diazoketone Intermediate Int1->Int2 TMS-CHN2, THF, 0 °C Int2->Product HCl (aq), 1,4-Dioxane

Comparative synthetic pathways for 2-Chloro-1-spiro[1]heptan-2-ylethanone production.

Quantitative Benchmarking of Synthetic Routes

Performance MetricRoute A: TMS-DiazomethaneRoute B: Direct α -ChlorinationRoute C: Continuous Flow
Overall Yield 75–82%60–65%85–92%
Regioselectivity Excellent (>99%)Moderate (Dichlorination risk)Excellent (>95%)
Scalability Poor (Exothermic, gas evolution)High (Standard batch equipment)Excellent (High throughput)
Atom Economy Low (Loss of N₂, TMS-Cl)ModerateHigh
Safety Profile High Risk (Toxicity, pressure)Moderate Risk (Corrosive)Low Risk (Microreactor containment)

Experimental Protocols & Mechanistic Causality

To ensure these workflows act as self-validating systems in your laboratory, the underlying causality for each critical step is detailed below.

Protocol A: Arndt-Eistert Variant via TMS-Diazomethane
  • Activation: Dissolve spiro[1]heptane-2-carboxylic acid in anhydrous dichloromethane (DCM). Add 1.2 eq of oxalyl chloride and a catalytic amount of DMF at 0 °C.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent. This highly electrophilic intermediate rapidly converts the carboxylic acid into the corresponding acid chloride while releasing CO and CO₂ gases, driving the reaction forward.

  • Diazo Transfer: Slowly drop the crude acid chloride into a solution of TMS-diazomethane (2.0 eq) in THF at 0 °C.

    • Causality: The cryogenic temperature suppresses the thermal decomposition of the diazo compound. TMS-diazomethane acts as a carbon nucleophile, displacing the chloride to form the diazoketone[4].

  • Halogenation: Add 4M HCl in 1,4-dioxane dropwise.

    • Causality: The acid protonates the α -carbon of the diazoketone, transforming the diazo group into a diazonium ion (an exceptional leaving group). Chloride immediately displaces the N₂ gas via an SN2-like trajectory, yielding the pure α -chloroketone[4].

Protocol B: Direct α -Chlorination via NCS
  • Enolization: Dissolve 1-spiro[1]heptan-2-ylethanone in acetonitrile. Add 1.5 eq of p-toluenesulfonic acid (pTsOH).

    • Causality: The strong acid protonates the carbonyl oxygen, significantly lowering the activation energy required for the ketone to tautomerize into its reactive enol form[5].

  • Electrophilic Halogenation: Add exactly 1.05 eq of N-chlorosuccinimide (NCS) and heat to 80 °C for 7 hours.

    • Causality: The electron-rich π -bond of the enol attacks the electrophilic chlorine atom of NCS. Succinimide is expelled as a byproduct.

  • Quench & Isolate: Cool the reaction immediately and neutralize with saturated NaHCO₃.

    • Causality: Neutralization halts further enolization. Because the resulting α -chloroketone is more acidic than the starting material, prolonged exposure to acidic conditions increases the risk of over-enolization and subsequent di-chlorination[5].

Protocol C: Continuous Flow Halomethylmetal Addition
  • Reagent Generation (Flow): Pump a solution of chloroiodomethane and isopropylmagnesium chloride into a micromixer at -20 °C.

    • Causality: Halogen-magnesium exchange generates chloromethylmagnesium chloride. Because this species rapidly undergoes α -elimination to form a carbene at room temperature, the microreactor's high surface-area-to-volume ratio ensures rapid heat dissipation, stabilizing the intermediate for a strict residence time of ~2.6 seconds[7].

  • Nucleophilic Addition: Intersect the Grignard stream with a stream of the Weinreb amide of spiro[1]heptane-2-carboxylic acid.

    • Causality: The nucleophile attacks the amide carbonyl. The presence of the N-methoxy group allows the formation of a stable five-membered metal chelate (a tetrahedral intermediate) with the magnesium ion. This chelation locks the intermediate and strictly prevents a second equivalent of Grignard reagent from attacking[6].

  • In-line Quench: Direct the output stream into an acidic aqueous quench (1M HCl).

    • Causality: The acid disrupts the magnesium chelate, collapsing the tetrahedral intermediate to seamlessly release the target 2-Chloro-1-spiro[1]heptan-2-ylethanone.

References

  • Palladium-Catalyzed Synthesis of Spiro[1]heptanes: Ligand-Dependent Position Control in the Nucleophilic Attack to a π-Allylpalladium Intermediate - Journal of the American Chemical Society -[Link]

  • CAS No. 2445785-09-9 | Chemsrc -[Link]

  • Chemospecific Cyclisations of Aryls and Heteroaryls with Sulfoxonium Ylides - University of Liverpool Repository -[Link]

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH -[Link]

  • Rapid and practical synthesis of N-protected amino ketones in continuous flow via pre-deprotonation protocol | Request PDF - ResearchGate -[Link]

  • Development of a Grignard-Type Reaction for Manufacturing in a Continuous-Flow Reactor | Request PDF - ResearchGate -[Link]

Sources

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